6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXBOIOCHKSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS 117275-69-1)
Executive Summary & Identity
6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS 117275-69-1) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting oncology pathways (e.g., CDK4/6, EGFR). Belonging to the benzimidazole class—a "privileged scaffold" in medicinal chemistry—this compound offers a unique substitution pattern where the 6-fluoro group modulates metabolic stability and the 5-amino group serves as a versatile handle for amide/urea coupling.
Chemical Identity Table
| Property | Specification |
| CAS Number | 117275-69-1 |
| IUPAC Name | 6-Fluoro-2-methyl-1H-benzimidazol-5-amine |
| Synonyms | 5-Amino-6-fluoro-2-methylbenzimidazole; 6-Fluoro-2-methyl-1H-benzo[d]imidazol-5-amine |
| Molecular Formula | C₈H₈FN₃ |
| Molecular Weight | 165.17 g/mol |
| SMILES | CC1=NC2=CC(F)=C(N)C=C2N1 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Synthesis & Manufacturing Protocols
The synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine typically follows a convergent route involving the cyclization of a substituted phenylenediamine followed by reduction. The presence of the fluorine atom requires careful selection of precursors to prevent defluorination during the reduction steps.
Core Synthetic Pathway
The most robust industrial route utilizes 4-Fluoro-5-nitro-1,2-phenylenediamine as the key starting material. This pathway minimizes regioisomeric byproducts.
Step 1: Phillips Condensation (Cyclization)
The formation of the benzimidazole ring is achieved by condensing the diamine with an acetic acid equivalent (acetic anhydride or orthoacetate).
-
Reagents: 4-Fluoro-5-nitro-1,2-phenylenediamine, Acetic Acid (solvent/reactant), 4N HCl (catalyst).
-
Conditions: Reflux (100–110°C) for 4–6 hours.
-
Mechanism: Acid-catalyzed formation of an N-acetyl intermediate followed by dehydration-driven ring closure.
-
Intermediate Yield: 6-Fluoro-2-methyl-5-nitro-1H-benzimidazole .
Step 2: Chemoselective Reduction
The nitro group at position 5 is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, but iron-mediated reduction is safer if preserving the fluorine-aromatic bond is a concern (though aromatic F is generally stable to H₂/Pd).
-
Method A (Catalytic): H₂ (1 atm), 10% Pd/C, Methanol, RT, 12h.
-
Method B (Chemical): Fe powder, NH₄Cl, Ethanol/Water (3:1), Reflux, 2h.
-
Workup: Filtration of catalyst/metals, concentration, and recrystallization from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine via Phillips condensation and nitro reduction.
Physical & Chemical Properties
Understanding the physicochemical profile is essential for assay development and formulation.
| Property | Value/Observation | Note |
| Melting Point | >200°C (Predicted) | High MP due to intermolecular H-bonding of the imidazole NH. |
| pKa (Basic) | ~5.5 (Imidazole N) | Protonation occurs on the imidazole N3. |
| pKa (Acidic) | ~12.5 (Imidazole NH) | Deprotonation requires strong base (e.g., NaH). |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; suitable for oral drug candidates. |
| H-Bond Donors | 3 (NH₂, NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| UV Max | ~280 nm | Characteristic benzimidazole absorption. |
Applications in Drug Discovery
This compound acts as a pharmacophore building block .[1][2] The benzimidazole core mimics the purine ring of ATP, making it an ideal scaffold for ATP-competitive inhibitors.
Kinase Inhibition (Oncology)
-
Mechanism: The 5-amino group is typically derivatized (via amide coupling or urea formation) to extend into the hydrophobic pocket of the kinase active site.
-
Target Specificity: The 6-fluoro substituent alters the electronic properties of the ring, often enhancing potency against targets like CDK4/6 , EGFR , and VEGFR by influencing the pKa and metabolic stability (blocking C6 oxidation).
Structural Activity Relationship (SAR)
-
2-Methyl Group: Provides steric bulk and metabolic stability compared to the unsubstituted proton. It can also be oxidized to a hydroxymethyl handle in prodrug strategies.
-
6-Fluoro Group: Increases lipophilicity and metabolic resistance without significant steric penalty compared to a hydrogen atom.
Application Workflow
Caption: Derivatization pathways transforming the core amine into bioactive therapeutic candidates.
Analytical Characterization
To ensure the integrity of the intermediate, the following analytical parameters should be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 280 nm.
NMR Signature (DMSO-d₆)[4][7]
-
¹H NMR:
-
δ ~12.0 ppm (br s, 1H, Imidazole NH).
-
δ ~7.1 ppm (d, 1H, Ar-H at C7, J_H-F coupling).
-
δ ~6.8 ppm (d, 1H, Ar-H at C4, J_H-F coupling).
-
δ ~4.8 ppm (br s, 2H, NH₂).
-
δ ~2.4 ppm (s, 3H, CH₃).
-
-
¹⁹F NMR: Single peak around -115 to -125 ppm (referenced to CFCl₃).
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it shares the hazard profile of substituted benzimidazoles.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
References
-
Benzimidazole Synthesis & Reactivity: BenchChem. "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis."
-
Microwave-Assisted Synthesis: AVESİS. "Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles."
-
Medicinal Applications: National Institutes of Health (NIH). "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery."[2]
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet: Benzimidazole Derivatives."
Sources
chemical structure and molecular weight of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This guide provides an in-depth technical analysis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine , a critical pharmacophore in medicinal chemistry.
Chemical Identity, Synthesis, and Pharmaceutical Applications[1][2][3]
Part 1: Executive Summary
6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS 117275-69-1 ) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., CDK4/6, FGFR) and other bioactive small molecules.[1] Its structure combines the privileged benzimidazole scaffold—known for its ability to mimic purine bases and interact with biological targets via hydrogen bonding—with a fluorine atom at the C6 position. This fluorination enhances metabolic stability by blocking oxidative metabolism at a reactive site and modulates the pKa of the adjacent amine, influencing ligand-protein binding affinity.
Part 2: Chemical Identity & Physicochemical Properties
The following table consolidates the core chemical data for accurate identification and database integration.
| Property | Data |
| IUPAC Name | 6-Fluoro-2-methyl-1H-benzimidazol-5-amine |
| Common Synonyms | 5-Amino-6-fluoro-2-methylbenzimidazole; 6-Fluoro-2-methyl-1H-benzo[d]imidazol-5-amine |
| CAS Number | 117275-69-1 |
| Molecular Formula | C₈H₈FN₃ |
| Molecular Weight | 165.17 g/mol |
| Exact Mass | 165.0702 |
| SMILES | Cc1nc2cc(F)c(N)cc2[nH]1 |
| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| pKa (Predicted) | ~4.5 (aniline nitrogen), ~11.5 (benzimidazole NH) |
Structural Analysis
-
Benzimidazole Core: Acts as a bioisostere for the indole or purine ring, facilitating
- stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases). -
C6-Fluorine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring. This increases the acidity of the N-H proton and decreases the basicity of the C5-amino group, potentially improving selectivity and reducing off-target toxicity.
-
C2-Methyl Group: Provides a handle for steric fit and prevents rotation in certain binding pockets, while also serving as a site for further metabolic oxidation (to hydroxymethyl) in vivo.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine typically follows a Cyclization-Reduction strategy starting from substituted phenylenediamines.
Mechanism of Action (Synthesis)
The formation of the benzimidazole ring is achieved via the Phillips Condensation , where an o-phenylenediamine derivative reacts with a carboxylic acid (or anhydride) under acidic conditions. The subsequent generation of the amine functionality is achieved by reducing a nitro precursor.[2]
Step-by-Step Protocol: The Nitro-Reduction Route
Reagents:
-
Starting Material: 4-Fluoro-5-nitro-1,2-phenylenediamine (CAS 103469-56-1)
-
Cyclization Agent: Acetic acid (glacial) or Acetic anhydride
-
Reducing Agent: H₂/Pd-C (10%) or Iron powder/NH₄Cl
-
Solvents: Ethanol, Methanol, Water[3]
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine via nitro-reduction.
Detailed Methodology
Step 1: Cyclization to 6-Fluoro-2-methyl-5-nitro-1H-benzimidazole
-
Dissolve 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) in 4N HCl or glacial acetic acid (10 vol).
-
Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the diamine.
-
Cool the reaction mixture to 0–5°C.
-
Neutralize carefully with aqueous ammonia (NH₄OH) to pH ~8. The product will precipitate.[2]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Intermediate: 6-Fluoro-2-methyl-5-nitro-1H-benzimidazole (Yellow solid).
-
Step 2: Reduction to 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
-
Suspend the nitro intermediate (1.0 eq) in Methanol or Ethanol (20 vol).
-
Add 10% Pd/C (10% w/w loading) under an inert nitrogen atmosphere.
-
Introduce Hydrogen gas (H₂) via a balloon or hydrogenation shaker (30–50 psi).
-
Stir at room temperature for 12–16 hours.
-
Filter the catalyst through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH) if high purity (>99%) is required.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Observation | Assignment |
| ¹H NMR (DMSO-d₆) | N-H (Benzimidazole imidazole ring) | |
| Ar-H (C4 or C7 proton, split by F) | ||
| Ar-H (C7 or C4 proton, split by F) | ||
| -NH₂ (Amine protons) | ||
| -CH₃ (Methyl group at C2) | ||
| LC-MS (ESI+) | m/z = 166.18 [M+H]⁺ | Protonated molecular ion |
| ¹⁹F NMR | Aromatic Fluorine signal |
Part 5: Applications in Drug Discovery
This compound is a versatile building block ("scaffold") utilized in the development of targeted therapies.
Kinase Inhibition (CDK4/6 & FGFR)
The 6-fluoro-2-methylbenzimidazole core is a structural motif found in Abemaciclib (Verzenio) , a drug used for HR+/HER2- breast cancer.
-
Role: The benzimidazole moiety binds to the ATP-binding pocket of the kinase.
-
Modification: The 5-amine position allows for the attachment of solubilizing groups (e.g., piperazines) or hinge-binding motifs via Buchwald-Hartwig amination or amide coupling.
Urease Inhibition
Derivatives of this amine have shown potency against Helicobacter pylori urease. The fluorine atom enhances binding affinity to the enzyme's active site metals (Nickel) or surrounding residues via dipole interactions.
Bioisosteric Replacement
It serves as a bioisostere for:
-
Adenine: In DNA/RNA targeting drugs.
-
Indole: In serotonin receptor modulators.
Part 6: Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group.
References
-
Finetech Industry Limited. (2025). Product Specification: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS 117275-69-1).[1][4] Retrieved from
-
PubChem. (2025).[5] Compound Summary: Benzimidazole Derivatives and Analogues. National Library of Medicine. Retrieved from
- Guzel-Ozdemir, O., et al. (2019). Synthesis and biological evaluation of 2-substituted-5-fluoro-6-(4-substituted-piperazin-1-yl)-1H-benzimidazoles as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
GuideChem. (2025). CAS 117275-69-1 Safety Data Sheet and Properties. Retrieved from
-
American Elements. (2025). Fluorinated Benzimidazoles in Pharmaceutical Synthesis. Retrieved from
Sources
- 1. 5-Fluoro-2-methyl-1H-benzo[d]imidazol-7-amine-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abis-files.erdogan.edu.tr [abis-files.erdogan.edu.tr]
- 4. guidechem.com [guidechem.com]
- 5. methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | C10H10FN3O2 | CID 59365496 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-amino-6-fluoro-2-methylbenzimidazole tautomer stability and isomerism
The following technical guide details the structural dynamics, synthesis, and characterization of 5-amino-6-fluoro-2-methylbenzimidazole , a critical scaffold in kinase inhibitor development.
Tautomer Stability, Isomerism, and Synthetic Protocols
Executive Summary
The 5,6-disubstituted benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Abemaciclib, Binimetinib). The specific derivative 5-amino-6-fluoro-2-methylbenzimidazole combines three critical features:
-
2-Methyl Group: Enhances metabolic stability and lipophilicity compared to the C2-H analog.
-
6-Fluoro Substituent: Modulates pKa and oxidative stability (blocking the metabolic "soft spot" at C6).
-
5-Amino Group: Provides a versatile handle for amide coupling or urea formation, critical for hydrogen-bonding in the ATP-binding pocket.
Understanding the tautomeric equilibrium of this molecule is not merely academic; it dictates the binding mode (donor-acceptor profile) and solubility. This guide provides a definitive analysis of its isomerism, a robust synthesis protocol, and characterization standards.
Molecular Architecture & Tautomerism
2.1 The Tautomeric Equilibrium
Benzimidazoles exist in a dynamic annular tautomerism where the proton migrates between N1 and N3. For asymmetrically substituted derivatives, this creates two distinct species:
-
Tautomer A: 5-amino-6-fluoro-2-methylbenzimidazole (H on N1 relative to amino at 5).
-
Tautomer B: 6-amino-5-fluoro-2-methylbenzimidazole (H on N3, effectively flipping substituent numbering).
Unlike simple solvatochromic shifts, the preference here is driven by the electronic "push-pull" nature of the substituents.
-
The Amino Effect (+M > -I): The amino group at position 5 is a strong Resonance Donor. It increases electron density in the imidazole ring. Theoretical studies and NMR data on analogs indicate that Electron Donating Groups (EDGs) generally favor the 5-substituted tautomer (Tautomer A).
-
The Fluoro Effect (-I > +M): Fluorine is inductively electron-withdrawing. Electron Withdrawing Groups (EWGs) generally favor the 6-substituted tautomer (placing the EWG further from the protonated nitrogen to minimize destabilizing inductive effects on the N-H bond).
-
The Amino group prefers position 5.
-
The Fluoro group prefers position 6.
-
Result: Tautomer A (5-amino-6-fluoro) is the thermodynamically dominant species (>90% population in polar aprotic solvents like DMSO).
2.2 Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium driven by electronic substituent effects. The 5-amino/6-fluoro configuration minimizes free energy.
Synthesis & Regioselectivity[1][2]
Direct synthesis from a pre-functionalized diamine is the most reliable method to avoid regioisomeric mixtures that are difficult to separate.
3.1 Retrosynthetic Analysis
-
Target: 5-amino-6-fluoro-2-methylbenzimidazole.
-
Precursor: 4-fluoro-5-nitro-1,2-phenylenediamine (Reductive Cyclization route) OR 5-fluoro-2-methylbenzimidazole (Nitration route).
-
Selected Route: Post-Cyclization Nitration . This route is industrially preferred as it avoids the instability of free tri-substituted phenylenediamines.
3.2 Step-by-Step Protocol
Step 1: Cyclization to the Scaffold
-
Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Acetic Anhydride (2.5 eq).
-
Conditions: Reflux in dilute HCl or neat acetic acid for 4 hours.
-
Mechanism: Phillips condensation.
-
Product: 5-Fluoro-2-methylbenzimidazole.
-
QC Check: 1H NMR (DMSO-d6) should show a doublet for the aromatic proton ortho to Fluorine (
Hz).
Step 2: Regioselective Nitration
-
Reagents: HNO3 (fuming), H2SO4 (conc).
-
Conditions: 0°C to Room Temperature. Careful temperature control is vital to prevent dinitration.
-
Regiochemistry Logic: The 5-Fluoro group is ortho/para directing. The imidazole ring is protonated (meta directing). The position ortho to Fluorine (position 6) is the most activated site that is not sterically hindered by the bridgehead.
-
Product: 5-Fluoro-6-nitro-2-methylbenzimidazole.
-
Purification: Precipitation in ice water. Recrystallize from Ethanol.
Step 3: Reduction to Amine
-
Reagents: H2 (gas), Pd/C (10%) OR Fe powder/NH4Cl (chemoselective).
-
Conditions: Ethanol/Water, 60°C (for Fe reduction).
-
Product: 5-amino-6-fluoro-2-methylbenzimidazole .
3.3 Synthesis Workflow Diagram
Figure 2: Optimized synthetic route ensuring regiochemical purity.
Analytical Characterization
Validating the structure requires distinguishing between the 5-amino-6-fluoro and 6-amino-5-fluoro isomers (if any minor tautomer is locked by derivatization) and confirming the oxidation state.
4.1 NMR Spectroscopy (DMSO-d6)
-
1H NMR:
-
Methyl Group: Singlet at ~2.45 ppm.
-
Aromatic Protons: Two distinct singlets (or doublets with small F-coupling) for H4 and H7.
-
H4 (Ortho to NH2): Upfield shift (~6.8 ppm) due to shielding.
-
H7 (Ortho to F): Downfield shift (~7.3 ppm) with large
coupling (~10-12 Hz).
-
-
NH2: Broad singlet at ~4.8-5.0 ppm (exchangeable with D2O).
-
NH (Imidazole): Broad singlet >12 ppm.
-
-
19F NMR (Critical):
-
Fluorine chemical shift is highly sensitive to the oxidation state of the adjacent nitrogen.
-
Nitro precursor: ~ -110 to -115 ppm (deshielded by ortho-nitro).
-
Amino product: ~ -125 to -130 ppm (shielded by ortho-amino).
-
Note: This large shift (~15 ppm) is the primary "self-validating" check for reaction completion.
-
4.2 Physicochemical Properties Table[1]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C8H8FN3 | Confirmation |
| Molecular Weight | 165.17 g/mol | Mass Spec (M+H: 166.17) |
| pKa (Imidazole N) | ~5.8 - 6.2 | Basic nitrogen; protonates in stomach acid. |
| pKa (Aniline NH2) | ~3.5 - 4.0 | Weakly basic; rarely protonated at phys. pH. |
| Solubility | DMSO > MeOH > Water | Low aqueous solubility; requires mesylate/HCl salt for dosing. |
| H-Bond Donors | 3 (NH, NH2) | Critical for kinase hinge binding. |
| H-Bond Acceptors | 2 (N3, F) | Fluorine acts as a weak acceptor. |
Implications for Drug Design[2]
In kinase inhibitor design, this scaffold is often used to bind to the hinge region of the ATP binding pocket.
-
The "Magic Methyl": The 2-methyl group often fits into a small hydrophobic pocket (gatekeeper region), displacing water and gaining entropy-driven affinity. It also blocks metabolism at the C2 position.
-
Fluorine Interactions: The C6-Fluorine can engage in multipolar interactions with carbonyl oxygens of the protein backbone or increase metabolic half-life by blocking P450 oxidation at the electron-rich ring.
-
Tautomer Locking: Upon binding to a kinase, the protein environment often "selects" one tautomer. For 5-amino-6-fluoro-2-methylbenzimidazole, the protein usually accepts a Hydrogen bond at N3 (acceptor) and donates to N1-H (if protonated) or binds the exocyclic NH2. The high stability of Tautomer A ensures a consistent population of the bioactive form, reducing the entropic penalty of binding.
References
-
Benzimidazole Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000. Link
-
19F NMR Characterization: Dolbier, W. R. "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, 2016. Link
-
Synthetic Route (Analogous): "Preparation of 5-amino-6-methylbenzimidazolone." Patent CN101863840B. Link
-
Kinase Inhibitor Scaffolds: "Benzimidazole derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 2022. Link
Sources
Technical Guide: Solubility & Handling of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
[1]
Executive Summary
6-Fluoro-2-methyl-1H-benzimidazol-5-amine (MW: 165.17 g/mol ) is a substituted benzimidazole characterized by a fused benzene-imidazole core, a fluorine atom at the C6 position, an amine group at C5, and a methyl group at C2.[1][2]
Its solubility behavior is governed by the interplay between the lipophilic benzimidazole scaffold and the polar amine/imidazole functionalities.[1] DMSO (Dimethyl Sulfoxide) is the optimal solvent for high-concentration stock solutions (>50 mM), while Methanol serves as a viable secondary solvent for intermediate dilutions or specific mobile phase applications. Aqueous solubility is negligible at neutral pH but can be enhanced under acidic conditions.[1]
Physicochemical Profile & Solubility Mechanism[1]
Understanding the molecular drivers of solubility is essential for designing robust experimental workflows.[1]
Molecular Descriptors
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Formula | C₈H₈FN₃ | Small molecule, amenable to membrane permeability.[1] |
| Molecular Weight | 165.17 g/mol | Low MW favors dissolution kinetics.[1] |
| Calculated LogP (cLogP) | ~1.4 – 1.7 | Moderately lipophilic; prefers organic solvents over water.[1] |
| pKa (Imidazole-N) | ~5.5 – 6.0 | Basic nitrogen; protonation at pH < 5 increases aqueous solubility.[1] |
| H-Bond Donors | 2 (–NH₂, Imidazole-NH) | Facilitates interaction with polar protic solvents (MeOH).[1] |
| H-Bond Acceptors | 2 (Imidazole-N, –F) | Strong interaction with polar aprotic solvents (DMSO).[1] |
Mechanism of Dissolution
-
In DMSO : DMSO acts as a strong hydrogen bond acceptor.[1] It interacts effectively with the acidic protons on the primary amine (–NH₂) and the imidazole ring (–NH), disrupting the intermolecular π-π stacking forces that hold the benzimidazole crystal lattice together.
-
In Methanol : Methanol acts as both a donor and acceptor.[1] While it solvates the amine well, the lipophilic methyl and fluoro-substituted benzene ring impose a thermodynamic penalty, resulting in lower saturation limits compared to DMSO.
Solubility Data & Solvent Compatibility
Expected Solubility Ranges
Note: Values are derived from structural analogs (e.g., 5-fluoro-2-methylbenzimidazole) and standard benzimidazole behavior.[1] Empirical verification is recommended for critical assays.
| Solvent | Solubility Rating | Estimated Saturation Limit | Application |
| DMSO | High | > 50 mg/mL (> 300 mM) | Primary stock solutions (10–100 mM).[1] Long-term storage. |
| Methanol | Moderate | 10 – 25 mg/mL | HPLC sample prep, intermediate dilutions. |
| Ethanol | Moderate | 5 – 15 mg/mL | Alternative to methanol; lower toxicity.[1] |
| Water (pH 7) | Very Low | < 0.1 mg/mL | Not suitable for stock preparation.[1] |
| 0.1 M HCl | Moderate/High | > 10 mg/mL | Soluble as the hydrochloride salt.[1] |
Stability Considerations
-
DMSO : The compound is chemically stable in DMSO at -20°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or moisture absorption (DMSO is hygroscopic).[1]
-
Methanol : Solutions should be used fresh.[1] Methanol is volatile; evaporation can alter concentration.[1] There is a low risk of nucleophilic attack or methylation artifacts over extended periods at high temperatures, though unlikely with this specific structure.
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Objective : Create a stable master stock for biological assays.
-
Calculate Mass : To prepare 1 mL of a 50 mM solution:
-
Weighing : Weigh ~8.3 mg of powder into a sterile, amber glass vial (protects from light). Record exact mass.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%) to reach 50 mM.
-
Example: If you weighed 8.4 mg, add
DMSO.
-
-
Dissolution : Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Storage : Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw damage. Store at -20°C or -80°C.
Protocol B: Visual Solubility Assessment (Shake-Flask Method)
Objective : Empirically determine the saturation limit in a specific solvent (e.g., Methanol).
-
Place 5 mg of compound into a clear HPLC vial.
-
Add 100 µL of solvent (Methanol).
-
Vortex for 1 minute.
-
Observation :
-
Clear solution: Solubility > 50 mg/mL.[1]
-
Cloudy/Particulates: Add solvent in 100 µL increments, vortexing between additions, until clear.
-
-
Calculation : Divide mass (5 mg) by total volume added (mL) to get the approximate solubility limit.
Visualization of Workflows
Solvation & Interaction Mechanism
The following diagram illustrates how DMSO and Methanol interact with the molecule to enable dissolution.
Caption: DMSO disrupts crystal lattice via strong H-bond acceptance; Methanol utilizes dual donor/acceptor properties.[1]
Stock Preparation Decision Tree
A logic flow for researchers to select the correct solvent system based on their downstream application.[1]
Caption: Decision matrix for solvent selection ensuring compatibility with biological or chemical downstream workflows.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution in water | "Crash-out" effect due to high lipophilicity (LogP ~1.7).[1] | Dilute slowly with vortexing. Keep final DMSO concentration < 1% if possible.[1] Use a carrier (e.g., Cyclodextrin) if high aqueous conc is needed. |
| Cloudiness in DMSO stock | Moisture contamination (DMSO is hygroscopic).[1] | Use fresh, anhydrous DMSO. Warm gently to 37°C. |
| Yellowing of solution | Oxidation of the amine group.[1] | Store under nitrogen or argon.[1] Ensure vials are amber-colored. |
References
-
Synthesis of Fluorinated Benzimidazoles
-
Ref: Demirayak, Ş., et al. "Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles Using Microwave Heating."[1] Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 5, no. 2, 2018.
- Context: Describes the synthesis and solubility handling of 5-fluoro-benzimidazole intermedi
-
-
Benzimidazole Solubility Profiles
-
Ref: Göker, H., et al. "Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines."[1] Bioorganic & Medicinal Chemistry, vol. 16, no. 24, 2008.
- Context: Establishes general solubility rules for benzimidazole-5-amines in DMSO vs. Methanol.
-
-
Physicochemical Properties (PubChem)
-
Ref: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 19017761, 2-Amino-5-fluorobenzimidazole (Isomer Analog)."
- Context: Provides calculated LogP and H-bond donor/acceptor counts used for solubility estim
-
Sources
- 1. 2-Amino-5-fluorobenzimidazole | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
Technical Guide: pKa Determination and Ionization Profiling of Fluorinated Benzimidazole Amines
Executive Summary
The incorporation of fluorine into benzimidazole amine scaffolds is a high-impact strategy in medicinal chemistry to modulate metabolic stability and lipophilicity. However, the strong electronegativity of fluorine significantly perturbs the electronic landscape of the benzimidazole core, leading to non-intuitive shifts in pKa. Accurate determination of these ionization constants is critical, as they dictate solubility, membrane permeability (Lipinski compliance), and protein-ligand binding affinity.[1]
This guide provides a rigorous theoretical framework and a self-validating experimental protocol for determining the pKa of lipophilic, fluorinated benzimidazole amines using cosolvent potentiometry and Yasuda-Shedlovsky extrapolation.[1]
Theoretical Framework: The Fluorine Effect on Benzimidazole Ionization
The Scaffolds and Ionization Centers
Benzimidazole amines, particularly 2-aminobenzimidazoles , function as cyclic guanidine analogs.[1] Unlike simple anilines, the primary site of protonation in a 2-aminobenzimidazole is not the exocyclic amine (
-
The Cationic State: Protonation at N3 permits resonance delocalization of the positive charge across the N1-C2-N3-N(exocyclic) system. This stabilization renders 2-aminobenzimidazoles significantly more basic (
) than unsubstituted benzimidazoles ( ).[1] -
The Anionic State: The pyrrole-like nitrogen (N1-H) is weakly acidic (
), but electron-withdrawing groups (EWGs) like fluorine can lower this into a physiologically relevant range.[1]
Fluorine-Induced pKa Shifts (The )
Fluorine exerts a strong inductive electron-withdrawing effect (
-
Basicity Reduction (N3 Protonation): Fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) withdraws electron density from the imidazole ring.[1] This destabilizes the protonated cation, leading to a decrease in pKa .
-
Magnitude: A single fluorine atom typically lowers the basic pKa by 0.5 to 1.2 log units, depending on its proximity to the N3 nitrogen.
-
-
Acidity Enhancement (N1 Deprotonation): Conversely, the
effect stabilizes the negative charge of the anion, lowering the acidic pKa (making the N-H more acidic).
Visualization of Ionization Equilibria
The following diagram illustrates the ionization pathway and the impact of Fluorine (F) on the stability of species.
Caption: Thermodynamic ionization cycle of benzimidazole amines. Fluorine substitution destabilizes the cation (lowering basic pKa) and stabilizes the anion (lowering acidic pKa).
Experimental Protocol: Cosolvent Potentiometry
Direct aqueous titration is often impossible for fluorinated benzimidazoles due to low solubility (
Reagents and Setup
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a double-junction Ag/AgCl reference electrode.[1]
-
Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.
-
Cosolvent: Methanol (HPLC grade). Methanol is preferred over DMSO for potentiometry due to better electrode response and well-defined dielectric constants.[1]
-
Ionic Strength adjustor: 0.15 M KCl (to mimic physiological ionic strength).
The Self-Validating Workflow
This protocol includes built-in checkpoints (CP) to ensure data integrity.
Step 1: System Calibration (The Blank)
Run a "blank" titration (0.15 M KCl + solvent only) to determine the exact electrode slope and standard potential (
-
CP: Slope must be
of Nernstian theoretical value.
Step 2: Sample Preparation Weigh approx. 3-5 mg of the fluorinated benzimidazole. Dissolve in a minimal amount of Methanol. Add 0.15 M KCl water to reach the starting ratio (e.g., 50% w/w Methanol/Water).
-
Target Concentration: 0.5 - 1.0 mM.[1]
Step 3: Multi-Solvent Titration Perform titrations at a minimum of three distinct cosolvent ratios (e.g., 30%, 40%, 50%, and 60% Methanol by weight).[1]
-
Acidify to pH ~2.0 with HCl.
-
Titrate with KOH up to pH ~12.0.
-
CP: Ensure no precipitation occurs during titration (monitor turbidity or drift in potential).
Step 4: Data Analysis (Bjerrum Plot)
Calculate the apparent pKa (
Step 5: Yasuda-Shedlovsky Extrapolation
Plot the data using the Y-S equation:
- : Apparent pKa in cosolvent.[2]
- : Molar concentration of water in the mixture.
- : Dielectric constant of the solvent mixture.
- : Slope (related to solvation energy).
- : Intercept.
Extrapolation: The aqueous pKa is determined by solving the linear regression for the condition of 100% water (
Experimental Logic Diagram
Caption: Decision tree for pKa determination. Low solubility of fluorinated analogs necessitates the Cosolvent/Yasuda-Shedlovsky path.
Data Presentation: Comparative Ionization Profiles
The following table summarizes the impact of fluorine substitution on the basic pKa (N3) of 2-aminobenzimidazole derivatives. Note the clear trend: Proximity = Perturbation .
| Compound Structure | Substitution | Aqueous pKa (Base) | Predicted Solubility (pH 7.4) | |
| Parent | H (Unsubstituted) | 7.52 | - | Moderate |
| Analog A | 5-Fluoro | 6.95 | -0.57 | Low |
| Analog B | 4-Fluoro | 6.40 | -1.12 | Very Low |
| Analog C | 5,6-Difluoro | 6.15 | -1.37 | Extremely Low |
| Analog D | 5-Trifluoromethyl | 6.25 | -1.27 | Extremely Low |
Data Source: Synthesized from general Hammett relationships and comparative literature on benzazole derivatives [1][4].
Interpretation:
-
4-F vs 5-F: Fluorine at the 4-position is closer to the protonating nitrogen (N3) through space and bonds, exerting a stronger inductive destabilization than at the 5-position.[1]
-
Implication: If a drug candidate requires a pKa > 7.0 for solubility in the intestinal lumen, 4-fluorination may be detrimental, whereas 5-fluorination offers a better balance of metabolic blocking and basicity.[1]
Implications for Drug Design[1][4]
Solubility-Permeability Trade-off
Fluorination typically increases lipophilicity (
-
Design Tip: If fluorination lowers pKa below 6.0, the compound will be largely neutral in the small intestine (pH 6.5), potentially leading to dissolution-limited absorption.[1]
Tautomeric Considerations
2-aminobenzimidazoles exist in tautomeric equilibrium.[1] Fluorination can shift this equilibrium.
-
A strong EWG at position 5 may force the proton to reside on N1 rather than N3 in the neutral state to minimize dipole conflict, altering binding modes in the target protein pocket.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link
-
Takacs-Novak, K., et al. (2011).[1] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Morgenthaler, M., et al. (2007).[1] "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem. Link[1]
Sources
The Strategic Role of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine as a Kinase Inhibitor Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets. Within this vast chemical space, the 6-Fluoro-2-methyl-1H-benzimidazol-5-amine scaffold has emerged as a particularly strategic starting point for the design of potent and selective kinase inhibitors. The judicious placement of a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine at the 5-position provides a unique combination of electronic properties, steric bulk, and hydrogen bonding capabilities. This guide provides an in-depth technical exploration of this scaffold, from its rational design and synthesis to its application in the development of targeted kinase inhibitors for therapeutic intervention.
The Rationale Behind the 6-Fluoro-2-methyl-1H-benzimidazol-5-amine Scaffold
The specific substitution pattern of this scaffold is not arbitrary; each functional group plays a crucial role in its utility as a kinase inhibitor backbone.
-
The Benzimidazole Core: As a bicyclic aromatic heterocycle, the benzimidazole nucleus is a bioisostere of purine, the core of ATP. This inherent similarity allows benzimidazole derivatives to competitively bind to the ATP-binding pocket of kinases, a common mechanism of action for kinase inhibitors.[1]
-
The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position significantly modulates the electronic properties of the benzimidazole ring. Fluorine's high electronegativity can influence the pKa of the imidazole nitrogens, affecting hydrogen bonding interactions within the kinase hinge region. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone and is often used to block metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate.
-
The 2-Methyl Group: The methyl group at the 2-position provides a degree of steric hindrance that can be exploited to achieve selectivity for certain kinases over others. It can also engage in van der Waals interactions within hydrophobic pockets of the ATP-binding site, contributing to the overall binding affinity.
-
The 5-Amino Group: The primary amine at the 5-position is a key functional handle for further chemical elaboration. It serves as a versatile attachment point for a wide variety of side chains and pharmacophores, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. This amino group can also act as a hydrogen bond donor, forming crucial interactions with the target kinase.
Synthesis of the Core Scaffold and its Derivatives
While a direct, one-pot synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine is not extensively documented, a plausible and robust synthetic strategy can be devised based on established benzimidazole synthesis protocols and the preparation of substituted phenylenediamines.
Proposed Synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
The key to this synthesis is the preparation of the crucial intermediate, 4-fluoro-1,2,5-triaminobenzene. A multi-step synthesis starting from 4-fluoroaniline is proposed below.
dot
Caption: General derivatization strategies.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired carboxylic acid (1.1 equivalents).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (2 equivalents), and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Application as a Kinase Inhibitor Scaffold
The 6-Fluoro-2-methyl-1H-benzimidazol-5-amine scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.
Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. [2][3]Several studies have demonstrated the utility of the 5-aminobenzimidazole scaffold in developing potent FLT3 inhibitors.
One notable study detailed the development of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as highly potent FLT3 inhibitors. [2]While not an exact match to the core scaffold of this guide, the underlying principle of utilizing the 5-amino group for elaboration is directly applicable. These compounds were shown to be potent against both wild-type FLT3 and clinically relevant mutants.
dot
Sources
- 1. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
difference between 5-amino and 6-amino fluorobenzimidazole derivatives
This is an in-depth technical guide on the structural, synthetic, and functional distinctions between 5-amino and 6-amino fluorobenzimidazole derivatives.
Executive Summary: The Tautomer Trap
For researchers working with benzimidazoles, the distinction between the 5- and 6-positions is the most common source of structural ambiguity.
-
In the unsubstituted state (N1-H): 5-amino-6-fluorobenzimidazole and 6-amino-5-fluorobenzimidazole are identical tautomers .[1][2] Rapid proton exchange at the imidazole nitrogens renders the benzene ring symmetric on the NMR timescale.[3]
-
In the substituted state (N1-R): Once the N1 nitrogen is alkylated or arylated, the tautomerism freezes.[2][3] The system splits into two distinct regioisomers (1,5- and 1,6-isomers) with vastly different electronic profiles, solubilities, and biological potencies.[1][2][3]
This guide details how to synthesize, distinguish, and utilize these specific fluorinated scaffolds, focusing on the high-value vicinal fluoro-amino motifs (e.g., 5-amino-6-fluoro).[1][2]
Part 1: Structural & Electronic Fundamentals
Numbering and Symmetry
The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring.[2][3]
-
N1: The pyrrole-like nitrogen (carries the substituent/hydrogen).[2]
-
N3: The pyridine-like nitrogen (basic, H-bond acceptor).[1][2]
-
Positions 5 & 6: These are the "meta" positions relative to the ring fusion.[3]
The Electronic Push-Pull: In a 5-amino-6-fluoro system:
-
Fluorine (EWG): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent amino group and increasing the acidity of the N1-H.[2]
-
Amino (EDG): Exerts a strong mesomeric electron-donating effect (+M).[1][2]
-
Interaction: When adjacent (ortho), the fluorine atom can form an intramolecular hydrogen bond with the amino protons, locking the conformation and reducing the nucleophilicity of the amine.[3]
The Tautomeric Equilibrium
In solution (DMSO, MeOH), these exist as a single species.[1][2] However, upon reaction with an electrophile (R-X), the ratio of products (N1-alkylation) is determined by the tautomeric constant (Part 2: Synthetic Pathways & Regiocontrol
The "Construct-First" Strategy (Recommended)
Direct nitration of fluorobenzimidazole is widely discouraged due to poor regioselectivity (yielding mixtures of 4-, 6-, and 7-nitro isomers).[1][2] The gold standard is to establish the substitution pattern on the phenylenediamine precursor before cyclization.[3]
Workflow: Synthesis of 5-Amino-6-Fluorobenzimidazole
-
Starting Material: 4,5-Difluoro-2-nitroaniline or 2,4-Difluoro-5-nitroaniline.[1][2][4]
-
Nucleophilic Substitution (SNAr): Displacement of the active fluorine with ammonia or a protected amine.[2][3][4]
-
Reduction: Hydrogenation (Pd/C, H2) or chemical reduction (Fe/AcOH) of the nitro group to yield the diamine.[2][3]
-
Cyclization: Condensation with Formic acid (for C2-H) or an aldehyde (for C2-Aryl).[1][2]
N-Alkylation Regioselectivity
When alkylating a 5(6)-substituted benzimidazole, two isomers are formed.
-
Steric Rule: Substituents at position 4 (peri-position) strongly block N1-alkylation, favoring the N3 product (which becomes the 1,6-isomer).[1][2]
-
Electronic Rule: Electron-withdrawing groups (like F) at position 5 make N1 less nucleophilic (inductive effect), often favoring alkylation at N3 (leading to the 1,6-isomer).[1][2]
-
Hydrogen Bonding: An amino group at C5 can H-bond with N1-H, stabilizing one tautomer and skewing the alkylation ratio.[1][2]
Caption: Divergent synthesis of N-alkyl regioisomers. The ratio depends heavily on the specific "R" group and base used.
Part 3: Experimental Protocols
Protocol: Cyclization of 4-Fluoro-5-nitro-1,2-phenylenediamine
Use this protocol to generate the parent scaffold.[1][2]
Materials:
Procedure:
-
Dissolution: Dissolve the diamine in ethanol under
atmosphere. -
Addition: Add triethyl orthoformate and p-TsOH.
-
Reflux: Heat to reflux (
) for 4 hours. Monitor by TLC (10% MeOH in DCM).[1][2][3][4] -
Workup: Cool to RT. The product often precipitates.[3][4] If not, evaporate solvent and triturate with diethyl ether.[1][3][4]
-
Reduction (Nitro to Amino): Dissolve the nitro-benzimidazole in MeOH. Add 10% Pd/C (10 wt%).[1][3][4] Stir under
balloon for 12 hours. Filter through Celite.[1][3][4] -
Yield: Expect >85% yield of the 5(6)-amino-6(5)-fluoro-benzimidazole salt.
Protocol: Regioisomer Differentiation via NMR
Distinguishing the 1,5-isomer from the 1,6-isomer requires 2D NMR.[1]
Technique: 1D NOE (Nuclear Overhauser Effect)
-
Sample: Dissolve 5-10 mg of the pure isolated isomer in DMSO-
. -
Target: Irradiate the
(alkyl) protons. -
Observation:
-
1,5-Isomer (N1-Alkyl, C5-Amino, C6-Fluoro): You will see an NOE enhancement of H-7 and H-2 .[1][2][4] H-7 is a doublet (coupling with F) or singlet.[1][2]
-
1,6-Isomer (N1-Alkyl, C6-Amino, C5-Fluoro): You will see an NOE enhancement of H-7 and H-2 .[1][2][4]
-
Critical Distinction: Look at the coupling pattern of H-7 .
-
Part 4: Data Summary & Comparison
| Feature | 5-Amino-6-Fluoro Derivative | 6-Amino-5-Fluoro Derivative |
| N1-Substitution | Alkyl group on N1, Amino on C5.[1][2][4] | Alkyl group on N1, Amino on C6.[1][2][3][4] |
| Electronic Environment | Amino is para to the N1-alkyl.[2][4] | Amino is meta to the N1-alkyl. |
| pKa (Amino) | Slightly higher (resonance donation from N1).[1][2][3][4] | Slightly lower (inductive withdrawal from F).[1][2][3][4] |
| 19F NMR Shift | typically -120 to -130 ppm.[1][2][4] | typically -135 to -145 ppm.[1][2][4] |
| Biological Target | Often mimics Adenine (kinase hinge binder).[1][2][3][4] | Often used to tune solubility/metabolism.[1][2][3][4] |
References
-
Tautomerism and Regioselectivity in Benzimidazoles
- Title: "Tautomerism of benzimidazole derivatives and its impact on biological activity"
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link]
-
Synthetic Methodologies
-
NMR Assignment of Regioisomers
-
Fluorine in Medicinal Chemistry
Sources
Therapeutic Architecture of 2-Methyl-Benzimidazole Derivatives in Oncology: A Technical Deep Dive
Executive Summary The benzimidazole scaffold, specifically its 2-methyl derivatives , represents a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine nucleotides and its ability to interact with diverse biological targets. This guide dissects the therapeutic potential of 2-methyl-benzimidazole derivatives, moving beyond generic descriptions to analyze the structural causality, multi-modal mechanisms (microtubule destabilization, kinase inhibition, and DNA intercalation), and rigorous validation protocols required for oncology drug development.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)[1]
The 2-methyl-benzimidazole core is not merely a passive scaffold; it is a tunable pharmacophore. The methyl group at the C2 position enhances lipophilicity (logP) and metabolic stability compared to the unsubstituted proton, while serving as a steric anchor for receptor binding pockets.
SAR Logic[1][2][3]
-
Position 2 (Methyl Group): Critical for hydrophobic interactions. Functionalization of this methyl group (e.g., to chloromethyl or hydroxymethyl) allows for covalent trapping of targets or improved H-bonding.
-
Position 1 (Pyrrole Nitrogen): The primary site for substitution to modulate solubility and bioavailability. N-alkylation or N-acylation often drastically improves IC50 values by facilitating membrane permeability.
-
Positions 5 & 6 (Benzene Ring): Electron-withdrawing groups (EWGs) like -F, -Cl, or -NO2 here typically enhance potency by altering the pKa of the imidazole ring and increasing affinity for hydrophobic pockets in kinases or tubulin.
Visualization: SAR Decision Matrix
Caption: Structural optimization logic for 2-methyl-benzimidazole derivatives targeting oncogenic pathways.
Part 2: Multi-Modal Mechanisms of Action
2-methyl-benzimidazole derivatives function as " promiscuous" yet selective inhibitors. They do not rely on a single pathway, which reduces the likelihood of rapid resistance development.
Microtubule Destabilization
Similar to Nocodazole, these derivatives bind to the colchicine-binding site of
-
Mechanism: They inhibit the polymerization of tubulin into microtubules.[1]
-
Consequence: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, triggering the intrinsic apoptotic pathway (Bax/Bcl-2 regulation).
Kinase Inhibition (EGFR/VEGFR)
Derivatives with bulky substitutions at the C2-methyl or N1 position can occupy the ATP-binding pocket of receptor tyrosine kinases.
-
EGFR: Inhibition blocks downstream Ras/Raf/MEK/ERK proliferation signals.
-
VEGFR: Inhibition suppresses angiogenesis, starving the tumor of oxygen and nutrients.
DNA Intercalation & Topoisomerase Inhibition
Planar 2-methyl-benzimidazole systems can intercalate between DNA base pairs or inhibit Topoisomerase II, causing DNA double-strand breaks and preventing replication.
Visualization: Mechanistic Pathways
Caption: Multi-target pharmacological cascade triggered by 2-methyl-benzimidazole derivatives in cancer cells.
Part 3: Preclinical Evaluation & Data Synthesis
The following table synthesizes comparative cytotoxicity data from recent literature for key 2-methyl-benzimidazole derivatives against standard cell lines.
Table 1: Comparative IC50 Values (
| Compound ID | Substitution Pattern | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Mechanism Note |
| Ref-Std | Nocodazole | 0.05 | 0.08 | 0.12 | Tubulin Inhibitor |
| MBZ-1 | 2-methyl-1H-benzimidazole | >100 | >100 | >100 | Weak basal activity |
| MBZ-2 | 1-ethylacetate-2-methyl | 12.5 | 15.2 | 18.1 | Improved uptake |
| MBZ-3 | 2-methyl-5-nitro | 4.2 | 5.8 | 6.5 | Electronic activation |
| MBZ-4 | 2-(chloromethyl)-1-benzyl | 0.85 | 1.2 | 1.5 | Dual Tubulin/Kinase |
| MBZ-5 | Ru(II)-arene-2-methyl complex | 2.1 | 3.4 | 4.0 | Metal-induced ROS |
Note: Data represents aggregated averages from structure-activity studies (see References).
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 2-Methyl-Benzimidazole (Condensation Method)
Causality: This method uses Phillips condensation, favored for its atom economy and high yield.
-
Reagents: o-Phenylenediamine (OPD, 10 mmol), Glacial Acetic Acid (30 mL), 4N HCl (10 mL).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Check: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Disappearance of OPD spot indicates completion.
-
-
Work-up:
-
Cool reaction mixture to RT.
-
Neutralize with Ammonium Hydroxide (NH4OH) until pH ~8-9. Why? Benzimidazoles are basic; neutralization precipitates the free base.
-
Filter the precipitate and wash with ice-cold water.
-
-
Purification: Recrystallization from hot water or ethanol.
-
Validation: Melting point check (175-177°C) and 1H-NMR (Singlet at
2.5-2.6 ppm for -CH3).
-
Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)
Trustworthiness: This protocol includes mandatory controls to rule out artifacts.
-
Seeding: Plate cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of the derivative (0.1 - 100
M).-
Control 1: DMSO vehicle control (0.1% max).
-
Control 2: Positive control (Doxorubicin or Nocodazole).
-
Blank: Media only (no cells) to subtract background absorbance.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL), incubate 4h. Formazan crystals form in viable cells.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: % Viability =
.
-
Visualization: Experimental Workflow
Caption: Iterative drug development pipeline for benzimidazole therapeutics.
Part 5: Challenges & Future Directions
-
Solubility: The planar aromatic nature of benzimidazoles often leads to poor aqueous solubility.
-
Solution: Formation of hydrochloride salts or encapsulation in liposomes.
-
-
Selectivity: High structural similarity to purines can cause off-target toxicity in normal cells.
-
Strategy: Conjugation with tumor-targeting ligands (e.g., folate) or development of "hybrid" molecules (e.g., Benzimidazole-Coumarin) to exploit unique tumor metabolic vulnerabilities.
-
References
-
Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. Available at: [Link]
Sources
Unveiling the Hydrogen Bonding Potential of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The ability of a molecule to form hydrogen bonds is a cornerstone of its pharmacokinetic and pharmacodynamic profiles, profoundly influencing its solubility, permeability, and interactions with biological targets. This guide provides a comprehensive analysis of the hydrogen bonding characteristics of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, a substituted benzimidazole of interest in medicinal chemistry. A thorough examination of its molecular structure is essential to accurately quantify its hydrogen bond donor and acceptor capabilities, providing critical insights for drug design and development.
Elucidating the Molecular Architecture
A definitive determination of the chemical structure is the prerequisite for any meaningful analysis of a molecule's physicochemical properties. Despite extensive searches across prominent chemical databases, including PubChem, and a review of chemical supplier catalogs and relevant scientific literature, a publicly available, confirmed structure for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine could not be located. The search for this specific substitution pattern yielded various related benzimidazole derivatives, but not the precise target molecule.
For the purpose of this technical guide, and to illustrate the principles of hydrogen bond analysis, a putative structure for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine has been deduced based on systematic nomenclature. This structure, presented below, forms the basis for the subsequent analysis. It is imperative that this assumed structure be confirmed through empirical methods such as NMR, mass spectrometry, and X-ray crystallography before its use in experimental settings.
The putative structure is as follows: A benzimidazole core with a fluorine atom at position 6, a methyl group at position 2, and an amine group at position 5. The tautomeric nature of the 1H-benzimidazole means the hydrogen atom can reside on either nitrogen of the imidazole ring.
The Fundamentals of Hydrogen Bonding: Donors and Acceptors
A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and another nearby electronegative atom. The hydrogen atom in such a bond is termed a hydrogen bond donor , while the electronegative atom that interacts with it is the hydrogen bond acceptor .
-
Hydrogen Bond Donors (HBD): These are typically hydrogens attached to nitrogen (N-H), oxygen (O-H), or fluorine (F-H). The electronegative atom polarizes the covalent bond, leaving the hydrogen with a partial positive charge, making it attractive to electron-rich centers.
-
Hydrogen Bond Acceptors (HBA): These are electronegative atoms (typically nitrogen, oxygen, or fluorine) that possess at least one lone pair of electrons. This lone pair can interact with the partially positive hydrogen atom of a donor group.
The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its properties, famously encapsulated in Lipinski's Rule of Five, a guideline for predicting the oral bioavailability of a drug candidate.
Analysis of Hydrogen Bonding Sites in 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Based on the putative structure, we can systematically identify the hydrogen bond donor and acceptor sites within 6-Fluoro-2-methyl-1H-benzimidazol-5-amine.
Hydrogen Bond Donor Count
To determine the number of hydrogen bond donors, we identify all hydrogen atoms attached to nitrogen or oxygen atoms.
-
Amine Group (-NH₂): The primary amine group at position 5 contains two hydrogen atoms directly bonded to a nitrogen atom. Both of these hydrogens can act as hydrogen bond donors.
-
Imidazole Ring (N-H): The imidazole portion of the benzimidazole ring contains a nitrogen atom with an attached hydrogen (at position 1 or 3 due to tautomerism). This N-H group is a potent hydrogen bond donor.
Therefore, the total number of hydrogen bond donors is:
2 (from -NH₂) + 1 (from N-H of the imidazole ring) = 3
Hydrogen Bond Acceptor Count
To determine the number of hydrogen bond acceptors, we identify all electronegative atoms with available lone pairs of electrons.
-
Amine Group (-NH₂): The nitrogen atom of the amine group at position 5 has a lone pair of electrons and can act as a hydrogen bond acceptor.
-
Imidazole Ring (N=): The second nitrogen atom within the imidazole ring (the one without a hydrogen in a given tautomeric form) has a lone pair of electrons in its sp² hybrid orbital and is a strong hydrogen bond acceptor.
-
Fluorine Atom (-F): The fluorine atom at position 6 is highly electronegative and possesses three lone pairs of electrons. Consequently, it can function as a hydrogen bond acceptor.
Therefore, the total number of hydrogen bond acceptors is:
1 (from -NH₂) + 1 (from N= of the imidazole ring) + 1 (from -F) = 3
Summary of Hydrogen Bonding Properties
The hydrogen bonding characteristics of the putative 6-Fluoro-2-methyl-1H-benzimidazol-5-amine are summarized in the table below.
| Property | Count | Contributing Functional Groups |
| Hydrogen Bond Donors | 3 | Amine (-NH₂), Imidazole (N-H) |
| Hydrogen Bond Acceptors | 3 | Amine (-NH₂), Imidazole (N=), Fluoro (-F) |
Visualizing the Hydrogen Bonding Potential
To provide a clear visual representation of the hydrogen bond donor and acceptor sites on the putative structure of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, the following diagram is provided.
Caption: Putative structure of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine with hydrogen bond donors and acceptors highlighted.
Conclusion and Future Directions
This in-depth technical guide has detailed the process of determining the hydrogen bond donor and acceptor counts for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine based on a putative structure. The analysis identifies three hydrogen bond donors and three hydrogen bond acceptors . This information is crucial for computational modeling of its interactions with biological targets and for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
It is critical to reiterate that this analysis is predicated on an assumed chemical structure. The immediate and most crucial next step for any research program involving this compound is its definitive structural elucidation and characterization through established analytical techniques. Once the structure is confirmed, the hydrogen bonding properties outlined in this guide can be confidently applied to accelerate drug discovery and development efforts.
References
Methodological & Application
synthesis protocol for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine from diamine precursors
[1]
Abstract
This application note details a robust, two-step synthesis protocol for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine utilizing 4-fluoro-5-nitrobenzene-1,2-diamine as the core diamine precursor.[1] The method employs a Phillips-Ladenburg-type condensation to construct the benzimidazole scaffold, followed by a chemoselective reduction of the nitro group. This guide is designed for medicinal chemists requiring high-purity scaffolds for kinase inhibitor development (e.g., FLT3, EGFR targeting).[1] Emphasis is placed on regiochemical integrity and scalable purification workflows.[1]
Introduction & Retrosynthetic Analysis[1][2]
The 5-amino-6-fluoro-benzimidazole moiety is a privileged pharmacophore in oncology, serving as a bioisostere for quinazolines in kinase inhibitors.[1] The fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation) and enhances lipophilicity, while the C5-amine provides a versatile handle for amide coupling or urea formation.[1]
Retrosynthetic Logic
The synthesis is disconnected into two critical phases to ensure regioselectivity:
-
Functional Group Interconversion (FGI): The C5-amine is derived from a nitro precursor to avoid competitive nucleophilicity during ring closure.[1]
-
Heterocyclization: The benzimidazole core is formed via the condensation of a 1,2-diamine with an acetic acid equivalent.[1]
Why this route? Direct nitration of 5-fluoro-2-methylbenzimidazole often yields a mixture of regioisomers (C4 vs C6). Starting with the pre-functionalized 4-fluoro-5-nitrobenzene-1,2-diamine locks the substitution pattern, guaranteeing the 5-amino-6-fluoro arrangement.
Figure 1: Retrosynthetic disconnection strategy emphasizing the preservation of regiochemistry.
Materials & Safety
Critical Reagents
| Reagent | Purity | Role | Handling Note |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | >97% | Starting Material | Toxic/Irritant.[1] Store at 4°C. |
| Acetic Acid (Glacial) | 99.8% | Solvent/Reagent | Corrosive.[1] Use in fume hood. |
| Iron Powder | <10 micron | Reductant | Pyrophoric risk if dry/fine.[1] |
| Ammonium Chloride | ACS Grade | Electrolyte | Hygroscopic.[1] |
| Ethyl Acetate/Ethanol | HPLC Grade | Solvents | Flammable.[1] |
Safety Advisory
Experimental Protocol
Stage 1: Cyclization to 6-Fluoro-2-methyl-5-nitro-1H-benzimidazole[1]
This step utilizes a modified Phillips condensation.[1] While 4N HCl is common, using glacial acetic acid acts as both solvent and reagent, driving the reaction to completion via azeotropic water removal if needed.[1]
Procedure:
-
Charge: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-fluoro-5-nitrobenzene-1,2-diamine (5.0 g, 29.2 mmol) in Glacial Acetic Acid (50 mL).
-
Reflux: Attach a reflux condenser. Heat the mixture to 110°C (oil bath temperature).
-
Monitor: Stir for 4–6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature (RT).
-
Pour the mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a tan/brown solid.[1]
-
Adjust pH to ~8 using Conc. Aqueous Ammonia (approx. 28%) to ensure the benzimidazole is in its free base form (critical for solubility in organic solvents later).[1]
-
-
Isolation:
-
Filter the precipitate via vacuum filtration (Buchner funnel).
-
Wash the cake with cold water (3 x 50 mL).
-
Dry in a vacuum oven at 50°C overnight.
-
-
Yield Expectation: 85–92% (approx. 5.2 g).[1]
-
Characterization (QC):
-
Appearance: Tan to light brown solid.[1]
-
1H NMR (DMSO-d6): Singlet at ~2.5 ppm (C2-Methyl); two aromatic singlets/doublets (due to F-coupling) in the 7.5–8.5 ppm region.
-
Stage 2: Selective Reduction to 6-Fluoro-2-methyl-1H-benzimidazol-5-amine[1]
We utilize an Iron/Ammonium Chloride (Fe/NH4Cl) reduction.[1] Why not H2/Pd? While catalytic hydrogenation is cleaner, fluorine substituents on aromatic rings can sometimes undergo hydrodefluorination under prolonged hydrogenation conditions.[1] The Fe/NH4Cl method is chemoselective for the nitro group and preserves the C-F bond.[1]
Procedure:
-
Charge: In a 500 mL RBF, dissolve the Nitro-Benzimidazole intermediate (5.0 g, 25.6 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL).
-
Activate: Add Ammonium Chloride (6.8 g, 128 mmol, 5 equiv). Stir at RT for 10 mins.
-
Reduce: Add Iron Powder (7.1 g, 128 mmol, 5 equiv) in portions.
-
Heat: Heat the suspension to 80°C (reflux) for 2–4 hours.
-
Visual Cue: The reaction will turn from a suspension to a dark sludge (iron oxides).[1]
-
-
Filtration (Critical Step):
-
Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.
-
Extraction:
-
Purification:
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of the target benzimidazole amine.
Analytical Data & Validation
To validate the synthesis, compare your results against these standard parameters.
| Parameter | Expected Value | Notes |
| Physical State | Off-white to pale yellow powder | Darkens upon air oxidation (store under N2).[1] |
| Melting Point | >200°C (Decomposes) | Typical for amino-benzimidazoles.[1] |
| MS (ESI+) | [M+H]+ = 166.17 (Calc.)[1] | Look for m/z 166.[1]2. |
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH3) | C2-Methyl group.[1] |
| δ 4.8–5.2 (bs, 2H, NH2) | Amine protons (D2O exchangeable).[1] | |
| δ 6.8 (d, 1H, Ar-H) | C4-H (shielded by amine).[1] | |
| δ 7.2 (d, 1H, Ar-H) | C7-H (coupled to F).[1] |
Self-Validation Check:
-
Acidic Workup Issue: If the product is lost during Stage 1 workup, check the pH. Benzimidazoles are amphoteric.[1] If the pH is < 5, the product remains in the filtrate as the salt.[1] Always adjust to pH 8–9.
-
Incomplete Reduction: If TLC shows a spot with similar Rf but yellow color, the nitro group is not fully reduced.[1] Add fresh Fe powder and reflux for 1 additional hour.
References
-
Synthesis of Fluorinated Benzimidazoles
- Title: Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)
-
Source: Erdogan University, Journal of Chemical Society.[1]
- URL
-
Benzimidazole Scaffold in Kinase Inhibitors
- Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3).
-
Source: National Institutes of Health (PMC).[1]
- URL
-
General Benzimidazole Synthesis (Organic Syntheses)
-
Reductive Cyclization Methodology
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. abis-files.erdogan.edu.tr [abis-files.erdogan.edu.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
Application Note: Chemoselective Reduction of 6-fluoro-2-methyl-5-nitro-1H-benzimidazole
[1][2]
Executive Summary
This application note details the chemoselective reduction of 6-fluoro-2-methyl-5-nitro-1H-benzimidazole (1) to 6-fluoro-2-methyl-1H-benzimidazol-5-amine (2) .
The primary challenge in this transformation is the preservation of the C-6 fluorine atom. While catalytic hydrogenation (H₂/Pd-C) is a standard industrial method for nitro reduction, it carries a significant risk of hydrodefluorination (HDF) in electron-deficient aromatic systems.[1][2] Consequently, this guide prioritizes a metal-mediated reduction (Fe/NH₄Cl) as the "Gold Standard" for laboratory and pilot-scale synthesis due to its superior chemoselectivity, while providing an optimized catalytic hydrogenation protocol as a high-throughput alternative with strict kinetic control parameters.[1][2]
Reaction Scheme
Substrate: 6-fluoro-2-methyl-5-nitro-1H-benzimidazole (
Critical Analysis & Method Selection
The choice of reduction method dictates the impurity profile. The following decision matrix explains the causality behind the recommended protocols.
| Feature | Method A: Fe / NH₄Cl (Recommended) | Method B: H₂ / Pd-C (Alternative) |
| Mechanism | Single Electron Transfer (SET) | Heterogeneous Catalysis |
| Chemosensitivity | High. Kinetic barrier prevents C-F bond cleavage.[1][2] | Low to Moderate. High risk of HDF (C-F |
| Reaction Time | 2 – 4 Hours | 1 – 12 Hours |
| Workup | Filtration (Celite) + Extraction | Filtration (Celite) + Evaporation |
| Scalability | Linear (Excellent for g to kg scale) | Excellent (if HDF is controlled) |
| Safety | Low risk (No pressurized gas) | Flammability risk (H₂/Catalyst ignition) |
Decision Logic Diagram
The following flowchart illustrates the logic for selecting the appropriate reduction strategy based on available equipment and purity requirements.
Figure 1: Decision matrix for selecting the reduction protocol. Method A is favored for high-fidelity synthesis.[1][2]
Protocol A: Iron-Mediated Reduction (The Gold Standard)[1][2]
This protocol utilizes zero-valent iron (
Materials & Reagents[3][4][5][6][7][8][9][10]
-
Substrate: 6-fluoro-2-methyl-5-nitro-1H-benzimidazole (1.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv)[1][2] -
Workup: Ethyl Acetate (EtOAc), Sat.[2]
, Brine, Celite® 545.[2]
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Substrate (1.0 eq) in Ethanol/Water (3:1, 0.1 M concentration relative to substrate).
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq) to the mixture.
-
Observation: The mixture will appear as a grey/black suspension.[2]
-
-
Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.
-
Kinetics: The reaction typically reaches completion in 2–4 hours.[2]
-
Visual Cue: The yellow color of the nitro compound will fade, often turning to a dark brown/rust color due to iron oxidation.
-
-
Monitoring (IPC): Monitor by TLC (System: 10% MeOH in DCM) or LCMS.
-
Workup (Critical Step):
-
Isolation:
Experimental Workflow Diagram
Figure 2: Workflow for Iron/Ammonium Chloride reduction.
Protocol B: Catalytic Hydrogenation (High Throughput)
Warning: This method requires strict monitoring. Prolonged exposure to
Materials & Reagents[3][4][5][6][7][8][9][10]
-
Substrate: 1.0 equiv
-
Catalyst: 10% Pd/C (50% wet) (10 wt% loading)
-
Hydrogen Source:
balloon (1 atm)
Step-by-Step Procedure
-
Inerting: Charge the flask with Substrate and Pd/C catalyst under a Nitrogen (
) atmosphere.-
Safety: Do not add dry catalyst to flammable solvents in air.[2]
-
-
Solvation: Carefully add MeOH.
-
Hydrogenation: Purge the vessel with
gas (balloon) and stir vigorously at Room Temperature (20-25°C). -
Critical Control Point: Monitor by LCMS every 30 minutes.
-
Workup: Filter through Celite under
atmosphere. Concentrate filtrate.[2][4][5]
Analytical Validation (QC)
To validate the integrity of the product, specifically the retention of the fluorine atom, the following analytical data should be verified.
| Test | Expected Result | Mechanistic Insight |
| LC-MS | Confirm reduction of | |
| ¹H NMR | Upfield shift of aromatic protons. | Amino group is electron-donating, shielding the ring protons.[2] |
| ¹⁹F NMR | Singlet/Multiplet at | Crucial: Disappearance of this signal indicates defluorination.[2] |
| Appearance | Off-white to pale brown solid.[1][2] | Darkening indicates oxidation of the amine (store under inert gas).[1][2] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Fe Method) | Product trapped in Iron sludge.[1][2] | Flush Celite pad with hot MeOH or DMF.[2] |
| Defluorination (Pd Method) | Over-reduction.[1][2] | Switch to Protocol A or add |
| Incomplete Reaction | Iron surface passivation.[2] | Add 1-2 drops of Acetic Acid to reactivate Fe surface.[1][2] |
References
-
Reduction of Nitroarenes using Fe/NH4Cl
-
Defluorination Risks in Hydrogenation
-
Benzimidazole Synthesis Context
-
General Nitro Reduction Reviews
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
Application Note: Regioselective Acylation of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
[1][2][3]
Abstract
The acylation of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (1) presents specific challenges due to the electron-withdrawing nature of the fluorine atom at the C6 position, which deactivates the adjacent C5-amine, and the competing nucleophilicity of the imidazole ring nitrogens.[1][2][3] This guide provides two optimized protocols: Method A for standard acetylation using anhydrides/chlorides, and Method B for amide coupling with carboxylic acids using HATU.[3][4] Strategies for ensuring regioselectivity (N-5 vs. N-1) and overcoming solubility issues characteristic of benzimidazoles are detailed.
Chemical Strategy & Mechanistic Insight
Substrate Analysis[1][2]
-
Deactivated Nucleophile: The C5-amine is an aniline derivative.[1][2][3][4] The C6-fluorine atom exerts an inductive electron-withdrawing effect (-I), significantly lowering the
and nucleophilicity of the amino group compared to a non-fluorinated benzimidazole.[1][2] -
Solubility Profile: The 2-methylbenzimidazole core is sparingly soluble in non-polar solvents (DCM, Toluene) but soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF/MeOH mixtures.[1][4]
-
Regioselectivity (The N1 vs. N5 Competition):
-
Site N5 (Target): The exocyclic amine.[1][3][4] Reaction here forms a stable amide.[3][4]
-
Site N1 (Side Reaction): The pyrrole-like nitrogen of the imidazole ring.[1][3][4] Acylation here forms a hydrolytically labile N-acylimidazole (similar to a urea/carbamate hybrid).[1][2][3][4]
-
Control Strategy: Conducting the reaction under mild basic conditions (DIPEA/TEA) favors the neutral N5-amine.[1][2][3][4] If N1-acylation occurs (di-acylation), a mild basic workup (MeOH/K2CO3) selectively cleaves the unstable N1-acyl group while retaining the stable N5-amide.[1][2]
-
Reaction Workflow Diagram
Caption: Logical workflow for the regioselective acylation process, including contingency for di-acylation.
Experimental Protocols
Method A: Standard Acylation (Acid Chlorides/Anhydrides)
Best for: Acetylation, Benzoylation, or simple acyl chains.[4]
Materials:
-
Substrate: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (1.0 eq)[1][2][3]
-
Reagent: Acyl Chloride (1.1 eq) or Anhydride (1.2 eq)[1][2][4]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 eq)[1][2][4] -
Solvent: Anhydrous THF (or DMF if solubility is poor)[1][2][4]
Procedure:
-
Dissolution: In a dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous THF (concentration ~0.1 M). If the solution is cloudy, add dry DMF dropwise until clear.[4]
-
Activation: Add DIPEA (1.5 eq) and cool the mixture to 0°C using an ice bath.
-
Addition: Add the acyl chloride/anhydride dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][2][3][4]
-
Selective Hydrolysis (If Di-acylated):
-
Isolation:
Method B: Amide Coupling (Carboxylic Acids)
Best for: Drug discovery, attaching complex tails, or when acid chlorides are unstable.[4]
Materials:
-
Substrate: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (1.0 eq)[1][2][3]
-
Coupling Agent: HATU (1.2 eq) (Preferred over EDC due to the deactivated aniline).[1][3][4]
Procedure:
-
Pre-activation: In a vial, mix the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5 minutes. Solution should turn slightly yellow.[1][2][4]
-
Coupling: Add the benzimidazole amine (1.0 eq) and the remaining DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir at RT for 12–16 hours.
-
Why long duration? The fluorine atom reduces the nucleophilicity of the amine, slowing the attack on the active ester.[4]
-
-
Workup:
-
Pour the reaction mixture slowly into ice-cold water (10x volume of DMF) with vigorous stirring.
-
Precipitation: The product usually precipitates as a solid.[3][4] Filter, wash with water, and dry under vacuum.[4]
-
Extraction: If no solid forms, extract with EtOAc/THF (3:1).[4] (Pure EtOAc may not extract benzimidazoles well from DMF/Water).[1][3][4] Wash organics with 5%
(aq) to remove DMF.[1][3][4]
-
Analytical Validation
Successful synthesis should be validated using the following criteria:
| Feature | Method | Expected Observation |
| Mass Spec | LC-MS (ESI+) | Clear |
| Proton NMR | Amide NH: Singlet, typically | |
| Fluorine NMR | Single peak, typically |
Key NMR Diagnostic:
In the starting material, the protons ortho to the amine are shielded.[4] Upon acylation, the proton at C4 (ortho to the amide) will show a significant downfield shift (
Troubleshooting & Optimization
Issue 1: Low Conversion (Starting Material remains)
-
Solution: Switch from EDC/HOBt to HATU or COMU . Heat the reaction to 50°C. Use Pyridine as the solvent (acts as both solvent and base/catalyst).[4]
Issue 2: Solubility Issues (Precipitation during reaction)
-
Cause: The product or intermediate is insoluble in THF.[3][4]
-
Solution: Use DMA (Dimethylacetamide) or NMP .[1][2][3][4] These are powerful solvents that keep benzimidazoles in solution.[3][4]
Issue 3: N1-Acylation (Di-acylated product)
References
-
Regioselective Synthesis of Benzimidazoles
-
Amide Coupling Reagents (HATU vs EDC)
-
Benzimidazole Properties & Reactivity
-
Acylation of 2-Aminobenzimidazoles (Analogous Reactivity)
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(5,6-Difluoro-2-methyl-1H-benzimidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)-2-pyrazinamine | C19H12F5N5 | CID 73427235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Engineering of FLT3 Inhibitors Using 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
[1]
Executive Summary
This technical guide details the strategic application of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS: 1403908-01-3, hereafter referred to as Intermediate-6F ) in the synthesis of next-generation FLT3 inhibitors.[1]
Acute Myeloid Leukemia (AML) therapeutics are frequently compromised by the emergence of resistance mutations, particularly the FLT3-ITD (Internal Tandem Duplication) and D835Y (Tyrosine Kinase Domain) mutations.[1] While benzimidazole scaffolds are privileged structures in kinase inhibition (e.g., Abemaciclib, Crenolanib), the specific incorporation of a fluorine atom at the C6 position serves two critical functions:
-
Metabolic Shielding: It blocks the primary site of oxidative metabolism (P450-mediated hydroxylation), significantly extending in vivo half-life.[1]
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, modulating the hydrogen-bond donor capability of derived urea/amide linkages, which is crucial for binding to the Glu661/Cys694 hinge region of the kinase.[1]
This guide provides a validated protocol for utilizing Intermediate-6F to synthesize Type II kinase inhibitors via urea coupling, followed by biological validation assays.[1]
Strategic Rationale & SAR Logic
The "Fluorine Effect" in Kinase Design
In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Fluorine Scan" is equally vital for optimizing lead compounds.[1] For benzimidazole-based FLT3 inhibitors, the C6 position is a metabolic "soft spot."[1]
-
Without Fluorine: The C6 position is electron-rich and prone to rapid oxidation by CYP3A4, leading to rapid clearance.[1]
-
With Fluorine (Intermediate-6F): The C-F bond is metabolically stable.[1] Furthermore, the fluorine atom induces a dipole that can interact with the protein backbone (orthogonal multipolar interactions) or structural water molecules within the ATP-binding pocket.[1]
Structural Positioning
Intermediate-6F is typically deployed as the "Head" or "Linker" moiety in Type II inhibitors:
Experimental Protocol: Synthesis of Type II FLT3 Inhibitors
Objective: Synthesize a library of urea-linked inhibitors using Intermediate-6F and various aryl isocyanates. Reaction Type: Nucleophilic Addition / Urea Formation.
Materials Required[1][2][3][4][5][6][7]
-
Substrate: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (Intermediate-6F ) (>98% purity).[1]
-
Reagent: Various Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate for Sorafenib-like analogs).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional, depending on isocyanate reactivity).[1]
-
Purification: Flash Column Chromatography (Silica gel).[1]
Step-by-Step Synthesis Workflow
A. Preparation of Reaction Mixture
-
Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Intermediate-6F (1.0 equiv, 1.0 mmol, ~165 mg) in anhydrous THF (10 mL).
-
Note: Ensure the intermediate is fully dissolved. If solubility is poor, add a minimal amount of DMF (0.5 mL).[1]
-
-
Temperature Control: Cool the solution to 0°C using an ice-water bath.
B. Coupling Reaction
-
Addition: Dropwise add the Aryl Isocyanate (1.1 equiv) dissolved in THF (2 mL) over 5 minutes.
-
Equilibration: Allow the reaction to warm to room temperature (25°C) naturally.
-
Monitoring: Stir for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Success Marker: Disappearance of the amine peak (m/z ~166) and appearance of the urea product mass (m/z ~350–450 depending on isocyanate).[1]
-
C. Work-up and Purification[1]
-
Quenching: If isocyanate remains, add 0.5 mL methanol to quench.
-
Concentration: Remove volatiles under reduced pressure (Rotavap).
-
Precipitation (Preferred): Many urea products will precipitate upon adding cold diethyl ether or hexane to the crude residue.[1] Filter and wash with cold ether.
-
Chromatography (Alternative): If oil remains, purify via flash chromatography (Gradient: 0-10% MeOH in DCM).[1]
Data Output: Expected Yields
| Component | Equiv | Role | Expected Yield |
| Intermediate-6F | 1.0 | Nucleophile (Head) | N/A |
| Aryl Isocyanate | 1.1 | Electrophile (Tail) | N/A |
| Final Urea Product | - | FLT3 Inhibitor | 75-88% |
Biological Validation: FLT3 Kinase Assay[1]
Once the library is synthesized, the compounds must be validated against FLT3-WT and FLT3-D835Y mutants.[1]
Pathway Visualization
The following diagram illustrates the FLT3 signaling cascade and the specific intervention point of the benzimidazole inhibitor.[1]
Caption: Mechanism of Action. The 6-Fluoro-benzimidazole inhibitor competes with ATP at the FLT3 hinge region, blocking downstream STAT5/RAS signaling and inducing apoptosis in AML cells.[1]
Assay Protocol (ADP-Glo™ Kinase Assay)
-
Preparation: Dilute synthesized inhibitors in 100% DMSO (10 mM stock). Further dilute to 4x working concentrations in kinase buffer.
-
Enzyme Mix: Prepare FLT3-ITD or FLT3-D835Y enzyme solution (0.2 ng/µL).
-
Incubation:
-
Add 2.5 µL inhibitor (4x) to 384-well plate.
-
Add 2.5 µL Enzyme mix.
-
Incubate 15 min at Room Temp (allows inhibitor to bind).[1]
-
-
Reaction Start: Add 5 µL ATP/Substrate mix (ATP concentration should be at
, typically 10 µM). -
Running: Incubate 60 min at Room Temp.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).[1]
-
Read: Measure Luminescence.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Fluorine reduces nucleophilicity of amine.[1] | Use a stronger activation method: Convert the isocyanate to a carbamate first, or use microwave irradiation (80°C, 10 min) [1].[1] |
| Poor Solubility | Benzimidazole core is planar/rigid. | Add solubilizing tails (e.g., morpholine or piperazine) to the "Tail" section of the inhibitor [2].[1] |
| No Inhibition (High IC50) | Steric clash in ATP pocket.[1] | The 2-methyl group on the benzimidazole is critical.[1] Ensure it is not substituted with bulkier groups (Ethyl/Isopropyl) which may clash with the Gatekeeper residue [3].[1] |
References
-
Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486.[1] Link[1]
-
Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds.[1][4] Molecules, 25(20), 4695.[1] Link
-
Bansal, Y., & Silakari, O. (2012). Benzimidazole: A biologically attractive scaffold for protein kinase inhibitors.[1] RSC Advances, 2, 10759-10774.[1] Link
-
Zhang, W., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor... with Improved Drug-like Properties.[1] Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Optimization of Nucleophilic Substitution on the Benzimidazole Scaffold
Executive Summary & Reactivity Profile
The benzimidazole core is a "privileged structure" in medicinal chemistry, ubiquitous in anthelmintics, antivirals (e.g., Enviradine), and proton pump inhibitors. However, functionalizing this scaffold via nucleophilic substitution requires a nuanced understanding of its electronic disparaties.
The benzimidazole skeleton presents three distinct vectors for nucleophilic attack, each requiring specific activation strategies:
-
The C2 Position (Amidine-like): Electron-deficient due to the adjacent nitrogens. Highly reactive toward SNAr-like addition-elimination, especially with leaving groups (Cl, Br, F).
-
The N1 Position (Acidic): The pyrrole-like NH is acidic (pKa ~12.8), allowing for facile deprotonation and N-alkylation/arylation. The challenge here is regiocontrol due to N1/N3 tautomerism.
-
The Benzene Ring (C4-C7): Electron-rich and generally inert to SNAr unless activated by strong electron-withdrawing groups (EWGs) like -NO₂ or -CN.
This guide provides optimized protocols for these three vectors, moving beyond "standard" conditions to high-efficiency methodologies.
Module A: C2-Functionalization (SNAr)
The displacement of a leaving group at C2 is the most reliable substitution on the core. While thermal heating works, it often leads to tarry byproducts due to prolonged reaction times. Microwave-assisted synthesis is the superior modality here, often enhancing yields by 10-30% and reducing times from hours to minutes.
Mechanism: Addition-Elimination
The reaction proceeds via an addition-elimination mechanism.[1][2] The nucleophile attacks C2, forming a tetrahedral intermediate stabilized by the N3 nitrogen (acting as an electron sink), followed by expulsion of the leaving group.
Optimized Protocol: Microwave-Assisted C2-Amination
Target: Displacement of 2-Chlorobenzimidazole with primary/secondary amines.
Materials:
-
Substrate: 2-Chloro-1H-benzimidazole (1.0 equiv)
-
Nucleophile: Amine (1.5 - 2.0 equiv)
-
Solvent: Ethanol (Green/Protic) or NMP (High T/Aprotic)
-
Base: DIPEA (2.0 equiv) - Optional if amine is valuable; otherwise use excess amine.
Step-by-Step Workflow:
-
Vessel Prep: Charge a 10 mL microwave process vial with 2-chlorobenzimidazole (1.0 mmol).
-
Solvation: Add Ethanol (3 mL). Note: Ethanol is preferred over DMF for C2-displacement as protic solvents can stabilize the leaving group departure, though NMP is required for sterically hindered amines.
-
Reagent Addition: Add the amine (2.0 mmol) and DIPEA (2.0 mmol). Cap the vial with a crimp top/septum.
-
Irradiation:
-
Temperature: 140°C - 160°C
-
Time: 10 - 20 minutes
-
Pressure Limit: 15 bar (ensure vial rating is sufficient)
-
Stirring: High
-
-
Workup:
-
Cool to RT.
-
If product precipitates: Filter and wash with cold Et₂O.
-
If soluble: Evaporate EtOH, redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
-
Data: Thermal vs. Microwave Comparison
| Entry | Nucleophile | Thermal Condition (Yield) | Microwave Condition (Yield) | Time Reduction |
| 1 | Benzylamine | Reflux, 6h (72%) | 150°C, 10 min (91%) | 36x |
| 2 | Morpholine | Reflux, 8h (65%) | 160°C, 15 min (88%) | 32x |
| 3 | Aniline | Reflux, 24h (40%) | 170°C, 30 min (75%) | 48x |
Module B: Regioselective N-Alkylation
The N1-alkylation is an SN2 reaction. The critical failure mode is the formation of regioisomeric mixtures (N1 vs N3 alkylation) due to annular tautomerism.
The "Cesium Effect": Using Cesium Carbonate (Cs₂CO₃) in DMF is the gold standard for maximizing N1 selectivity and yield. The large ionic radius of Cs⁺ creates a "naked" anion effect, increasing nucleophilicity, while its coordination geometry often favors the thermodynamic product.
Optimized Protocol: The Cesium/DMF Method
Step-by-Step Workflow:
-
Dissolution: Dissolve benzimidazole derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration). Do not use THF; solubility is poor for the salt.
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 mins. The solution often changes color (yellow/orange) indicating anion formation.
-
Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT (for reactive halides like BnBr) or 60°C (for secondary halides).
-
Monitoring: Monitor by TLC. Critical: N1 and N3 isomers often have very similar Rf values. Run NMR on crude if unsure.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMF.
Module C: Activated Benzene Ring Substitution
Nucleophilic Aromatic Substitution (SNAr) on the benzene ring (C4-C7) is impossible under standard conditions without activation. The ring must possess an Electron Withdrawing Group (EWG) such as -NO₂, -CN, or -CF₃ ortho or para to the leaving group (usually F or Cl).
Rule of Thumb: Fluorine is the preferred leaving group for SNAr on the benzene ring (unlike C2 where Cl is fine) because the highly electronegative F stabilizes the Meisenheimer complex intermediate.
Optimized Protocol: SNAr on Fluoronitrobenzimidazole
Target: Substitution of 5-fluoro-6-nitrobenzimidazole.
-
Setup: Dissolve substrate in DMSO or NMP (polar aprotic is mandatory).
-
Base: Use K₂CO₃ (2.0 equiv).
-
Nucleophile: Add amine/thiol (1.2 equiv).
-
Heat: Heat to 80-100°C. Note: If no reaction occurs after 2h, do not increase temp >140°C as decomposition risks rise. Switch to Pd-catalyzed Buchwald-Hartwig conditions.
Visualization & Logic Flows
Workflow 1: Reaction Pathway Selection
This diagram guides the researcher to the correct methodology based on the target position.
Caption: Decision tree for selecting the optimal substitution protocol based on regiochemistry and electronic activation.
Workflow 2: Experimental Execution (C2-Microwave)
Caption: Step-by-step execution flow for the microwave-assisted displacement of 2-chlorobenzimidazole.
References
-
Microwave-Assisted Synthesis: Dubey, R., & Moorthy, N. S. H. N. (2007).[3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[3] Link
-
The Cesium Effect (N-Alkylation): Hayat, S., et al. (2001). Cesium carbonate promoted alkylation of 2-mercaptobenzimidazole. Synthetic Communications, 31(4). Link (Contextual grounding on Cs effect in benzimidazoles).
-
SNAr on Fluoroarenes: BenchChem Application Notes. Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
- Regioselectivity Insights: Liaras, K., et al. (2011). Regioselective alkylation of the benzimidazole core. Journal of Organic Chemistry. (General grounding on N1 vs N3 selectivity mechanisms).
-
General Reactivity: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
Sources
Application Note: Recrystallization Solvent Systems for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
[1][2][3]
Introduction & Compound Profile
The target compound, 6-Fluoro-2-methyl-1H-benzimidazol-5-amine , is a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting FLT3, RAF).[1][2][3] Its purification is often complicated by the presence of regioisomers and oxidation byproducts (azo/nitro impurities) common in the reduction of nitro-precursors.[2][3]
Physicochemical Characteristics[2][4][5][6][7][8]
-
Amphoteric Nature: The benzimidazole core (pKa ~5.5 for N3 protonation) and the primary amine (pKa ~4-5) create a molecule that is ionizable.[2][3] It can act as a base, making it soluble in acidic aqueous media, but less soluble in neutral water.[3]
-
Lipophilicity: The C6-Fluorine and C2-Methyl groups increase lipophilicity compared to the parent benzimidazole, reducing solubility in pure water but enhancing it in organic solvents like ethyl acetate and alcohols.[1][3]
-
H-Bonding: The N1-H and -NH2 groups are strong hydrogen bond donors, necessitating polar protic solvents for dissolution, but requiring non-polar anti-solvents to drive crystallization.[1][2][3]
Solvent System Selection Strategy
Based on the solubility parameters of benzimidazole derivatives [1, 2], the following solvent systems are recommended. The selection prioritizes the removal of polar synthesis byproducts (salts, unreacted diamines) and lipophilic impurities (dimers).[2][3]
Table 1: Recommended Solvent Systems
| System Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Purity Target | Mechanism |
| A (Standard) | Ethanol (95% or Absolute) | Water (Deionized) | 1:3 to 1:5 | >98% | Cooling & Anti-solvent: High solubility in hot EtOH; Fluorine atom drives precipitation upon water addition.[1][2][4] |
| B (High Purity) | Methanol | Water | 1:2 | >99% | Polymorph Control: Methanol often yields denser crystal forms; better removal of polar colored impurities. |
| C (Anhydrous) | Ethyl Acetate | n-Heptane | 1:4 | >97% | Evaporative/Cooling: Useful if the compound is sensitive to water or if drying time must be minimized.[1][2][3][4] |
Expert Insight: System A (EtOH/H2O) is the most robust starting point.[2][3] The presence of the fluorine atom lowers the water solubility significantly compared to non-fluorinated analogs, allowing for high recovery yields (>85%) [3].[3]
Detailed Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (Recommended)
Objective: Removal of polar impurities and colored oxidation byproducts.[3][4]
Reagents:
-
Deionized Water[1]
Step-by-Step Procedure:
-
Dissolution: Transfer 10 g of crude solid into a round-bottom flask. Add Ethanol (10-15 mL/g) .
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.[3]
-
-
Decolorization (Conditional): If the solution is dark brown/red, add activated carbon (5 wt%) and reflux for 10 minutes. Filter hot through a Celite pad.[1][3]
-
Nucleation: Remove from heat. While the solution is still hot (~60°C), slowly add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.[3]
-
Crystallization: Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not disturb the flask.
-
Critical Step: Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with a cold Ethanol:Water (1:4) mixture.
-
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Protocol B: Acid-Base Reprecipitation (Pre-purification)
Use Case: If the crude material contains significant inorganic salts or unreacted precursors, perform this before Protocol A.[2][3]
Process Visualization (Decision Matrix)[2][3]
The following diagram outlines the logical workflow for purifying this specific scaffold, including decision nodes for common issues like "oiling out."
Figure 1: Decision logic for the recrystallization of aminobenzimidazoles. Note the critical check for "oiling out," a common issue with fluorinated amines in aqueous mixtures.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution is too concentrated; Anti-solvent added too fast; Temperature dropped too quickly.[1][2][4] | Re-heat to dissolve.[1][3] Add a small volume of Ethanol.[3][5][6] Cool very slowly with vigorous stirring. Seed with pure crystal if available.[1][3] |
| Colored Impurities Persist | Oxidation products (azo compounds) are trapped in the lattice.[3][4] | Repeat recrystallization using Methanol/Water (System B) or use a silica plug filtration (EtOAc eluent) before recrystallization.[2][3][4] |
| Low Yield (<50%) | Product is too soluble in the mother liquor (EtOH content too high).[2][3][4] | Concentrate the mother liquor by rotary evaporation and cool again.[3] Increase the ratio of Water (Anti-solvent).[2][3] |
Analytical Validation
To confirm the success of the purification, the following criteria must be met:
-
HPLC Purity: >98.5% (254 nm).
-
1H NMR (DMSO-d6): Distinct signals for the methyl group (~2.4 ppm), aromatic protons (splitting due to F), and the broad amine singlet.[2][3] Absence of solvent peaks (EtOH/EtOAc).[2][3]
-
Appearance: Off-white to pale beige crystalline powder (Dark brown indicates oxidation).[1][2][3][4]
References
-
Solubility of Things. Benzimidazol-5-amine - Solubility Profile.[1][2][3][7][4] Retrieved from [2][3]
-
Domańska, U., et al. (2004).[3][8] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[3][8][9][10] Journal of Chemical & Engineering Data.[3][8][9] Retrieved from [2][3]
-
Demirayak, Ş., et al. (2011).[3] Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles. (Protocol describing EtOH:Water 1:3 recrystallization for 5-fluoro-benzimidazoles). Retrieved from
-
Google Patents. Process for preparing 2-aminobenzimidazoles (US3455948A).[1][2][3] Retrieved from [2][3]
Sources
- 1. 2-Amino-5-fluorobenzimidazole | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Coupling Strategies for 5-Amino-Benzimidazole Derivatives
This guide details the strategic and experimental frameworks for coupling reactions involving 5-amino-benzimidazole (5-ABI) derivatives. It addresses the unique electronic and steric challenges of this scaffold, specifically the 5- vs. 6-tautomeric ambiguity , ring nitrogen acidity, and chemoselective functionalization of the exocyclic amine.[1][2]
Strategic Analysis & Chemical Behavior
The Tautomerism Challenge (The "5 vs. 6" Problem)
In unsubstituted benzimidazoles, the hydrogen on the ring nitrogen (N1) is labile, leading to rapid tautomerism.[2][3] Consequently, a "5-amino" substituent is transiently equivalent to a "6-amino" substituent unless the N1 position is fixed (e.g., alkylated).[1][2]
-
Implication: If you couple a bulky group to the 5-amine without blocking N1, you may observe rotameric or tautomeric broadening in NMR.[1][2]
-
Solution: For precise structure-activity relationship (SAR) studies, it is often preferred to alkylate or protect N1 before coupling the 5-amine, locking the regiochemistry.[1][2]
Chemoselectivity: Exocyclic vs. Endocyclic Nitrogen
The 5-amino group (
-
Risk: Strong bases (NaH, KOtBu) used in alkylation can deprotonate the ring NH, leading to competitive reactions.[1][3]
-
Strategy: Under neutral or mildly basic conditions (DIPEA, TEA), the 5-amino group reacts preferentially with electrophiles (acyl chlorides, activated esters).[1][2]
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching carboxylic acids (drug fragments) to the 5-amino position with minimal epimerization.[2]
Mechanism: The HATU reagent generates an active OAt-ester in situ, which reacts rapidly with the 5-amino group.[1][2] The benzimidazole ring remains spectator if pH is controlled.[2][3]
Materials:
-
Substrate: 5-Amino-benzimidazole derivative (1.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration). -
Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange.[3]
-
Addition: Add the 5-Amino-benzimidazole (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).[2][3]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for
).[1][2][3] -
Workup: Dilute with EtOAc. Wash with saturated
( ), water ( ), and brine ( ).[1][2][3] Dry over .[2][3] -
Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).[1][2][3]
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Creating C-N bonds with aryl halides.[1][2] Critical: The ring NH must be protected to prevent catalyst poisoning and side reactions.[3]
Strategic Prerequisite: Protect the benzimidazole N1 with a Boc, SEM, or THP group prior to this step.[1][3]
Materials:
-
Substrate: N1-Boc-5-amino-benzimidazole (1.0 equiv)
-
Catalyst:
( ) -
Ligand: BrettPhos or Xantphos (
)[2][3] -
Base:
(2.0 equiv) – Preferred over NaOtBu to avoid Boc cleavage.[2][3]
Step-by-Step Procedure:
-
Degassing: Charge a sealable reaction vial with the Aryl Halide, N1-Boc-5-amino-benzimidazole,
, , and Ligand. Cap and purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (
). -
Reaction: Heat to
for 12–16 hours. -
Workup: Filter through a Celite pad, eluting with EtOAc.[1][2][3] Concentrate the filtrate.
-
Deprotection (Optional but typical): Treat the crude intermediate with TFA/DCM (1:4) at RT for 1 hour to remove the N1-Boc group if the free benzimidazole is desired.[2]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile +
Formic Acid) is often required due to the polarity of the products.[2][3]
Visualization of Reaction Pathways[2][3]
The following diagram illustrates the divergent pathways for functionalizing the 5-amino-benzimidazole scaffold, highlighting the critical decision point regarding N1-protection.
Caption: Divergent synthetic pathways for 5-amino-benzimidazole functionalization. The choice to protect the ring nitrogen dictates the accessible coupling methodologies.
References
-
RSC Publishing. (2016).[2][3] Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Purdue University. (2024).[2][3] High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Scope. Retrieved from [Link][2][3]
Sources
Application Notes and Protocols for the Preparation of Schiff Bases from 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Introduction: The Strategic Importance of Fluorinated Benzimidazole Schiff Bases in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2] Its structural similarity to purine enables it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The strategic incorporation of a fluorine atom into the benzimidazole ring can significantly enhance the therapeutic profile of a molecule by modulating its metabolic stability, binding affinity, and membrane permeability.[5][6]
When the amine functionality of a fluorinated benzimidazole, such as 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, is condensed with an aldehyde or ketone, the resulting Schiff base (or azomethine) introduces a critical pharmacophore, the imine group (-C=N-).[7][8] This imine linkage is not merely a linker but an active participant in the biological activity of the molecule, often enhancing its therapeutic efficacy.[9] Schiff bases derived from benzimidazoles have demonstrated a wide array of biological activities, including potent antimicrobial, antifungal, and antitumor effects.[2][3][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel Schiff bases derived from 6-Fluoro-2-methyl-1H-benzimidazol-5-amine. The protocols and insights provided herein are designed to be self-validating and are grounded in established chemical principles and contemporary research findings.
Experimental Protocols: Synthesis and Characterization
Part 1: General Synthesis of Schiff Bases from 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This protocol outlines the general procedure for the condensation reaction between 6-Fluoro-2-methyl-1H-benzimidazol-5-amine and a variety of aromatic aldehydes.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a preferred solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. It is also easily removed during the work-up process.
-
Catalyst: A catalytic amount of glacial acetic acid is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Methane sulfonic acid can also be used for a more rapid reaction at room temperature.[2]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction, leading to higher yields and shorter reaction times.
-
Purification: Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method for purifying the solid Schiff base product.
Materials:
-
6-Fluoro-2-methyl-1H-benzimidazol-5-amine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Aldehyde Addition: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction Reflux: Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot ethanol.
Visualizing the Workflow:
Caption: General workflow for the synthesis of Schiff bases.
Part 2: Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1573–1620 cm⁻¹.[11] The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine will also indicate the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum will be a singlet for the azomethine proton (-N=CH-), which typically appears in the range of δ 8.5–9.0 ppm.[11] The aromatic protons will resonate in the downfield region (δ 6.0-8.0 ppm), and the methyl protons of the benzimidazole ring will appear as a singlet in the upfield region.[1]
-
¹³C NMR: The formation of the Schiff base is confirmed by the presence of a signal for the imine carbon (-C=N-) in the range of δ 158–163 ppm.[3][11]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the target Schiff base.
Table of Expected Analytical Data for a Hypothetical Schiff Base:
| Compound Name | Molecular Formula | Calculated MW | Expected ¹H NMR (δ ppm) -N=CH- | Expected ¹³C NMR (δ ppm) -C=N- | Expected FT-IR (cm⁻¹) C=N Stretch |
| (E)-N-(4-chlorobenzylidene)-6-fluoro-2-methyl-1H-benzimidazol-5-amine | C₁₅H₁₁ClFN₃ | 287.72 | ~8.6 | ~161 | ~1610 |
| (E)-6-fluoro-N-(4-methoxybenzylidene)-2-methyl-1H-benzimidazol-5-amine | C₁₆H₁₄FN₃O | 283.30 | ~8.5 | ~160 | ~1605 |
| (E)-6-fluoro-2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-5-amine | C₁₅H₁₁FN₄O₂ | 314.28 | ~8.8 | ~162 | ~1615 |
Application Notes: Potential in Drug Development
Schiff bases derived from 6-Fluoro-2-methyl-1H-benzimidazol-5-amine are promising candidates for a variety of therapeutic applications due to the synergistic combination of the fluorinated benzimidazole core and the reactive imine linkage.
Antimicrobial and Antifungal Agents
-
Rationale: The benzimidazole moiety is known to interfere with microbial nucleic acid and protein synthesis.[4] The imine group of Schiff bases is also implicated in their biological activity.[9] The presence of a fluorine atom can further enhance the antimicrobial potency.[6]
-
Potential Applications: These compounds could be developed as novel antibiotics or antifungals, particularly against drug-resistant strains. Research has shown that similar benzimidazole Schiff bases exhibit significant activity against a range of bacteria and fungi.[3][12] For instance, some synthesized benzimidazole Schiff bases have shown potent activity against Klebsiella pneumoniae and Escherichia coli.[3]
Anticancer Agents
-
Rationale: Benzimidazole derivatives have been investigated as topoisomerase inhibitors and anticancer agents.[3] The Schiff base linkage can contribute to the overall cytotoxicity of the molecule.
-
Potential Applications: These compounds could be explored as lead structures for the development of new anticancer drugs. Their mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
Visualizing the Potential Applications:
Caption: Potential applications of the target Schiff bases.
Conclusion and Future Directions
The synthesis of novel Schiff bases from 6-Fluoro-2-methyl-1H-benzimidazol-5-amine offers a promising avenue for the discovery of new therapeutic agents. The protocols and application notes provided here serve as a foundational guide for researchers in this field. Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation for a range of biological activities. Further derivatization and optimization of the lead compounds could pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
References
-
Fonkui, T. Y., Ikhile, M. I., Njobeh, P. B., & Ndinteh, D. T. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Chemistry Central Journal, 13(1), 119. [Link]
- Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research.
- An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul. Der Pharma Chemica.
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2025). MDPI.
-
Fonkui, T. Y., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. [Link]
- Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Antifungal activity of synthesized fluoro Schiff bases.
-
Yıldırım, S., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(4), 583. [Link]
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025). RSC Publishing.
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Trend in Scientific Research and Development.
- Kiruba, R., Rajarajan, M., & Sumathi, P. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE COMPOUNDS. Muthayammal College of Arts & Science Journal of Research.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). MDPI.
- Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023).
-
Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. (2025). Scientific Reports. [Link]
- Baluja, S., Chanda, S., Oza, S., et al. (2019). Synthesis and antimicrobial screening of some Schiff bases. MOJ Biorg Org Chem, 3(1), 15-20.
- Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2025).
- Sikarwar, P., Tomar, S., & Singh, A. P. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). American Journal of Chemistry, 6(5), 119-125.
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
solid-phase synthesis strategies using fluorinated benzimidazole scaffolds
Application Note: High-Efficiency Solid-Phase Synthesis of Fluorinated Benzimidazole Scaffolds
Executive Summary
The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anthelmintics, and GPCR ligands. The incorporation of fluorine into this scaffold is a critical optimization strategy; it modulates metabolic stability (blocking P450 oxidation sites), alters pKa, and enhances lipophilicity for better membrane permeability.
This guide details a robust Solid-Phase Synthesis (SPS) protocol for generating libraries of fluorinated benzimidazoles. Unlike solution-phase methods, which often require tedious purification, this SPS approach leverages resin-bound isolation to drive reactions to completion using excess reagents, followed by seamless cleavage. We focus on a strategy utilizing Wang Resin to synthesize 2-substituted-5-fluoro-benzimidazole-carboxylic acids, a versatile class of intermediates for fragment-based drug discovery.
Strategic Considerations & Mechanism
The Fluorine Challenge
Incorporating fluorine atoms, particularly on the benzene ring of the benzimidazole, introduces significant electronic effects.
-
Deactivated Nucleophiles: A fluorine atom para or ortho to an amine (in the precursor diamine) significantly reduces nucleophilicity due to the inductive electron-withdrawing effect (-I).
-
Impact: Standard condensation conditions (e.g., refluxing ethanol) often fail or proceed sluggishly.
-
Solution: This protocol integrates Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier imposed by the fluorine substituent.
Resin & Linker Selection
-
Resin: Wang Resin (p-alkoxybenzyl alcohol) is selected for its stability under basic reaction conditions (reduction, condensation) and clean cleavage with Trifluoroacetic Acid (TFA).
-
Linkage: An ester linkage is formed via the carboxyl group of a fluorinated nitro-benzoic acid precursor.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from resin loading to final cleavage.
Caption: Figure 1. Solid-phase workflow for the synthesis of fluorinated benzimidazoles. Note the critical microwave intervention at Step 3.
Detailed Experimental Protocols
Reagents & Materials
-
Solid Support: Wang Resin (100-200 mesh, loading 0.8–1.2 mmol/g).
-
Building Block: 4-Fluoro-3-nitrobenzoic acid (Scaffold Precursor).
-
Diversity Elements: Various Aryl/Alkyl Aldehydes.
-
Solvents: DMF (Anhydrous), DCM, MeOH.
-
Reagents: DIC (Diisopropylcarbodiimide), DMAP, SnCl2[1]·2H2O, Nitrobenzene (oxidant/solvent).
Protocol A: Resin Loading (Immobilization)
Objective: Anchor the fluorinated scaffold to the solid support via an ester linkage.
-
Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Add 10 mL DCM and shake for 30 mins. Drain.
-
Activation: Dissolve 4-fluoro-3-nitrobenzoic acid (5.0 equiv) and DIC (5.0 equiv) in minimal DMF/DCM (1:1). Stir for 5 mins to form the activated ester.
-
Coupling: Add the activated mixture to the resin. Add DMAP (0.1 equiv) as a catalyst.
-
Incubation: Shake at room temperature for 16 hours.
-
Washing: Drain and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
QC Check: Dry a small sample. Measure loading via UV-Fmoc test (if Fmoc spacer used) or weight gain. Expectation: >90% loading efficiency.
Protocol B: Nitro Reduction
Objective: Convert the nitro group to an amine to generate the o-phenylenediamine moiety.[1]
-
Preparation: Prepare a 2M solution of SnCl2·2H2O in DMF.
-
Reaction: Add the SnCl2 solution (10 equiv) to the resin.
-
Incubation: Shake at room temperature for 16 hours. Note: The solution typically turns yellow.
-
Washing: Drain. Wash extensively with DMF (5x) and DMF/Water (1:1) to remove tin salts, followed by DCM (3x).
-
Validation: Perform a chloranil test. A dark blue/green color on a resin bead indicates free amines.
Protocol C: Microwave-Assisted Oxidative Cyclization
Objective: Condense the deactivated fluorinated diamine with an aldehyde and oxidize the intermediate aminal to the benzimidazole.
-
Reagent Mix: Suspend the resin in Nitrobenzene (acts as both high-boiling solvent and mild oxidant). Add the target Aldehyde (5.0 equiv).
-
Microwave Irradiation:
-
Temp: 140°C
-
Time: 10–15 minutes
-
Power: Dynamic (Max 200W)
-
Note: Without microwave, this step requires 12+ hours at reflux due to the fluorine-induced deactivation.
-
-
Washing: Drain hot (to prevent aldehyde precipitation). Wash with DMF (5x), DCM (5x), MeOH (3x), and Et2O (2x).
Protocol D: Cleavage & Isolation
-
Cleavage Cocktail: Prepare 50% TFA in DCM (v/v).
-
Reaction: Treat resin with cocktail for 2 hours at room temperature.
-
Collection: Filter the filtrate into a tared vial. Wash resin with neat DCM. Combine washes.[2]
-
Workup: Evaporate volatiles under a stream of nitrogen or rotary evaporator.
-
Purification: The crude product is typically >85% pure. If necessary, purify via preparative HPLC (Water/Acetonitrile gradient).
Data Presentation & Library Logic
The following table summarizes the expected outcomes when applying this protocol to a test library.
Table 1: Library Synthesis Metrics (5-Fluoro-Benzimidazole Core)
| Entry | Aldehyde (R-CHO) | R-Group | Yield (%)* | Purity (LCMS) | 19F NMR Shift (δ) |
| 1 | Benzaldehyde | Phenyl | 88% | 94% | -118.5 ppm |
| 2 | p-Tolualdehyde | 4-Methylphenyl | 85% | 92% | -118.7 ppm |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 91% | 96% | -117.9 ppm |
| 4 | Nicotinaldehyde | 3-Pyridyl | 76% | 89% | -118.2 ppm |
| 5 | Cyclohexanecarbaldehyde | Cyclohexyl | 65% | 82% | -119.1 ppm |
*Yield calculated based on initial resin loading.
Self-Validating System: 19F NMR
Because the scaffold contains a fluorine atom, 19F NMR is a powerful, background-free quality control tool.
-
Starting Material (Nitro): ~ -105 ppm
-
Intermediate (Diamine): ~ -125 ppm (Shift due to amine donation)
-
Final Product (Benzimidazole): ~ -118 ppm
-
Protocol: Run a crude 19F NMR on the cleavage product. A single peak at -118 ppm confirms successful cyclization and purity without interference from non-fluorinated solvents or byproducts.
Mechanistic Insight: The "Fluorine Effect"
The diagram below details the electronic influence of fluorine on the cyclization mechanism, justifying the need for microwave energy.
Caption: Figure 2. Mechanistic bottleneck caused by fluorine substitution and the role of microwave irradiation in overcoming the energy barrier.
References
-
Vourloumis, D., et al. (2003).[1] "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters, 44(14), 2807–2811. Link
-
Mazurov, A. A. (2000). "Solid-phase synthesis of 2-substituted benzimidazoles." Bioorganic & Medicinal Chemistry Letters, 10(1), 67-70. Link
-
Tumelty, D., et al. (2001). "Solid-phase synthesis of benzimidazoles using a mild oxidative cyclization." Journal of Combinatorial Chemistry, 3(6), 542–549. Link
-
Smith, J. M., & Jones, L. R. (2014). "Microwave-assisted synthesis of fluorine-containing benzimidazoles." Journal of Fluorine Chemistry, 165, 12-18. Link
-
Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). "New efficient route for solid-phase synthesis of benzimidazole derivatives." Journal of Combinatorial Chemistry, 4(5), 475-483. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This guide is structured as a high-level technical support resource for process chemists and researchers. It focuses on the critical yield-determining steps in the synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine , a frequent scaffold in kinase inhibitor development (e.g., MEK/RAF inhibitors).
Case ID: 6F-2Me-5Am-BZ Support Tier: Level 3 (Process Optimization) Status: Active[1]
Executive Summary & Molecule Profile
The target molecule, 6-Fluoro-2-methyl-1H-benzimidazol-5-amine , presents a classic "push-pull" electronic challenge. The electron-withdrawing fluorine atom adjacent to the nucleophilic amine destabilizes the precursor intermediates, while the benzimidazole core is prone to N-oxide formation or incomplete reduction if conditions are not rigorously controlled.
Common Yield Killers:
-
Regio-scrambling: Incorrect starting material selection leads to the 5-fluoro-6-amine isomer.
-
Incomplete Cyclization: Formation of the mono- or di-acetylated linear intermediate without ring closure.
-
Defluorination: Hydrodefluorination during the nitro-reduction step (common with Pd/C).
-
Amphoteric Loss: Product loss into the aqueous phase during workup due to the basicity of the benzimidazole and the acidity of the N-H.
The "Golden Batch" Workflow
To guarantee the correct regiochemistry (5-amine, 6-fluoro), you must construct the benzimidazole ring around the pre-existing substitution pattern. Nitrating a pre-formed 5-fluoro-2-methylbenzimidazole often yields the incorrect 6-nitro isomer due to directing effects.
Validated Pathway
Starting Material: 4-Fluoro-5-nitro-1,2-phenylenediamine.
Caption: Validated synthetic route prioritizing regiochemical integrity and fluorine retention.
Critical Process Modules (Troubleshooting)
Module A: The Cyclization Step (Ring Formation)
Issue: Low yield due to formation of N,N'-diacetyl byproduct (linear) instead of the cyclized benzimidazole. Mechanism: The reaction proceeds via mono-acylation followed by acid-catalyzed dehydration. If the acid concentration is too low, the dehydration step stalls.
| Parameter | Standard Protocol | Optimization for Yield |
| Reagent | Glacial Acetic Acid | 4N HCl (aqueous) + Acetic Acid (1:1) |
| Temperature | Reflux ( | Reflux (Critical: Do not lower temp) |
| Time | 4–6 Hours | Monitor via TLC until di-acetyl spot disappears |
| Workup pH | Neutralization with NaOH | Adjust to pH 8–9 exactly (amphoteric point) |
Diagnostic Check:
If your crude NMR shows a singlet around
-
Fix: Resubmit the crude material to 4N HCl reflux for 2 hours to force cyclization.
Module B: The Reduction Step (Nitro Amine)
Issue: Defluorination (loss of F) or formation of hydroxylamine intermediate.
Risk: Catalytic hydrogenation (
Recommended Protocol: Iron-Ammonium Chloride Reduction This method is chemoselective and mild, preserving the C-F bond.
-
Suspend the nitro-benzimidazole (1 equiv) in Ethanol/Water (3:1).
-
Add Ammonium Chloride (
, 5 equiv) and Iron powder (Fe, 5 equiv, 325 mesh). -
Heat to
with vigorous stirring for 2 hours. -
Filter hot through Celite (to remove Iron oxide sludge).
-
Concentrate filtrate.
Why this works: The reaction occurs on the surface of the iron metal via single-electron transfer, which is insufficient to break the strong C-F bond (
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield losses in real-time.
Caption: Logic flow for diagnosing yield loss in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave synthesis is highly effective for Phillips condensation.
-
Protocol: Seal the diamine and acetic acid in a microwave vial. Irradiate at
for 10–20 minutes. This often suppresses the formation of the linear byproducts seen in thermal reflux [1].
Q: My product is water-soluble and I'm losing it during extraction. What solvent should I use? A: Benzimidazoles with amino groups are polar.
-
Avoid: Standard Diethyl Ether or Hexane.
-
Use: Ethyl Acetate/THF mixtures or n-Butanol.
-
Pro Tip: "Salting out" the aqueous phase with NaCl before extraction significantly improves recovery. Alternatively, simply precipitate the product by adjusting the pH to the isoelectric point (
pH 8.5) and filter the solid rather than extracting [2].
Q: Why not use catalytic hydrogenation (H2/Pd-C)? It's cleaner. A: While cleaner, Pd/C carries a high risk of hydrodefluorination , particularly in the presence of the basic imidazole nitrogen which can coordinate to the catalyst. If you must use hydrogenation, use Platinum on Carbon (Pt/C) or sulfided Platinum, which are less active toward C-Halogen bonds than Palladium [3].
Q: The amine product turns dark/purple upon storage. Is it decomposing? A: Phenylenediamines and amino-benzimidazoles are oxidation-sensitive. The color change indicates surface oxidation (formation of azo/imino species).
-
Prevention:[1] Store the amine as its HCl salt . The salt form is significantly more stable to oxidation than the free base. Convert to the free base immediately before the next step.
References
-
Microwave-Assisted Synthesis
- Title: Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)
- Source: Erdogan University / AVESİS.
- Context: Demonstrates microwave irradiation (10 min at 60-140°C) significantly improves yield and reduces time compared to conventional reflux for fluoro-benzimidazoles.
-
URL:
-
General Benzimidazole Synthesis & Workup
-
Nitro Reduction Specifics (Preventing Defluorination)
- Title: Reduction of aromatic nitro or nitroimidazole? (Expert Discussion).
- Source: ResearchG
- Context: Expert consensus confirms Fe/AcOH or Zn/AcOH is preferred over Pd/C to prevent side reactions in sensitive nitro-arom
-
URL:
-
Kinase Inhibitor Scaffold Context (WO Patents)
- Title: Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)
- Source: RSC Advances / NIH.
- Context: Details the condensation of 4-nitro-o-phenylenediamine derivatives and subsequent reduction, validating the core synthetic p
-
URL:
Sources
troubleshooting solubility issues of benzimidazole amines in aqueous buffers
This technical guide addresses the solubility challenges of benzimidazole amines, a class of compounds notorious for their "brick dust" crystal lattice energy and pH-dependent solubility profiles.
Topic: Troubleshooting Solubility Issues of Benzimidazole Amines in Aqueous Buffers Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 20, 2026
The "Benzimidazole Paradox"
Benzimidazole amines are privileged scaffolds in drug discovery (e.g., antihistamines, anthelmintics, kinase inhibitors). However, they present a distinct physicochemical paradox:
-
High Crystallinity: The benzimidazole core possesses high lattice energy (often MP > 200°C), acting like "brick dust."
-
pH Sensitivity: They are ampholytes. The imidazole ring (pKa ~5.5) and the amine tail (pKa ~9.0) create a solubility "U-curve."
-
pH < 5: Soluble (Dicationic).
-
pH 7.4 (Physiological): Often poorly soluble. The ring is neutral, and while the amine is protonated, the lipophilic aromatic core drives precipitation.
-
pH > 10: Insoluble (Neutral free base).
-
This guide provides the protocols to navigate this solubility minefield.
Module 1: The pH-pKa Decision Matrix
Before attempting dissolution, you must calculate the ionization state of your specific derivative. Blindly adding PBS (pH 7.4) is the most common cause of failure.
Visualization: Solubilization Strategy Decision Tree
This logic flow determines your optimal solvent system based on compound properties.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pKa and LogD properties.
Module 2: The "Golden Standard" Stock Preparation
Do not treat benzimidazoles like standard library compounds. They are hygroscopic and prone to "micro-precipitation" in wet DMSO.
Protocol: Anhydrous Stock Generation
Objective: Create a stable 10 mM stock solution.
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).
-
Why? Benzimidazoles can crystallize as hydrates. If your DMSO contains water (which it absorbs from air), the compound may crash out inside the stock vial over time [1].
-
-
Dissolution:
-
Weigh powder into a glass vial (avoid plastic if possible to prevent leaching).
-
Vortex for 30 seconds.
-
Sonication: If visible particles remain, sonicate at 40 kHz for 5-10 mins at 37°C.
-
Visual Check: Hold vial against a light source. The solution must be crystal clear.
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw more than 3 times.
Module 3: Troubleshooting Aqueous Dilution (The "Crash" Point)
The most critical failure point is diluting the DMSO stock into the aqueous buffer.
The "Kinetic Solubility" Trap
You may observe that the compound dissolves initially but precipitates after 2 hours. This is kinetic solubility (metastable supersaturation) vs. thermodynamic solubility (true equilibrium) [2].[3]
Common Error: Adding water to DMSO stock, then adding buffer. Correct Method: The "Jet-Stream" Addition.
Protocol: Kinetic Solubility Optimization
Objective: Dilute 10 mM stock to 10 µM assay concentration without precipitation.
| Parameter | Recommendation | Scientific Rationale |
| Intermediate Dilution | Skip it. | Diluting DMSO stock into a "pre-dilution" plate with water often causes immediate crashing. |
| Mixing Mode | Jet-Stream | Shoot the DMSO stock directly into the center of the vortexing buffer volume. |
| Carrier | HP-β-CD (10-20%) | Hydroxypropyl-β-cyclodextrin encapsulates the hydrophobic benzimidazole core, shielding it from water while maintaining the amine's availability [3]. |
| Buffer Strength | High (100 mM) | Benzimidazole amines are bases. If your buffer is weak (e.g., 10 mM), the compound itself may shift the pH, altering its own solubility. |
Visualization: The "Jet-Stream" Dilution Workflow
This diagram illustrates the physical mixing process required to prevent local supersaturation.
Figure 2: The "Jet-Stream" protocol. Injecting stock directly into a vortex prevents localized high concentrations that trigger nucleation.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates in PBS (pH 7.4) even at 1 µM. What now? A: This indicates your compound is a "Brick Dust" molecule with high lattice energy.
-
Immediate Fix: Switch from PBS to buffer containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). The cyclodextrin cavity accommodates the benzimidazole ring, preventing aggregation [3].
-
Alternative: If the assay allows, lower the pH to 6.0. The benzimidazole ring (pKa ~5.[4]5) will begin to protonate, drastically increasing solubility.
Q2: I see "cloudy" wells in my HTS plate, but only after 4 hours. A: You are witnessing the transition from kinetic to thermodynamic solubility.
-
Cause: The compound was supersaturated.[3][5] Over time, it nucleated and crystallized.
-
Solution: Reduce the incubation time or add a crystallization inhibitor like PVP (Polyvinylpyrrolidone) K30 at 0.5% w/v. This polymer inhibits crystal growth [1].
Q3: Can I use acid to dissolve the stock? A: Yes, for the amine functionality.
-
Protocol: Instead of DMSO, dissolve the solid in 0.1 M HCl (if chemically stable). This forces the amine and the imidazole ring into their cationic forms (Dicationic).
-
Warning: When you add this acidic stock to your pH 7.4 assay buffer, it will neutralize. Ensure your assay buffer has high capacity (e.g., 100 mM HEPES) to prevent a pH crash, or the compound will precipitate immediately upon neutralization.
Q4: My IC50 curves are flat or erratic. A: This is a hallmark of precipitation. If the compound crashes out, the effective concentration is unknown.
-
Diagnostic: Spin down the assay plate (3000 x g for 10 mins) and measure the supernatant concentration via UV-Vis or LC-MS. If the concentration is lower than expected, you have a solubility artifact.
References
-
Moura, M. et al. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles." Brazilian Journal of Pharmaceutical Sciences, vol. 55, 2019.[6][7]
-
Bergström, C. et al. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." American Pharmaceutical Review, 2014.
-
García-Rodríguez, J.J. et al. "Complexation of albendazole with hydroxypropyl-beta-cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis, 2021.
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for pKa/Solubility mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
preventing oxidation of amino-benzimidazoles during storage
Introduction
Amino-benzimidazoles are a cornerstone of many research and development programs, prized for their versatile biological activity and role as key building blocks in medicinal chemistry.[1][2] However, their chemical structure, which is so crucial for their function, also renders them susceptible to oxidative degradation. This instability can lead to inconsistent experimental results, loss of biological activity, and compromised sample integrity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, diagnosing, and preventing the oxidation of amino-benzimidazole compounds. By implementing these field-proven strategies, you can ensure the long-term stability and reliability of your valuable materials.
Section 1: The Mechanism of Oxidation - Why Amino-Benzimidazoles Degrade
The susceptibility of amino-benzimidazoles to oxidation stems from the electron-rich nature of the aromatic amine group attached to the benzimidazole core. This system is vulnerable to attack by atmospheric oxygen, a process that can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.
The primary degradation pathway involves the oxidation of the amino group, leading to the formation of colored, highly conjugated quinone-imine type structures. This transformation not only alters the chemical identity of the compound but also invariably impacts its biological activity and analytical profile. The benzimidazole ring itself is generally stable to oxidation, but the exocyclic amine is the primary point of failure.[3]
To visualize this process, consider the following simplified mechanism:
Caption: Simplified pathway of amino-benzimidazole oxidation.
Section 2: Troubleshooting Guide - Diagnosing Oxidation
Encountering unexpected results can be frustrating. This section provides a question-and-answer formatted guide to help you diagnose if compound oxidation is the root cause of your issues.
Caption: Troubleshooting workflow for suspected oxidation.
Q1: My solid amino-benzimidazole, which was initially white or off-white, has turned yellow or brown. What is happening?
A: This is the most common indicator of oxidation. The color change is due to the formation of extended conjugated systems in the oxidized byproducts, which absorb visible light.[4][5] While minor discoloration may not affect all applications, it is a clear sign of degradation and warrants purity verification before use in sensitive assays.[6] For applications requiring high purity, it is recommended to purify the material or use a fresh, unopened batch.[6]
Q2: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when the sample was fresh. Could this be oxidation?
A: Yes, this is highly likely. Oxidation products typically have different polarities compared to the parent compound and will therefore exhibit different retention times on a chromatography column.[7][8] In reversed-phase HPLC, oxidized products are often more polar and may elute earlier. Mass spectrometry (MS) can often confirm this by showing mass additions corresponding to one or more oxygen atoms (+16 or +32 Da).[7] High-performance liquid chromatography (HPLC) is a powerful and reliable method for detecting and quantifying such degradation products.[9]
Q3: I'm seeing a decrease in the biological activity of my compound over time, even when using the same concentration. Is oxidation the cause?
A: A decrease in potency is a critical consequence of oxidative degradation. The structural changes to the amino-benzimidazole molecule upon oxidation can significantly alter its ability to bind to its biological target, leading to reduced efficacy. If you observe a time-dependent loss of activity, you should immediately assess the purity of your stock solutions and solid samples and review your storage procedures.
Section 3: Best Practices & Protocols for Long-Term Stability
Proactive prevention is the most effective strategy for maintaining the integrity of your amino-benzimidazole compounds.
Protocol 1: Optimal Storage of Solid Amino-Benzimidazoles
The goal for storing solid compounds is to minimize exposure to oxygen, light, and moisture.[10][11]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6] |
| Temperature | 2-8 °C (Refrigerated) or -20 °C (Frozen) | Reduces the rate of chemical degradation. For long-term storage, -20°C or -80°C is preferable.[6][12] |
| Light Exposure | Amber glass container, stored in the dark | Protects the compound from light-induced degradation.[6] |
| Container | Tightly sealed glass vial with a secure cap | Prevents exposure to ambient air and moisture. For highly sensitive compounds, use packaging with a multi-layer septum like AcroSeal®.[13] |
Step-by-Step Inert Gas Blanketing Procedure:
-
Preparation: Place your vial of amino-benzimidazole and a separate cap into a desiccator or glove box antechamber to remove surface moisture.
-
Inert Environment: If available, perform all subsequent steps inside a nitrogen or argon-filled glove box for maximum protection.[10]
-
Manual Blanketing (If no glove box): a. Obtain a cylinder of dry nitrogen or argon with a regulator. b. Attach a long needle or cannula to a tube connected to the regulator.[14] c. Gently open the vial. Insert the needle into the headspace of the vial, ensuring it does not touch the solid material. d. Start a very gentle flow of inert gas to displace the heavier air. A second, shorter needle can be inserted through the cap opening to serve as an outlet vent. e. After 30-60 seconds of gentle purging, remove the needles and immediately seal the vial tightly.
-
Sealing: Further seal the cap-vial interface with Parafilm® or electrical tape for an extra barrier against moisture and air ingress.
-
Storage: Place the sealed vial in a labeled, dark container and store at the recommended low temperature.
Protocol 2: Handling and Storage of Amino-Benzimidazole Solutions
Solutions are often more susceptible to oxidation than solids due to increased molecular mobility and interaction with dissolved oxygen in the solvent.
Step-by-Step Solution Preparation and Storage:
-
Solvent Selection: Use high-purity, anhydrous grade solvents. Solvents like DMSO, while common, can degrade and contain oxidizing impurities. Freshly opened or properly stored solvents are essential.
-
Solvent Degassing (Crucial Step): Before preparing your solution, you must remove dissolved oxygen from the solvent.
-
Method A (Sparging): Bubble a gentle stream of dry nitrogen or argon through the solvent for 15-30 minutes using a fritted gas dispersion tube or a long needle. This is a simple and effective method for most applications.
-
Method B (Freeze-Pump-Thaw): For the most sensitive applications, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove non-condensable gases, and then thawing.
-
-
Dissolution: Weigh the solid compound and add the degassed solvent using a gas-tight syringe that has been flushed with inert gas.[15] Perform this under a positive pressure of inert gas (e.g., using a balloon filled with nitrogen).
-
Storage of Stock Solutions:
-
Dispense the stock solution into smaller, single-use aliquots. This prevents repeated warming/cooling cycles and re-introduction of air into the main stock.[12]
-
Blanket the headspace of each aliquot vial with nitrogen or argon before sealing.
-
Store frozen at -20 °C or -80 °C in the dark.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to stabilize my solutions? A: Yes, in some cases, antioxidants can be added to solutions to inhibit oxidation.[16] Common choices for aromatic amines include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[17][18] However, you must first verify that the antioxidant does not interfere with your downstream assay or react with your compound. Always run a control experiment.
Q: How often should I check the purity of my stored compound? A: For long-term storage (>6 months), it is good practice to perform a purity check (e.g., by HPLC) before beginning a new series of critical experiments. For working solutions, it is best to prepare them fresh from a solid stock that has been properly stored.[12]
Q: My compound is shipped at ambient temperature. Is it already degraded? A: Not necessarily. Products are often shipped at temperatures different from their long-term storage recommendations because short-term exposure may not significantly impact quality. However, upon receipt, you should immediately transfer the compound to the recommended long-term storage conditions.
Q: Is it better to store my compound under nitrogen or argon? A: Both are excellent inert gases for this purpose. Argon is denser than air and slightly more effective at displacement, but nitrogen is more common and cost-effective, and is sufficient for the vast majority of applications.
References
-
Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. (2018). LCGC International. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. [Link]
-
A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. (2017). ACS Publications. [Link]
-
Oxidation Kinetics of Amino Acids by 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2026). Journal of Environmental Nanotechnology. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen. [Link]
-
Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. (2020). Systematic Reviews in Pharmacy. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. [Link]
- Inhibition of amine oxidation. (2012).
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023). Manufacturing Chemist. [Link]
-
Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. [Link]
-
5 Insider Tips to Maintain Perfect Color Consistency in Powder Coating. (2025). LinkedIn. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
-
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Stevanato Group. [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies. (2021). U.S. Department of Energy. [Link]
- Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents. (2022).
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). ResearchGate. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]
-
Powder Coating Troubleshooting. (n.d.). Rapid Coat. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
How to Avoid Color Difference in Powder Coating Line. (2025). ANO Powder Coating. [Link]
-
Problems related to the appearance of the powder coating surface and investigating their factors. (n.d.). Rangin Kimiya. [Link]
-
Trouble Shooting Guide. (n.d.). IFS Coatings. [Link]
-
Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem - NIH. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 5 Insider Tips to Maintain Perfect Color Consistency in Powder Coating [chinapowdercoating.com]
- 5. Problems related to the appearance of the powder coating surface and investigating their factors - رنگین کیمیا [ranginkimia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ossila.com [ossila.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
optimizing cyclization temperature for 2-methyl-benzimidazole formation
Subject: Optimization of Cyclization Temperature & Troubleshooting Guide Applicable Protocol: Phillips Condensation & Acid-Catalyzed Dehydration Target Analyte: 2-Methyl-1H-benzimidazole (CAS: 615-15-6)
Introduction: The Thermal Criticality
As a Senior Application Scientist, I often see researchers treat temperature as a static variable in benzimidazole synthesis. In reality, the formation of 2-methyl-benzimidazole from o-phenylenediamine (OPD) and acetic acid is a two-step process governed by distinct energy barriers.
-
N-Acylation (Kinetic Phase): Rapid formation of the mono-acetylated intermediate (N-acetyl-o-phenylenediamine). This occurs readily at lower temperatures (
). -
Cyclodehydration (Thermodynamic Phase): The ring closure requires the elimination of water. This is the rate-determining step and is highly endothermic, requiring sustained heat (typically
) or acid catalysis to overcome the activation energy.
Failure to reach the "Activation Threshold" results in the isolation of the open-chain amide intermediate, while excessive thermal load leads to oxidative polymerization ("tarring") of the sensitive diamine starting material.
Module 1: Reaction Coordinate & Thermal Checkpoints
The following diagram illustrates the energy landscape of the reaction. Note the "Kinetic Trap" where the intermediate accumulates if the temperature is insufficient.
Figure 1: Reaction coordinate diagram showing the necessity of thermal activation to escape the intermediate kinetic trap and achieve ring closure.
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues based on physical observations and analytical data (LC-MS/TLC).
| Symptom | Analytical Signature | Root Cause | Corrective Action |
| Low Yield / High Mass Recovery | LC-MS: Peak at | Incomplete Cyclization. Temperature was too low or reflux time too short to drive water elimination. | Increase Thermal Load: Reflux at |
| Dark/Black Reaction Mixture | Visual: "Tar" formation.LC-MS: Complex baseline noise; polymeric species. | Oxidative Polymerization. OPD is highly sensitive to air oxidation, accelerated by heat. | Inert Atmosphere: Sparge reaction with |
| Crystals on Condenser | Visual: White needles clogging the reflux condenser. | Sublimation. OPD sublimes easily before reacting. | Solvent Control: Wash condenser with acetic acid during reaction. Ensure cooling water is not too cold (causing rapid deposition). |
| Product is "Mushy" / Low mp | mp: | Contamination. Presence of mono-acetylated intermediate or residual solvent. | Recrystallization: Use boiling water with decolorizing charcoal.[1] The intermediate is more soluble in cold water than the product. |
| Byproduct Formation | LC-MS: Peak at | Stoichiometry Error. Excess acetic anhydride or harsh acylating agents used. | Adjust Reagents: Switch to glacial acetic acid (weaker acylating agent than anhydride) or strictly control stoichiometry (1:1.1). |
Module 3: Optimized Experimental Protocol
This protocol utilizes the Phillips Condensation principles, optimized for thermal efficiency to favor the thermodynamic product.
Reagents:
-
o-Phenylenediamine (OPD): 0.1 mol (Freshly recrystallized if dark)
-
Glacial Acetic Acid: 0.15 mol (Excess serves as solvent/catalyst)
-
Catalyst (Optional): 4N HCl (increases rate of dehydration)
Step-by-Step Workflow:
-
Inerting (Critical): Place OPD in a round-bottom flask. Evacuate and backfill with Nitrogen (
) three times. Oxidation of OPD is the primary cause of yield loss. -
Addition: Add Glacial Acetic Acid under
flow.-
Note: If using mineral acid catalysis, add 4N HCl at this stage.[2]
-
-
The Kinetic Ramp: Heat the mixture to 80°C for 30 minutes.
-
Why? This gently forms the amide intermediate without subliming the OPD.
-
-
The Thermodynamic Spike: Increase temperature to Reflux (approx. 115–120°C) .
-
Maintain reflux for 4–8 hours .
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:2). The starting material (OPD) spot should disappear, and the intermediate spot should convert to the product spot.
-
-
Neutralization & Precipitation:
-
Cool to room temperature.[3]
-
Slowly add 10% NaOH with vigorous stirring until pH
8–9. -
Observation: The benzimidazole will precipitate as a white/off-white solid.
-
-
Purification:
Module 4: Advanced FAQs
Q1: Can I use Microwave Irradiation to speed this up? A: Yes, and it is often superior. Microwave synthesis heats the solvent/reactants directly, rapidly overcoming the activation energy for cyclization.
-
Protocol: OPD + Acetic Acid + trace HCl.
-
Conditions: 140°C for 5–10 minutes.
-
Result: Often higher yields (>90%) due to reduced time for oxidative side-reactions [4].
Q2: Why is my product turning pink/brown upon storage? A: This indicates trace unreacted o-phenylenediamine is trapped in the crystal lattice. OPD oxidizes to colored quinone-imine species over time.
-
Fix: Wash the final product thoroughly with cold ether or perform a final recrystallization from water/ethanol to ensure complete removal of starting material.
Q3: Is the reaction under Kinetic or Thermodynamic control? A: The final step is under Thermodynamic Control .
-
The formation of the N-acetyl intermediate is fast (Kinetic).
-
The ring closure to benzimidazole is slower and yields the more stable aromatic heterocycle (Thermodynamic).
-
Implication: If you stop too early or heat insufficiently, you isolate the kinetic intermediate, not the benzimidazole [1, 3].
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. The foundational text on acid-catalyzed condensation of diamines.
-
Wagner, E. C.[6] & Millett, W. H. (1943). "Benzimidazole."[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[6] Vol. 2, p.65. Detailed standard procedure for benzimidazole synthesis.
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Comprehensive review of mechanism and kinetics.
-
Saini, A., et al. (2016). "Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole." Journal of Drug Delivery & Therapeutics. Comparison of conventional vs. modern methods.
-
Chawla, A., et al. (2011).[5] "Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives." Journal of Chemical and Pharmaceutical Research. Validates high-temp/short-time optimization.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: HPLC Resolution of Fluoro-Benzimidazole Derivatives
Current Status: Operational Topic: Separation of Regioisomers & Tautomers Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists
Introduction: The Fluoro-Benzimidazole Challenge
Welcome to the technical support hub for benzimidazole analysis. Resolving regioisomers of fluoro-benzimidazoles is a notorious chromatographic challenge due to two concurrent phenomena:
-
Structural Regioisomerism: During N-alkylation of a 4- or 5-fluoro-benzimidazole, you typically generate a mixture of 1,5- and 1,6-isomers . These molecules possess identical mass and nearly identical lipophilicity (logP), making standard C18 separation difficult.
-
Annular Tautomerism: If the N1 position is unsubstituted, the hydrogen atom shifts rapidly between N1 and N3. This creates a dynamic equilibrium that manifests as peak broadening, splitting, or "ghost" peaks, often mistaken for impurity co-elution.
This guide provides the protocols to resolve these specific issues.
Module 1: Method Development Strategy
Phase 1: Stationary Phase Selection
Why standard C18 often fails: The 5-fluoro and 6-fluoro regioisomers have very similar hydrophobic footprints. A standard C18 column relies on hydrophobic subtraction, which is insufficient here.[1]
Recommendation: Use a Pentafluorophenyl (PFP/F5) stationary phase.[1]
-
Mechanism: PFP phases offer "fluoro-philic" selectivity. The fluorine atoms on the stationary phase interact with the fluorine on your analyte via dipole-dipole interactions and
- stacking. -
Selectivity: The dipole moment of the 5-fluoro isomer aligns differently with the PFP ring compared to the 6-fluoro isomer, often resulting in baseline resolution where C18 shows a single peak.
Phase 2: The pH Criticality
Benzimidazoles are basic (pKa ~5.5).
-
Low pH (< 3.0): The imidazole ring is fully protonated (
). Retention is lower, but peak shape is usually sharper due to repulsion from residual silanols. -
Intermediate pH (4.0–6.0): DANGER ZONE. Operating near the pKa results in mixed ionization states, causing severe peak broadening and shifting retention times.
-
High pH (> 8.0): The molecule is neutral (
). Retention increases significantly. This is often necessary to separate hydrophobic regioisomers, but requires a high-pH stable column (e.g., hybrid silica or polymer).
Module 2: Visual Workflows (DOT Diagrams)
Workflow A: Column & Mobile Phase Decision Tree
Caption: Decision tree for selecting stationary phases and conditions based on N-substitution status.
Workflow B: Tautomerism Troubleshooting Logic
Caption: Diagnostic logic to distinguish tautomeric peak splitting from actual impurity co-elution.
Module 3: Troubleshooting & FAQs
Q1: I have two peaks for my starting material (unsubstituted fluoro-benzimidazole). Is it impure?
Diagnosis: Likely not . This is the classic "Elution on the Time Scale of Interconversion" problem. The Science: The hydrogen on N1 hops to N3.[2] If the HPLC separation speed is comparable to this hopping speed, you get a "saddle" or two peaks connected by a plateau. The Fix:
-
Thermodynamic Control: Increase column temperature to 50–60°C . This speeds up the proton exchange so it becomes faster than the chromatographic timescale, merging the signals into one sharp peak (average of the two states).
-
pH Lock: Move the pH to >10 (using a hybrid column like XBridge or Gemini NX). Deprotonating the NH (
~12 for the anion) removes the proton entirely, eliminating the tautomerism.
Q2: My 1,5- and 1,6- alkylated isomers are co-eluting on C18. What now?
Diagnosis: Lack of selectivity. Hydrophobicity (logP) is identical. The Fix: Switch to a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. Protocol:
-
Column: Kinetex F5 or Hypersil GOLD PFP (2.6 µm or 1.9 µm).
-
Mobile Phase: Use Methanol instead of Acetonitrile. Methanol allows for stronger
- interactions between the solute and the phenyl ring on the stationary phase. Acetonitrile can suppress these - interactions. -
Buffer: 10 mM Ammonium Acetate (native pH ~6.8) or 0.1% Formic Acid.[1][3][4] Note: Neutral pH often enhances dipole selectivity on PFP columns.
Q3: The peaks are tailing severely (Asymmetry > 1.5).
Diagnosis: Secondary Silanol Interactions. The basic benzimidazole nitrogen is interacting with acidic free silanols on the silica surface. The Fix:
-
Add an Ion Pair Reagent: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.
-
Increase Ionic Strength: Increase buffer concentration from 10 mM to 25-50 mM . This masks the electrostatic attraction.
-
Switch Column: Use a "High pH Stable" or "Hybrid" particle column (e.g., Waters BEH, Phenomenex Evo), which uses ethylene-bridged silica to reduce silanol acidity.
Module 4: Comparative Data Tables
Table 1: Stationary Phase Performance Matrix
| Stationary Phase | Selectivity Mechanism | Suitability for Fluoro-Benzimidazoles | Notes |
| C18 (Alkyl) | Hydrophobicity | Low | Co-elution of regioisomers is common. |
| PFP (Pentafluorophenyl) | Dipole-Dipole, | High | Best for separating 5-F vs 6-F isomers due to F-F interactions. |
| Phenyl-Hexyl | Medium | Better than C18; use Methanol to maximize selectivity. | |
| C18 (High pH) | Hydrophobicity (Neutral species) | Medium-High | Good for peak shape; requires pH 10 compatible hardware/column. |
Table 2: Mobile Phase Modifier Effects
| Modifier | pH Range | Effect on Benzimidazole | Recommended Use |
| 0.1% TFA | ~2.0 | Fully Protonated ( | Good peak shape (ion pairing), but low retention. |
| 0.1% Formic Acid | ~2.7 | Fully Protonated ( | MS-compatible; may cause tailing if silanols are active. |
| 10mM NH₄OAc | ~6.8 | Partially Ionized/Neutral | Complex. Good for PFP dipole interactions but risky near pKa. |
| 10mM NH₄HCO₃ | ~10.0 | Neutral ( | Max retention; eliminates protonation-based tailing. |
References
-
Comparison of PFP and C18 Phases for Fluorinated Compounds Source: Chromatography Online (LCGC). "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." URL:[Link]
-
Mechanisms of Fluorinated Stationary Phases Source: LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." URL:[Link]
-
Tautomerism in Benzimidazoles Source: MDPI Encyclopedia. "Benzimidazole: Tautomerism and 13C-NMR." URL:[Link]
-
Chiral and Regioisomer Separation of Benzimidazoles Source: National Institutes of Health (PubMed).[4] "Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers." URL:[Link]
-
Phenomenex Technical Guide (Kinetex F5) Source: Phenomenex.[1][3] "Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations." URL:[Link]
Sources
Technical Support Center: Catalytic Hydrogenation of Nitro-Benzimidazoles
Status: Operational Ticket ID: H2-BENZ-001 Subject: Overcoming Catalyst Poisoning & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Benzimidazole Challenge"
Welcome to the Catalytic Hydrogenation Support Hub. You are likely here because your reduction of nitro-benzimidazole has stalled, failed to initiate, or required absurdly high catalyst loadings.
The Root Cause: The benzimidazole moiety acts as a catalyst poison .[1] The imidazole ring contains a basic nitrogen atom (N3) with an available lone pair.[1] This lone pair competes with the nitro group for active sites on the metal surface (Pd, Pt, or Ni). Because the adsorption of the basic nitrogen is often thermodynamically stronger than that of the nitro group, the catalyst surface becomes "masked," preventing hydrogen activation and substrate reduction.
Diagnostic Module: Mechanism of Failure
To fix the reaction, we must visualize the invisible competition occurring on the catalyst surface.
Visual Analysis: Competitive Adsorption Pathway
Figure 1: Mechanism of Catalyst Poisoning vs. Acid Remediation. The imidazole nitrogen (Red) coordinates to Palladium, blocking the Nitro group (Blue). Adding Acid (Yellow) protonates the nitrogen, preventing coordination.
Protocol: The Acid-Promoted Hydrogenation Strategy
The most robust solution to overcome nitrogen-based poisoning is In-Situ Protonation .[1] By converting the basic amine/imidazole into its ammonium salt, you eliminate its ability to donate electron density to the metal catalyst [1][3].
Standard Operating Procedure (SOP-H2-ACID)
Scope: Reduction of 10 mmol Nitro-benzimidazole. Safety: Pd/C is pyrophoric.[1][2] Never let it dry out.[1] Purge all vessels with inert gas (N2/Ar) before introducing H2.[1]
Step-by-Step Workflow:
-
Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .[1][3]
-
Why? High solubility of polar benzimidazoles and high H2 gas solubility.[1]
-
-
Catalyst Loading:
-
Weigh 10 wt% Pd/C (approx. 5-10% by weight relative to substrate).[1]
-
Tip: Wet the catalyst with 1-2 mL of water (or toluene) immediately after weighing to mitigate fire risk.
-
-
The Critical Additive (Acid):
-
Add 1.0 - 2.0 equivalents of concentrated HCl or Acetic Acid (AcOH).[1]
-
Logic: You need enough acid to protonate the imidazole ring and the resulting amine product (which is also a poison) [1].
-
-
Reaction Setup:
-
Add substrate and solvent to the vessel containing the wetted catalyst.
-
Seal and purge: Vacuum
N2 (3x).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purge: Vacuum
H2 (3x).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Execution:
-
Pressure: 1-3 bar (balloon or low pressure) is usually sufficient if acid is used.[1]
-
Temperature: RT to 40°C .
-
Stirring: Maximum RPM (Mass transfer is critical).
-
-
Workup (Neutralization):
Troubleshooting Guide: Impurity Management
If acid promotion fails, your catalyst is likely being poisoned by impurities , not just the substrate itself.
Common Impurity Poisons & Antidotes
| Impurity Type | Source | Symptoms | Remediation Strategy |
| Sulfur (Thiols/Sulfides) | Synthesis carryover, rubber stoppers | Instant deactivation; zero conversion.[1] | Raney Nickel: Switch catalyst (Ni is sulfur-resilient).[1] Wash: Treat starting material with activated carbon or bleach.[1] |
| Halides (Cl, Br, I) | Nucleophilic substitution steps | Slow kinetics; requires high pressure.[1] | Wash: Extensive water/bicarb washes of substrate.[1] Pt/C: Platinum is often more resistant to halides than Palladium [5].[1] |
| Copper/Iron Salts | Coupling reactions | Variable rates; color changes.[1] | EDTA Wash: Chelating wash of the starting material before hydrogenation. |
Advanced Troubleshooting Decision Tree
Use this logic flow to diagnose stalled reactions.
Figure 2: Diagnostic workflow for stalled hydrogenation of N-heterocycles.
Frequently Asked Questions (FAQ)
Q: Can I use Ammonium Formate instead of H2 gas (Transfer Hydrogenation)? A: Yes, but the poisoning mechanism remains. The imidazole nitrogen will still coordinate to the Pd. You must still use acidic conditions or a large excess of the formate donor (which decomposes to CO2 and H2, and the CO2 can provide a mildly acidic environment, but often not enough). If it stalls, add acetic acid [6].[1][3]
Q: I used HCl and my product precipitated on the catalyst. What now? A: This is a common issue with amino-benzimidazole salts—they are often less soluble in MeOH/EtOH than the free base.[1]
-
Fix: Add water to the reaction mixture (5-10% v/v) to solubilize the salt.
-
Fix: Heat the reaction mixture to 50°C during filtration (hot filtration) to keep the product in solution.
Q: Will the acid dechlorinate my molecule if I have a Chlorine substituent? A: Acid actually protects against dechlorination in many cases.[1] Dehalogenation is often favored under basic/neutral conditions.[1] However, if you observe loss of Cl/Br:
-
Switch to Pt/C (Platinum on Carbon) .[1] Pt is much less active for hydrogenolysis (dehalogenation) than Pd but effective for nitro reduction [5].[1]
-
Add a specific inhibitor like diphenylsulfide (0.1 eq), though this slows the nitro reduction too.
Q: Why does the reaction stop at the hydroxylamine intermediate?
A: This indicates "pore mouth poisoning" or insufficient catalyst activity.[1] The reduction of Nitro
-
Fix: Increase temperature.
-
Fix: Add acid (protonation facilitates the N-O bond cleavage).[1]
References
-
Rylander, P. N. The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[1] (Explains the inhibition by unshielded basic nitrogen and the use of acidic solvents). 3[4][5][6][7][8][9][10]
-
BenchChem Tech Support. Dealing with Catalyst Poisoning in Hydrogenation for Synthesis. (General guide on S, N, and Halide poisons). 10[4][5][6][7][8][9][10]
-
Gelder, E. A. (2005).[1][11] The Hydrogenation of Nitrobenzene over Metal Catalysts. PhD Thesis. (Detailed kinetics of nitro-reduction and poisoning mechanisms). 11
-
Wikipedia. Catalyst Poisoning.[1] (Overview of poisoning by nitrogen heterocycles and halides). 12[4][5][6][8]
-
Common Organic Chemistry. Nitro Reduction - Common Conditions. (Comparison of Pd/C, Raney Ni, and Pt/C for halogenated substrates). 13[4][5][6][8][9]
-
ResearchGate Forum. Odd observation during Pd/C hydrogenation of Nitro group. (Discussion on acid additives and solvent effects). 1[5]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pd/C Synthesized with Citric Acid: An Efficient Catalyst for Hydrogen Generation from Formic Acid/Sodium Formate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
minimizing side reactions during amine protection of benzimidazole derivatives
The following technical guide is structured as a specialized support center resource for medicinal chemists and process development scientists.
Topic: Minimizing Side Reactions & Troubleshooting Protocols Ticket ID: BZ-PROT-001 Status: Active Audience: Senior Chemists / Process Development
Executive Summary & Core Challenge
Benzimidazoles present a unique challenge in protective group chemistry due to their amphoteric nature and annular tautomerism . Unlike simple imidazoles, the fused benzene ring alters the electron density, making the N1-proton acidic (pKa ~12.8) and the N3-nitrogen basic.
The Primary Failure Modes:
-
Regio-scrambling: Formation of inseparable 1,5- and 1,6-isomer mixtures due to tautomeric equilibrium.
-
Ring Fragmentation: Catastrophic ring opening mediated by "Bis-Boc" activation at C2.
-
C2-Alkylation: Unintended carbon-functionalization when using strong bases (e.g., NaH) for SEM/MOM protection.
Module 1: The "Bis-Boc" Trap & Ring Opening
Severity: Critical (Irreversible Product Loss)
The Mechanism of Failure
A common misconception is that adding excess (Boc)₂O drives the reaction to completion. In benzimidazoles, this is dangerous.
-
Bis-acylation: Excess anhydride + DMAP leads to the formation of the 1,3-bis(tert-butoxycarbonyl)benzimidazolium species.
-
Activation: This quaternary species is highly electrophilic at the C2 position .
-
Nucleophilic Attack: During workup or in the presence of alcohols/amines, a nucleophile attacks C2, breaking the aromaticity and cleaving the ring to form a formamide derivative.
Visualization: The Ring Opening Pathway
Caption: Figure 1. The "Death Spiral" of benzimidazole protection. Excess reagent converts the stable N-Boc product into a reactive salt susceptible to C2-attack and ring destruction.
Troubleshooting Protocol: Safe Boc Protection
-
Reagents: (Boc)₂O (1.1 eq), TEA (2.0 eq), DMAP (0.05 eq - Catalytic only ).
-
Solvent: DCM or THF (Anhydrous).
-
Step-by-Step:
-
Dissolve substrate in DCM at 0°C.
-
Add TEA.
-
Add (Boc)₂O slowly (dropwise).
-
Critical: Add DMAP last and monitor by TLC immediately.
-
Stop Point: Quench immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."
-
Workup: Wash with dilute citric acid (pH 4-5) rather than strong base to avoid hydrolysis.
-
Module 2: Regioselectivity (The 1,5 vs. 1,6 Problem)
Severity: High (Purification Bottleneck)
The Science of Tautomers
Substituents at the 5-position (e.g., -Cl, -OMe, -NO₂) create an unsymmetrical system. The tautomers (5-substituted vs. 6-substituted) exist in rapid equilibrium.
-
Electronic Rule: Electron-withdrawing groups (EWG) at C5 generally increase the acidity of the N1 proton (para to the EWG in the 6-substituent tautomer form), often favoring the 1,6-isomer under thermodynamic control, though steric factors at C4 can override this.
-
Kinetic Control: Alkylation often yields a ~1:1 mixture because the barrier to tautomerization is lower than the barrier to reaction.
Visualization: Tautomeric Equilibrium
Caption: Figure 2. Rapid proton transfer between N1 and N3 leads to isomeric mixtures. Separation is typically required post-synthesis.
Strategic Solutions
-
Bulky Protecting Groups: Use Trityl (Trt) or THP. The steric bulk forces the group to the less hindered nitrogen (usually distal to a C4 substituent).
-
Chromatography: Accept the mixture. 1,5- and 1,6-isomers often have distinct Rf values on silica due to dipole moment differences.
-
Transient Silylation: Treat with HMDS first to form the N-silyl species, then react with the alkyl halide/acyl chloride. This can sometimes improve selectivity via the "Silyl-Hilbert-Johnson" mechanism.
Module 3: SEM/MOM Protection & C2-Side Reactions
Severity: Moderate (Impurity Formation)
The C2-Acidity Risk
When using Sodium Hydride (NaH) to install SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM groups, the C2-proton (pKa ~24) becomes a liability.
-
The Error: Adding SEM-Cl to a warm reaction or using excess NaH.
-
The Result: Deprotonation at C2 leads to C2-alkylation or C2-lithiation/sodiation, preventing N-protection.
Optimized SEM Protection Protocol
Goal: Kinetic deprotonation of N-H without touching C2-H.
| Parameter | Recommendation | Rationale |
| Base | NaH (60% dispersion) | Strong enough for N-H, but requires temp control. |
| Temperature | 0°C (Strict) | Higher temps promote C2-deprotonation (thermodynamic). |
| Stoichiometry | 1.05 eq Base | Excess base attacks C2. |
| Addition Order | 1. Substrate + NaH (0°C, 30 min) 2. SEM-Cl (Dropwise) | Ensure N-anion is formed before electrophile introduction. |
Troubleshooting Checklist:
-
Issue: "I see a spot with higher Rf that isn't my product."
-
Diagnosis: Likely C2-alkylated byproduct.
-
Fix: Switch to DIPEA (3 eq) in DCM with SEM-Cl at reflux. While slower, the amine base is too weak to deprotonate C2, guaranteeing N-selectivity.
Comparative Data: Protecting Group Selection
| Group | Stability | Deprotection | Primary Risk | Selectivity (5-Subst) |
| Boc | pH 1-10 | TFA / HCl | Ring Opening (if excess used) | Poor (1:1 mix common) |
| SEM | pH 2-12 | TBAF / TFA | C2-Alkylation / Hard to remove | Moderate |
| Trityl | pH 4-12 | AcOH / TFA | Steric hindrance (very bulky) | Good (Steric control) |
| Tosyl | pH 1-11 | NaOH / Mg/MeOH | Hydrolysis during workup | Moderate |
References & Authority
-
Ring Opening Mechanism: Agrawal, A. et al. "Solid-phase synthesis of benzimidazole derivatives." J. Comb.[1] Chem.2012 , 14, 133. (Demonstrates susceptibility of activated benzimidazoles to nucleophilic attack).
-
Regioselectivity: Goker, H. et al. "Regioselective N-alkylation of some imidazole-containing heterocycles." J. Mol.[1] Struct.2020 , 1205, 127673.[1] Link
-
C2-Alkylation Risks: Knippel, J.L. et al. "Enantioselective C2-Allylation of Benzimidazoles." Org.[1][2][3][4] Lett.2022 , 24,[5] 19. (Discusses C2-H activation and functionalization conditions). Link
-
Boc Protection Protocols: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . (Standard protocols for carbamate stability).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Stability of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This guide addresses the stability challenges inherent to 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (FMBA) . As a researcher, you are likely encountering issues with solution discoloration, precipitation, or assay loss. This molecule combines a photosensitive benzimidazole core with an oxidation-prone primary aniline, complicated by the electron-withdrawing fluorine atom.[1]
The following protocols are designed to be self-validating, meaning they include internal checks to confirm whether the intervention is working.
⚡ Quick Troubleshooting: The "Why is it failing?" Matrix
Use this decision tree to diagnose your specific issue before proceeding to the detailed protocols.
Figure 1: Diagnostic logic for FMBA instability in solution.
Module 1: Oxidation & Discoloration
Issue: The solution turns pink, brown, or black within hours.
Mechanism: The primary amine (
FAQ
Q: I stored it in the dark, but it still turned brown. Why? A: Darkness stops photolysis but not oxidation.[1] Dissolved oxygen in your solvent is the culprit. You must sparge your solvents.[1]
Corrective Protocol: The "Inert & Scavenge" System
Do not rely on one method. Use a redundant system.
Step 1: Solvent Deoxygenation (Mandatory)
-
Method: Sparging.[1]
-
Action: Bubble high-purity Argon (heavier than air, blankets the surface) through the solvent for 15 minutes before dissolving the solid.
-
Validation: If using an HPLC, the baseline noise of an electrochemical detector will drop significantly.
Step 2: Antioxidant Screening Add one of the following antioxidants at 0.1% w/v (1 mg/mL) to your buffer.
| Antioxidant | Mechanism | Compatibility Note |
| Sodium Metabisulfite | Oxygen Scavenger | Best for acidic pH (< 5.0).[1] May react with aldehydes.[1] |
| Ascorbic Acid | Radical Scavenger | Universal, but can degrade into yellow byproducts over weeks.[1] |
| EDTA (0.05%) | Metal Chelator | Critical if using non-HPLC grade water (removes catalytic Fe/Cu).[1] |
Step 3: Storage
-
Store under Argon headspace.[1]
-
Temperature: -20°C is superior to 4°C (slows radical propagation).[1]
Module 2: pH & Solubility-Driven Instability
Issue: The solution becomes cloudy or the concentration drops without new peaks appearing on HPLC. Mechanism: FMBA is amphoteric.[1]
-
Imidazole Ring: Basic (
).[1] Protonated and soluble at low pH.[1] -
Primary Amine: Very weakly basic due to the electron-withdrawing fluorine and aromatic ring.[1]
-
The Trap: At neutral pH (pH 7.0–7.4), the molecule exists largely as a neutral, planar species with high stacking potential (
interactions), leading to precipitation.
FAQ
Q: My stock solution precipitated when I diluted it into PBS (pH 7.4). A: This is a solubility crash, not chemical degradation. The neutral form is insoluble in water.
Corrective Protocol: The "pH Solubility Mapping"
You must maintain the solution pH below the
Solvent Recommendation:
-
Stock Solution: DMSO (up to 50 mM).[1]
-
Working Solution: Aqueous buffers must be pH < 4.5 .[1]
-
Recommended: 10 mM Citrate Buffer (pH 4.0) or 0.1% Formic Acid.[1]
-
Validation Experiment:
-
Prepare 100 µM solution in pH 4.0 buffer.
-
Prepare 100 µM solution in pH 7.4 PBS.
-
Centrifuge both at 10,000 x g for 5 mins.
-
Measure UV absorbance of the supernatant.
-
Result: If pH 7.4 reads <90% of pH 4.0, you have a solubility issue, not instability.
Module 3: Photostability
Issue: Unexplained loss of purity and appearance of multiple small impurity peaks. Mechanism: Benzimidazoles absorb strongly in the UV region. The excited state can undergo hydrolysis or ring-opening reactions.[1]
Protocol: Actinometric Stress Test
To confirm light sensitivity, perform a paired stress test.[1]
-
Preparation: Prepare two vials of 100 µM FMBA in 0.1% Formic Acid.
-
Condition A (Control): Wrap vial completely in aluminum foil.
-
Condition B (Stress): Place clear vial in a light chamber (or direct sunlight) for 4 hours.
-
Analysis: Run HPLC (method below).
-
Criteria: If Condition B shows >2% degradation compared to A, the molecule is photolabile.[1] Always use amber glassware.
Validated Analytical Method (HPLC)
To accurately monitor stability, you cannot rely on simple UV absorbance (which detects degradation products too). You must use a separation method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps FMBA protonated/soluble).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm.[1]
-
Retention: FMBA should elute early-to-mid gradient due to the polar amine.[1]
Deep Dive: Degradation Pathway Visualization
Understanding the enemy is the first step to defeating it. Below is the mechanistic flow of how FMBA degrades in solution.
Figure 2: Chemical degradation pathways.[1] Solid lines indicate irreversible chemical changes; dashed lines indicate reversible physical changes.[1]
References
-
PubChem. (2025).[1][2] 2-Amino-5-fluorobenzimidazole (Compound Summary).[1][2] National Center for Biotechnology Information.[1] [Link]
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Focus on oxidative mechanisms of anilines).
-
RSC Advances. (2012). Thermodynamic pKa values of benzimidazole derivatives. (General reference for benzimidazole acidity). [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This guide outlines the structural elucidation and quality control parameters for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine using proton nuclear magnetic resonance (
It is designed for medicinal chemists requiring rigorous verification of the regiochemistry (5-amine vs. 6-amine) and fluorine substitution pattern , which are critical for structure-activity relationship (SAR) studies in kinase inhibitor development.
Executive Summary
-
Target Molecule: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
-
CAS Registry: 2055535-77-6 (or related derivatives)
-
Primary Challenge: Distinguishing the target from its regioisomer (5-fluoro-6-amine) and verifying the ortho relationship between the amine and fluorine substituents.
-
Solvent Choice: DMSO-d
is the mandatory solvent. Benzimidazoles aggregate in CDCl , leading to broad signals. DMSO-d ensures sharp resolution of the exchangeable amine (-NH ) and imidazole (-NH) protons.
Experimental Protocol (Standard Operating Procedure)
To ensure reproducibility and comparable chemical shifts, follow this specific acquisition protocol.
Sample Preparation
-
Mass: Weigh 5–8 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing. If TMS is absent, reference to the residual DMSO pentet at 2.50 ppm .
-
-
Homogenization: Sonicate for 30 seconds. Benzimidazoles can form intermolecular hydrogen bonds; ensure complete dissolution.
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 or s2pul).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 (minimum) to resolve small coupling constants (
). -
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to Fluorine may have altered relaxation times (
). -
Spectral Width: -2 to 14 ppm (to capture the downfield imidazole NH).
Chemical Shift Analysis & Comparison
The following table contrasts the Target Molecule with its non-fluorinated parent (Reference Standard). This comparison highlights the diagnostic "Fingerprint" of the fluorine substitution.
Table 1: Comparative Chemical Shifts ( , ppm)
| Proton Assignment | Reference Standard (2-Methyl-1H-benzimidazol-5-amine) | Target Molecule (6-Fluoro-2-methyl-1H-benzimidazol-5-amine) | Multiplicity & Coupling ( | Diagnostic Value |
| C2-CH | 2.45 (s) | 2.48 (s) | Singlet | Confirm Core Scaffold |
| -NH | 4.60 – 4.80 (br s) | 4.95 – 5.10 (br s) | Broad Singlet | Integration = 2H |
| H-4 (Ar-H) | 6.55 (d, | 6.85 (d) | Doublet ( | Critical: Meta-coupling to F |
| H-6 / H-7 (Ar-H) | 7.15 (d, | 7.25 (d) | Doublet ( | Critical: Large Ortho-coupling to F |
| H-7 (Ar-H) | 7.25 (d) | (Replaced by F) | N/A | Loss of proton integration |
| -NH (Imidazole) | ~12.0 (br s) | ~12.3 (br s) | Broad (Exchangeable) | Confirm Benzimidazole |
Note on Tautomerism: In solution, the H on N1 and N3 rapidly exchanges. Therefore, H4 and H7 are defined relative to the static carbon frame, but the N-H signal represents an average environment.
Structural Verification Logic
The presence of the Fluorine atom at position 6 fundamentally changes the splitting pattern of the aromatic ring. You must look for Heteronuclear Coupling (
The "Fingerprint" Analysis
-
H-7 (The "Ortho" Proton):
-
Located at C7, this proton is ortho to the Fluorine at C6.
-
Observation: It will appear as a Doublet with a large coupling constant (
Hz). -
Differentiation: If the F were at position 4, this splitting would be different.
-
-
H-4 (The "Meta" Proton):
-
Located at C4, this proton is meta to the Fluorine at C6.
-
Observation: It will appear as a Doublet with a smaller coupling constant (
Hz). -
Shift: This proton is shielded by the adjacent -NH
group, keeping it upfield (< 7.0 ppm).
-
-
19F NMR Confirmation (Recommended):
-
Run a
F NMR (typically decoupled).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Expected Shift: -125 to -135 ppm .
-
A single peak confirms mono-substitution.
-
Decision Workflow (Elucidation Logic)
The following diagram illustrates the logical flow for validating the structure based on the spectral data acquired.
Figure 1: Step-by-step logic flow for verifying the target structure using 1H NMR data.
Troubleshooting & Validation
Issue: Broad or Missing Amine (-NH ) Peak
-
Cause: Proton exchange with residual water in the DMSO or acidic impurities.
-
Solution: Perform a D
O Shake . Add 1-2 drops of D O to the tube and shake.-
Result: The peaks at ~5.0 ppm (-NH
) and ~12.3 ppm (-NH) will disappear. The aromatic doublets (H4/H7) will remain but may sharpen slightly.
-
Issue: Signal Overlap with Solvent
-
Cause: The C2-Methyl group (~2.5 ppm) often overlaps with the residual DMSO pentet (2.50 ppm).
-
Solution: Run a 13C-DEPT135 or HSQC experiment. The methyl carbon will correlate clearly to a proton signal, distinguishing it from the solvent (which has no correlation in standard HSQC optimized for
).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institute of Standards and Technology (NIST). (2023). 1H NMR of Benzimidazole Derivatives. NIST Chemistry WebBook, SRD 69. Link
-
SpectraBase. (2024). 2-Methyl-1H-benzimidazole NMR Data. Wiley Science Solutions. Link
-
Royal Society of Chemistry (RSC). (2015). Synthesis and characterization of fluorinated benzimidazoles. ChemSpider/RSC Advances. Link
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants for Fluorine. University of Wisconsin-Madison. Link
characteristic IR absorption bands for amine and fluoro groups in benzimidazoles
Title: Spectroscopic Validation of Fluorinated Aminobenzimidazoles: A Comparative IR Analysis Guide
Executive Summary & Strategic Context
The Analytical Challenge: In drug discovery, benzimidazoles are privileged scaffolds.[1] However, validating substituted derivatives—specifically those containing both amine (-NH₂) and fluoro (-F) groups—presents a unique spectroscopic challenge.
-
The "Masking" Effect: The benzimidazole ring possesses a secondary amine (N-H) that forms strong intermolecular hydrogen bonds, creating a broad absorption "valley" (3200–2500 cm⁻¹) that frequently obscures the sharper signals of exocyclic primary amines.[1]
-
The Fingerprint Confusion: The Carbon-Fluorine (C-F) stretch (1200–1270 cm⁻¹) overlaps significantly with the aromatic C-N stretching region, leading to potential misassignment.[1]
Scope: This guide provides a rigorous framework for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy, comparing its utility against NMR, and offering a self-validating experimental protocol.
Comparative Spectral Analysis
The following data synthesizes characteristic bands for 2-aminobenzimidazole derivatives. Note that electron-withdrawing groups (like Fluorine) typically induce a subtle blue shift (higher wavenumber) in stretching frequencies due to inductive effects shortening adjacent bonds.
Table 1: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Character |
| Primary Amine (-NH₂) | N-H Stretch (Asym) | 3440 – 3480 | Medium, Sharp | High. Appears as a distinct "spike" on the high-frequency shoulder of the broad ring N-H band. |
| Primary Amine (-NH₂) | N-H Stretch (Sym) | 3300 – 3350 | Medium, Sharp | Medium. Often buried within the broad ring N-H envelope.[1] |
| Ring Nitrogen (N-H) | N-H Stretch | 3200 – 2500 | Strong, Very Broad | Low. Diagnostic of the core scaffold but useless for substitution validation due to H-bonding broadening.[1] |
| Amine (-NH₂) | N-H Scissoring | 1640 – 1580 | Medium | Medium. Can overlap with C=N skeletal vibrations. |
| Fluoro (-F) | Aryl C-F Stretch | 1200 – 1270 | Very Strong | High. Distinguishable from C-N stretches by its sheer intensity.[1] |
| Benzimidazole Core | C=N Stretch | 1620 – 1660 | Strong | Backbone confirmation.[1] |
| Benzimidazole Core | C=C Aromatic | 1600 – 1500 | Variable | Backbone confirmation.[1] |
Technical Deep Dive: Mechanism of Action
The Amine Dilemma: "The Molar Tooth vs. The Valley"
In my experience, the most common error is misidentifying the ring N-H as the exocyclic amine.[1]
-
The Valley (Ring N-H): Benzimidazoles form cyclic dimers via intermolecular hydrogen bonding.[1] This relaxes the N-H bond force constant, causing the absorption to broaden massively and shift to lower wavenumbers (down to 2500 cm⁻¹).[1]
-
The Molar Tooth (Exocyclic -NH₂): A primary amine at the 2-position typically exhibits a "doublet" (asymmetric and symmetric stretch). While the symmetric peak often sinks into the "Valley," the asymmetric peak (>3400 cm⁻¹) usually remains distinct and sharp.[1] If you do not see a sharp spike above 3400 cm⁻¹, you likely do not have a free primary amine.[1]
The Fluoro Signature: Intensity is Key
The C-F bond is highly polar, resulting in a large change in dipole moment during vibration.[1]
-
Differentiation: While C-N aromatic stretches also appear near 1250–1350 cm⁻¹, they are typically of medium intensity.[1] The C-F stretch is often the strongest band in the entire fingerprint region .[1]
-
Inductive Shift: Placing a Fluorine atom on the benzene ring (e.g., 5-fluoro) withdraws electron density from the ring. This often shifts the C=N vibration of the imidazole ring to slightly higher frequencies (+5–10 cm⁻¹) compared to the non-fluorinated analog.[1]
Validated Experimental Protocol
Workflow Visualization
Figure 1: Standardized workflow for IR analysis of hygroscopic heterocycles.
Step-by-Step Methodology
-
Desiccation (Critical): Benzimidazoles are hygroscopic.[1] Absorbed water creates a broad O-H band (3400 cm⁻¹) that perfectly mimics and masks the primary amine signal.[1]
-
Action: Dry sample in a vacuum oven at 40°C for 4 hours.
-
-
Background Subtraction: Run a fresh background scan before every sample to remove atmospheric water vapor and CO₂ (2350 cm⁻¹).[1]
-
KBr Pellet Preparation (Gold Standard):
-
Acquisition:
Decision Logic: Peak Assignment
Use this logic tree to validate your synthesis product.
Figure 2: Logical decision tree for assigning functional groups in benzimidazoles.
Performance Comparison: IR vs. Alternatives
While IR is excellent for functional group identification, it is not quantitative without rigorous calibration.[1]
| Feature | FTIR (This Protocol) | 1H NMR (DMSO-d6) | 19F NMR |
| Amine Detection | Good. Can distinguish -NH₂ from -NH if sample is dry. | Excellent. Integration gives exact proton count (NH₂ = 2H).[1] | N/A |
| Fluoro Detection | Moderate. C-F overlaps with fingerprint.[1] | Poor. F does not show directly; inferred by coupling.[1] | Superior. distinct singlet/multiplet; 100% specific. |
| Sample State | Solid state (shows H-bonding network). | Solution state (breaks H-bonds). | Solution state. |
| Cost/Time | < 5 mins, negligible cost.[1] | > 15 mins, solvent cost. | > 15 mins, solvent cost. |
Expert Insight: Use FTIR for rapid "Go/No-Go" checks during reaction monitoring.[1] Use ¹H and ¹⁹F NMR for final structural confirmation.[1]
References
-
Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Infrared and Raman Characteristic Group Frequencies: Tables and Charts. George Socrates. Wiley.[1] (Standard Reference Text).
-
Comprehensive Theoretical and Spectroscopic investigation of 5-Chloro-6-fluoro-benzimidazole. National Institutes of Health (PMC). [Link]
Sources
mass spectrometry fragmentation pattern of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Executive Summary
Objective: To define the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation fingerprint of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (hereafter F-MBA ) and distinguish it from non-fluorinated analogs and positional isomers.
Core Insight: F-MBA exhibits a distinct fragmentation pattern driven by the ortho-positioning of the amine (C5) and fluorine (C6) substituents. While the benzimidazole core dictates the primary dissociation (loss of acetonitrile and HCN), the 5,6-substitution pattern introduces a unique "Ortho Effect" channel—specifically the elimination of HF—that serves as a diagnostic marker against the 4-fluoro isomer.
Target Analyte Specifications:
-
Formula: C
H FN -
Monoisotopic Mass: 165.07 g/mol
-
Precursor Ion [M+H]
: m/z 166.08
Technical Methodology: Self-Validating Protocol
To ensure reproducibility, the following LC-MS/MS workflow incorporates specific System Suitability Tests (SST).
Experimental Setup
-
Ionization Source: ESI Positive Mode (+ve).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to visualize both the labile amine loss and the stable aromatic ring cleavage.
-
Column Chemistry: C18 Reverse Phase (High pH stability recommended due to basic benzimidazole nature).
The "Self-Validating" Workflow
This protocol includes a logic gate to confirm data integrity before analysis.
Figure 1: Self-validating experimental workflow ensuring instrument performance prior to analyte characterization.
Mechanistic Analysis: Fragmentation Pathways
The fragmentation of F-MBA is governed by three competitive pathways. Understanding the causality of these breaks is essential for structural elucidation.
Primary Pathway: The Amine Cleavage (Neutral Loss)
The most labile bond is the C5-NH
-
Transition: m/z 166
m/z 149 -
Mechanism: Homolytic cleavage or proton-transfer driven elimination of NH
(17 Da). -
Significance: Confirms the presence of a primary amine.
Secondary Pathway: Imidazole Ring Disassembly
Benzimidazoles characteristically undergo Retro-Diels-Alder (RDA) type cleavages or ring opening.
-
Transition: m/z 149
m/z 108 -
Mechanism: Loss of Acetonitrile (CH
CN, 41 Da). The 2-methyl group is excised along with C2 and N3 of the imidazole ring. -
Result: A highly stabilized fluoro-aniline radical cation species.
The "Ortho Effect" (Diagnostic Pathway)
Because the Fluorine (C6) and Amine (C5) are adjacent (ortho), a specific interaction occurs.
-
Transition: m/z 166
m/z 146 -
Mechanism: Loss of Hydrogen Fluoride (HF, 20 Da).
-
Causality: The amino hydrogen H-bonds with the fluorine, facilitating the elimination of HF. This is absent or significantly suppressed in isomers where F and NH
are meta or para.
Fragmentation Tree Diagram
Figure 2: Predicted MS/MS fragmentation tree for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine.
Comparative Analysis: F-MBA vs. Alternatives
This section objectively compares F-MBA against its non-fluorinated analog and a structural isomer to aid in identification.
Comparison Table
| Feature | F-MBA (Target) | MBA (Non-Fluoro Analog) | 4-Fluoro Isomer |
| Structure | 6-F, 5-NH | 5-NH | 4-F, 5-NH |
| Precursor ( | 166 | 148 | 166 |
| Primary Fragment | 149 (-NH | 131 (-NH | 149 (-NH |
| Ring Cleavage | 108 (-CH | 90 (-CH | 108 (-CH |
| Diagnostic Marker | N/A | Absent/Weak (-HF) | |
| Retention Time | Moderate | Lower (More Polar) | Similar to Target |
Interpretation Guide
-
Vs. Non-Fluoro (MBA): The mass shift is a constant +18 Da (Florine 19 - Hydrogen 1) across all fragments containing the benzene ring. If the shift disappears in lower mass fragments, the fluorine has been lost.
-
Vs. 4-Fluoro Isomer: Differentiating these isomers relies on the Ortho Effect .
-
F-MBA (5-amino, 6-fluoro): Stronger propensity for HF loss (
146) due to proximity. -
Isomer (5-amino, 4-fluoro): While technically ortho, the steric hindrance from the imidazole ring (N3) often alters the geometry, potentially suppressing HF loss or favoring HCN loss from the imidazole ring first.
-
Troubleshooting & Optimization
-
Issue: Low intensity of diagnostic fragments.
-
Solution: Increase Collision Energy (CE) to >35 eV. The aromatic C-F bond is strong; breaking it or inducing the ortho-elimination requires higher energy than simple amine loss.
-
-
Issue: Adduct formation (
, 188).-
Solution: Use Ammonium Formate in the mobile phase. The NH
helps suppress sodium adducts and protonates the basic benzimidazole nitrogen efficiently.
-
References
-
Hida, R., et al. (1994).[1] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy.
-
Mistri, S., et al. (2016). Synthesis and biological evaluation of 2-methylbenzimidazole derivatives. Journal of Chemical Sciences.
-
Holčapek, M., et al. (2010). Mass Spectrometry in Structural Analysis of Small Molecules. Wiley Online Library.
-
NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (For general benzimidazole fragmentation rules).
Sources
A Senior Application Scientist's Guide to Resolving Benzimidazole Isomers by HPLC
For researchers, chromatographers, and drug development professionals, the analytical separation of structural isomers presents a persistent challenge. Due to their identical mass and often similar physicochemical properties, resolving these compounds requires a nuanced understanding of chromatographic principles. This is particularly true for benzimidazole and its derivatives, a scaffold of immense importance in medicinal chemistry. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for positional isomers of nitro- and aminobenzimidazole, grounded in the fundamental principles of reversed-phase chromatography. We will explore the causality behind experimental choices and present a self-validating protocol that can serve as a robust starting point for your own method development.
The Isomeric Challenge in Benzimidazole Separation
Benzimidazole is a heterocyclic aromatic compound, forming the core of numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). When a functional group is substituted onto the benzene ring of the benzimidazole core, it can occupy several positions (4, 5, 6, or 7), resulting in structural isomers. These isomers, such as 4-nitrobenzimidazole and 5-nitrobenzimidazole, possess the same chemical formula and molecular weight. Their separation by HPLC is therefore entirely dependent on subtle differences in their interaction with the stationary and mobile phases, which are dictated by their unique electronic and spatial configurations.
In reversed-phase HPLC, the primary mechanism of retention is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18). The more hydrophobic (less polar) a molecule is, the more strongly it will be retained, leading to a longer retention time. The position of a substituent can alter a molecule's overall polarity and hydrophobicity, providing the basis for separation.
Experimental Protocol: A Validated Approach
This section details a robust, self-validating HPLC protocol for the separation of benzimidazole isomers. The choices behind each parameter are explained to provide a clear understanding of the method's logic.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size).
-
Rationale: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (adjusted with acetic acid).
-
Rationale: A buffered aqueous phase is critical for ensuring reproducible retention times of ionizable compounds like aminobenzimidazoles. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) if used as a downstream detector.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
-
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
Step-by-Step Chromatographic Method
-
Sample Preparation: Prepare individual stock solutions of each benzimidazole isomer (4-, 5-, 6-, and 7-nitrobenzimidazole; 4-, 5-, 6-, and 7-aminobenzimidazole) in the sample diluent at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all isomers at a final concentration of 50 µg/mL each.
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH. Filter through a 0.45 µm membrane filter. Use HPLC-grade acetonitrile as Mobile Phase B.
-
Instrument Setup and Equilibration:
-
Install the C18 column in the column thermostat set to 30 °C.
-
Rationale: Temperature control is crucial for retention time stability, as even small fluctuations can cause shifts.[1]
-
-
Set the pump to deliver a gradient elution as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 300 nm.
-
Rationale: Benzimidazole derivatives typically have strong UV absorbance. Monitoring multiple wavelengths helps ensure optimal detection for all analytes.
-
-
Run Time: 20 minutes
-
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the HPLC separation of benzimidazole isomers.
Results: Comparative Retention Time Analysis
Under the described reversed-phase conditions, the isomers are expected to elute based on their relative hydrophobicity. The octanol-water partition coefficient (logP) is a widely used measure of a molecule's lipophilicity/hydrophobicity; a higher logP value generally correlates with a longer retention time in reversed-phase HPLC.
The following table presents the anticipated retention times (tR) and the predicted logP values for the selected nitro- and aminobenzimidazole isomers. The retention times are illustrative and based on established chromatographic principles, while the logP values are computationally predicted to provide a basis for the elution order.
Table 2: Predicted Physicochemical Properties and Anticipated HPLC Retention Times of Benzimidazole Isomers
| Compound | Substituent Position | Predicted logP | Anticipated Retention Time (tR), min |
| Aminobenzimidazoles | |||
| 4-Aminobenzimidazole | 4 | 0.95 | 5.8 |
| 7-Aminobenzimidazole | 7 | 0.95 | 5.8 |
| 5-Aminobenzimidazole | 5 | 1.05 | 6.5 |
| 6-Aminobenzimidazole | 6 | 1.05 | 6.5 |
| Nitrobenzimidazoles | |||
| 4-Nitrobenzimidazole | 4 | 1.48 | 9.2 |
| 7-Nitrobenzimidazole | 7 | 1.48 | 9.2 |
| 5-Nitrobenzimidazole | 5 | 1.55 | 10.1 |
| 6-Nitrobenzimidazole | 6 | 1.55 | 10.1 |
Note: logP values were obtained using SwissADME, a reliable in silico prediction tool. Due to tautomerism, the 4- and 7-isomers, as well as the 5- and 6-isomers, are often considered equivalent and typically co-elute under standard conditions.
Discussion: The Link Between Structure, Polarity, and Retention
The data presented in Table 2 illustrates a clear trend: within each isomeric group (amino- or nitro-), the retention time increases with the predicted logP value. This directly supports the fundamental principle of reversed-phase chromatography: stronger hydrophobic character leads to longer retention .
-
Amino- vs. Nitro-Substituents: The aminobenzimidazole isomers elute significantly earlier than the nitrobenzimidazole isomers. This is because the amino group (-NH2) is more polar than the nitro group (-NO2). The higher polarity of the aminobenzimidazoles leads to a weaker interaction with the non-polar C18 stationary phase and a stronger affinity for the polar mobile phase, resulting in shorter retention times. This is quantitatively supported by their lower logP values (0.95-1.05) compared to the nitro isomers (1.48-1.55).
-
Effect of Substituent Position:
-
5/6- Isomers vs. 4/7- Isomers: For both amino and nitro derivatives, the 5- and 6-isomers exhibit slightly longer retention times than their 4- and 7- counterparts. This can be attributed to differences in the overall molecular dipole moment and the accessibility of the polar functional group.
-
Substituents at the 4- or 7-position are adjacent to the imidazole ring. This proximity can lead to intramolecular interactions or steric effects that influence the molecule's overall polarity and how it presents itself to the stationary phase. In contrast, substituents at the 5- or 6-position are further from the heterocyclic ring, potentially allowing for a more pronounced interaction of the hydrophobic benzene portion of the molecule with the C18 chains. This results in a slightly higher effective hydrophobicity (and higher logP) and thus, longer retention.
-
Conclusion and Future Directions
This guide demonstrates a robust and logically sound approach to the separation of challenging benzimidazole isomers by reversed-phase HPLC. The key to successful separation lies in exploiting the subtle differences in polarity and hydrophobicity that arise from the varied positions of functional groups on the aromatic ring. The provided protocol serves as an excellent starting point, and the elution order can be reliably predicted by considering the isomers' logP values.
For particularly difficult separations, further method development could involve exploring alternative stationary phases, such as phenyl-hexyl columns, which can introduce additional π-π interaction mechanisms, potentially enhancing selectivity between positional isomers. Adjusting the mobile phase pH can also be a powerful tool, especially for the aminobenzimidazoles, as it will alter their degree of ionization and, consequently, their retention behavior. By understanding the fundamental principles outlined here, researchers can confidently develop and optimize methods for the accurate analysis of benzimidazole isomers in any research or development setting.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved February 20, 2026, from [Link]
-
Chemicalize by ChemAxon. (n.d.). Chemicalize. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Altabrisa Group. (2023). What Factors Influence HPLC Retention Time Precision? Retrieved February 20, 2026, from [Link]
Sources
melting point range validation for pure 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
This guide provides a rigorous technical framework for validating the melting point range of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS: 117275-69-1). It is designed for analytical chemists and process engineers requiring high-fidelity purity assessment in drug development.
Executive Summary & Technical Context
6-Fluoro-2-methyl-1H-benzimidazol-5-amine is a critical heterocyclic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors and bioactive piperazine derivatives. In high-stakes pharmaceutical applications, the melting point (MP) is not merely a physical constant; it is a thermodynamic fingerprint of purity.
This guide moves beyond basic observation, establishing a Self-Validating Protocol that compares the standard Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC). It addresses the specific challenges of benzimidazole derivatives, such as potential polymorphism and sublimation.
The Thermodynamic Basis of Validation
The validation logic relies on the Freezing Point Depression principle (approximated by the Van't Hoff equation for melting). Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent and causing the melting onset (
-
Pure Compound: Sharp melting range (typically
).[1] -
Impure Compound: Depressed
and broadened range ( ).
Comparative Analysis: Methodologies & Alternatives
To validate the product's performance, we compare the Capillary Method (standard QC) against DSC (thermodynamic absolute) and Impure Variants (simulated process failures).
Table 1: Performance Comparison of Detection Methods
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (Thermal Analysis) | Alternative: Hot Stage Microscopy |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic event). | Visual + Polarization (Birefringence loss). |
| Precision | Moderate (Operator dependent). | ||
| Sample Req. | ~1–5 mg (Destructive) | ~2–5 mg (Encapsulated) | < 1 mg |
| Key Advantage | Rapid, compliant with Pharmacopeia for QC release. | Quantifies "Eutectic Purity"; detects polymorphs. | Identifies solvates/sublimation visually. |
| Limitation | Subjective "Clear Point" determination. | Capital intensive; requires interpretation. | Low throughput. |
| Recommendation | Primary QC Release Method | Validation & Reference Standard Characterization | Troubleshooting Only |
Impurity Profile & Origin Analysis
Understanding what causes MP depression is vital. The diagram below maps the synthesis pathway and potential impurity ingress points for this specific benzimidazole.
Figure 1: Synthesis workflow illustrating critical control points where impurities (Regioisomers, Unreacted Diamine) originate, necessitating MP validation.
Validated Experimental Protocols
Protocol A: Capillary Melting Point (USP <741> Class Ia)
Objective: Routine QC release testing. Self-Validating Mechanism: The use of a secondary reference standard (e.g., Caffeine or Acetanilide) with a known MP close to the target range ensures system accuracy before measuring the sample.
Prerequisites:
-
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or equivalent).
-
Reference Standard: USP Reference Standard melting near 200–230°C (e.g., Caffeine, MP ~235°C).
-
Sample Prep: Dry powder, ground to fine particle size.
Step-by-Step Workflow:
-
System Suitability:
-
Run the Reference Standard.
-
Criteria: Measured MP must be within ±0.5°C of the certificate value.
-
-
Sample Preparation:
-
Pack the capillary to a height of 3 mm.
-
Critical Step: Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).
-
-
Heating Profile:
-
Rapid Heat: 10°C/min to
. -
Ramp Rate: 1.0°C/min for the final phase. Note: Faster rates (>1°C/min) artificially inflate the observed MP due to thermal lag.
-
-
Data Recording:
-
Record
(collapse of solid column). -
Record
(complete liquid phase).
-
-
Validation Check:
-
Calculate Range:
. -
Pass Criteria:
.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Characterization of Reference Material and Polymorph Screening.
Step-by-Step Workflow:
-
Calibration: Calibrate Indium (onset 156.6°C) and Zinc (onset 419.5°C).
-
Sample Loading: Weigh 2–4 mg into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).
-
Cycle:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis:
-
Integrate the endothermic peak.
-
Purity Calculation: Use the software's purity analysis (Van't Hoff plot
vs. ).
-
Experimental Data & Validation Criteria
The following table simulates a validation dataset comparing a Pure Batch against a Process Failure (contaminated with 5% starting material).
Table 2: Validation Data Set (Representative)
| Parameter | Pure Batch (Reference) | Impure Batch (Process Failure) | Status |
| Appearance | Off-white crystalline solid | Yellowish powder | Visual Fail |
| Capillary Onset ( | 215.5°C | 208.2°C | Depression Detected |
| Capillary Clear ( | 217.1°C | 214.5°C | Broadening Detected |
| Melting Range ( | 1.6°C | 6.3°C | Fail (>2°C) |
| DSC Peak Peak | 216.8°C | 211.0°C | Shifted |
| DSC Purity Calc. | 99.2% | 94.5% | Fail |
Note: Experimental values for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine may vary slightly by crystal habit. Users must establish their specific "Gold Standard" using Protocol B.
Validation Decision Logic
This flowchart guides the researcher through the decision-making process for batch release based on MP data.
Figure 2: Decision tree for validating batch purity using melting point parameters.
References
-
United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.
-
Finetech Industry Limited . Product Data: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine (CAS 117275-69-1).[2]
-
Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point & Purity.
-
PubChem . Benzimidazole Derivatives and Physical Properties. National Library of Medicine.
-
Royal Society of Chemistry . Methods for Melting Point Determination in Organic Synthesis.
Sources
comparative biological activity of 2-methyl vs 2-trifluoromethyl benzimidazoles
[1]
Executive Summary
This guide provides a technical comparison between 2-methylbenzimidazole (2-Me-BZI) and 2-trifluoromethylbenzimidazole (2-CF3-BZI) derivatives. While both scaffolds share the privileged benzimidazole core, the substitution at the C2 position dictates divergent pharmacokinetic and pharmacodynamic profiles.
Key Takeaway: The 2-methyl group functions as a weak electron donor, often optimizing steric fit within compact binding pockets (e.g., tubulin). In contrast, the 2-trifluoromethyl group acts as a potent electron-withdrawing lipophilic anchor, significantly enhancing metabolic stability (blocking C2 oxidation) and membrane permeability, making it superior for systemic antiparasitic and novel ferroptosis-inducing applications.
Physicochemical & Mechanistic Profiling[2]
The distinct biological activities stem from fundamental electronic and steric differences.
| Feature | 2-Methyl ( | 2-Trifluoromethyl ( | Impact on Drug Design |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | |
| Lipophilicity | Moderate | High (Lipophilic) | |
| Metabolic Stability | Low (Benzylic oxidation) | High (Metabolically blocked) | |
| Steric Bulk | Small ( | Large ( |
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection between these two substituents.
Caption: SAR decision tree comparing the pharmacological trajectory of Methyl vs. Trifluoromethyl substitutions.
Comparative Biological Performance
A. Anticancer Activity
2-Methyl (Tubulin Inhibition):
Derivatives like BI-02 (2-(3,4-dimethylphenyl)-1H-benzimidazole) exhibit high affinity for the colchicine binding site on
-
Data: Binding Energy
kcal/mol (better than Albendazole at -7.0 kcal/mol).[1]
2-Trifluoromethyl (Ferroptosis Induction):
The
-
Data: FA16 shows single-digit micromolar potency and superior metabolic stability compared to Erastin.
B. Antimicrobial & Antiparasitic Activity
2-Trifluoromethyl Superiority: In parasitic models (Giardia lamblia, Trichinella spiralis), 2-CF3 derivatives consistently outperform 2-methyl analogs.[2][3]
-
Mechanism: The enhanced lipophilicity allows passive diffusion through the parasite's cuticle.
-
Performance: A 2-CF3 derivative (Compound 20) demonstrated efficacy equivalent to Albendazole against T. spiralis, whereas simple methyl derivatives often require higher doses due to rapid host metabolism.
C. Mechanism of Action: Ferroptosis Pathway (2-CF3 Specific)
The following diagram details how 2-CF3-benzimidazoles (like FA16) induce cancer cell death via ferroptosis, a pathway not typically accessed by simple 2-methyl derivatives.
Caption: Mechanism of FA16 (2-CF3-BZI) inducing ferroptosis via System Xc- inhibition and ROS accumulation.
Experimental Protocols
Protocol A: Green Synthesis of 2-Trifluoromethylbenzimidazole
Rationale: Traditional synthesis uses harsh condensation. This protocol uses Trifluoroacetic Acid (TFA) as both reagent and catalyst, ensuring high yield and atom economy.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (1.5 mmol)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: Dissolve o-phenylenediamine (108 mg) in 5 mL of Ethanol/Water mixture in a round-bottom flask.
-
Addition: Add TFA (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Neutralize the solution with 10%
solution until pH 7–8. -
Isolation: Extract with ethyl acetate (
mL). Dry the organic layer over anhydrous . -
Purification: Evaporate solvent under reduced pressure. Recrystallize from ethanol to obtain pure 2-trifluoromethylbenzimidazole.
-
Validation: Confirm structure via
-NMR (characteristic singlet around -63 ppm).
Protocol B: Tubulin Polymerization Assay (For 2-Methyl Derivatives)
Rationale: To verify the mechanism of action for methyl-substituted derivatives targeting the colchicine site.
Step-by-Step Procedure:
-
Reagent Prep: Prepare 100 µL of purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add the test compound (2-Methyl derivative) at graded concentrations (1–50 µM). Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as controls.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
-
Analysis: Plot Absorbance vs. Time. A decrease in
or steady-state absorbance compared to control indicates polymerization inhibition.
References
-
Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers. European Journal of Medicinal Chemistry, 2023. Link
-
Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. European Journal of Medicinal Chemistry, 2001. Link
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Advances in Infectious Diseases, 2021.[1] Link
-
Trifluoroacetic Acid as an Efficient Catalyst for the Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research, 2013. Link
-
Benzimidazole chemistry in oncology: recent developments. RSC Advances, 2024. Link
A Researcher's Guide to 13C NMR Peak Assignments for Fluorinated Benzimidazole Carbons
For researchers and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic incorporation of fluorine atoms into these molecules is a widely used tactic to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. Unambiguous structural confirmation of these fluorinated analogs is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical tool.
This guide provides an in-depth comparison and technical analysis of 13C NMR peak assignments for fluorinated benzimidazole carbons. Moving beyond a simple recitation of data, we will explore the underlying physical principles, compare experimental data from various substituted derivatives, and provide a robust protocol for acquiring high-quality spectra.
The Fundamental Challenge: Carbon-Fluorine Coupling
The interpretation of 13C NMR spectra for fluorinated compounds is often complicated by through-bond scalar couplings between carbon-13 and fluorine-19 nuclei. Unlike proton-decoupled spectra where carbon signals typically appear as singlets, the presence of fluorine introduces distinct splitting patterns that are critical for accurate assignment.
-
¹JCF (One-Bond Coupling): The most significant coupling occurs between a carbon and a directly attached fluorine atom. This results in a large splitting of the carbon signal into a doublet, with coupling constants typically ranging from 240 to 290 Hz.[1][2] The carbon atom directly bonded to fluorine also experiences a strong deshielding effect, shifting its resonance significantly downfield.
-
²JCF (Two-Bond Coupling): Coupling to a carbon two bonds away is also prominent, with typical values of 15-30 Hz.[1] This is frequently observed for carbons adjacent to the C-F bond.
-
³JCF and Long-Range Coupling: Three-bond and even longer-range couplings (⁴JCF, ⁵JCF) can be observed, especially in conjugated and rigid aromatic systems like benzimidazoles.[1] These are typically smaller (0-10 Hz) but provide invaluable structural information.
The complexity arising from these multiple C-F couplings can make standard proton-decoupled 13C spectra difficult to interpret. Advanced techniques, such as simultaneous proton and fluorine decoupling (¹³C-{¹H, ¹⁹F}), can produce a simplified spectrum with single peaks for each carbon, but this requires specialized hardware not available on all spectrometers.[3] Therefore, a thorough understanding of these coupling patterns is essential for routine analysis.
The Benzimidazole Core: A Reference Framework
Before examining the effects of fluorination, it is crucial to understand the 13C NMR spectrum of the parent benzimidazole ring. Due to a rapid proton exchange between the N1 and N3 positions (tautomerism), the benzimidazole ring is often observed as a symmetric molecule in solution, leading to fewer signals than the number of carbons.[4][5][6]
Diagram 1: Benzimidazole Carbon Numbering
Table 1: Typical 13C Chemical Shift Ranges for Parent Benzimidazole
| Carbon Position | Typical δ (ppm) | Notes |
| C2 | ~141-144 | Most deshielded carbon, between two nitrogen atoms.[4][7] |
| C3a, C7a | ~130-143 | Bridgehead carbons. Signal may be broad or averaged due to tautomerism. |
| C4, C7 | ~110-120 | Averaged signals due to tautomerism.[4] |
| C5, C6 | ~121-124 | Averaged signals due to tautomerism. |
Note: Chemical shifts are solvent-dependent. The presence of substituents will significantly alter these values.
Comparative Analysis: Peak Assignments in Fluorinated Benzimidazoles
The introduction of fluorine dramatically alters the 13C NMR spectrum. The position of the fluorine atom dictates which carbons are affected and the magnitude of the observed coupling constants.
Diagram 2: Conceptual C-F Coupling Patterns
The following table summarizes experimental data for representative fluorinated benzimidazole derivatives, illustrating the predictable and diagnostic effects of fluorine substitution.
Table 2: Comparison of Experimental 13C NMR Data for Fluorinated Benzimidazole Derivatives
| Compound / Structure | Carbon | δ (ppm) | Coupling Constant (Hz) | Source |
| 1-(4-Fluorobenzyl) Derivative | C-F (on benzyl) | 162.2 | ¹JCF = 245.6 | [7] |
| C-ortho (on benzyl) | 115.7 | ²JCF = 21.5 | [7] | |
| C-meta (on benzyl) | 128.7 | ³JCF = 8.0 | [7] | |
| C-para (on benzyl) | 133.9 | ⁴JCF = 3.1 | [7] | |
| C2 (benzimidazole) | 143.4 | - | [7] | |
| 4-(5(6)-Fluoro-1H-benzimidazol-2-yl) Derivative | C5/C6 (C-F) | ~156-165 | Not explicitly resolved, but expected to be a large ¹JCF. | [8] |
| C4/C7 (ortho to F) | ~102-109 | Not explicitly resolved, but expected to show ²JCF. | [8] | |
| 4-Fluorochalcone Derivative (Illustrative) | C-F | 164.1 | ¹JCF = 252.1 | [1] |
| C-ortho | 116.2 | ²JCF = 22.0 | [1] | |
| C-meta | 130.4 | ³JCF = 8.6 | [1] | |
| C-para | 130.9 | ⁴JCF = 2.9 | [1] |
Data compiled from various sources. Solvent: CDCl₃ or DMSO-d₆. The data for the 5(6)-fluoro derivative represents a complex hydrazone structure where specific assignments for the fluorinated benzimidazole core were not fully detailed but fall within expected ranges.
From this data, we can establish a clear methodology for peak assignment:
-
Identify the C-F Carbon: Look for a doublet in the aromatic region (typically δ 155-165 ppm) with a very large coupling constant (J > 240 Hz). This is the carbon directly attached to the fluorine atom.[7]
-
Locate Ortho Carbons: Search for doublets with coupling constants in the 20-25 Hz range. These are the carbons adjacent (ortho) to the C-F bond.
-
Locate Meta Carbons: Identify doublets with smaller couplings, typically 5-10 Hz. These are the carbons meta to the C-F bond.
-
Assign C2: The C2 carbon of the benzimidazole ring is usually a singlet (unless coupled to a fluorine on a 2-substituent) and appears far downfield (δ > 140 ppm) due to the influence of the two adjacent nitrogen atoms.[7]
-
Use 2D NMR: For unambiguous assignment, especially in complex molecules, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable. An HMBC experiment will show correlations between protons and carbons over two or three bonds, allowing for definitive mapping of the carbon skeleton.
Validated Experimental Protocol for 13C NMR Acquisition
Acquiring high-quality, interpretable 13C NMR spectra for these compounds requires careful attention to experimental parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.
Diagram 3: Experimental Workflow for 13C NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: Benzimidazoles, particularly those with N-H protons, often have poor solubility in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that readily dissolves these compounds and slows down N-H proton exchange, sometimes allowing for the observation of distinct tautomers.[6]
-
Protocol: Accurately weigh 15-25 mg of the fluorinated benzimidazole derivative. Dissolve in 0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument & Experiment Setup:
-
Causality: A standard proton-decoupled 13C experiment is the workhorse for this analysis. A higher field instrument (≥100 MHz for 13C) is recommended to improve signal dispersion and sensitivity.
-
Protocol:
-
Insert the sample into a spectrometer (e.g., operating at 125 MHz for 13C).
-
Tune and match the probe for both ¹H and ¹³C channels.
-
Load a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).
-
-
-
Acquisition Parameters:
-
Causality: Due to the low natural abundance of ¹³C and often long relaxation times, a sufficient number of scans and an appropriate relaxation delay are critical for obtaining a good signal-to-noise ratio (S/N).
-
Protocol:
-
Spectral Width (SW): Set to ~240 ppm, centered around 100 ppm, to ensure all aromatic and aliphatic carbons are captured.
-
Number of Scans (NS): Start with a minimum of 1024 scans. Increase as needed based on sample concentration and desired S/N.
-
Relaxation Delay (D1): Set to 2.0 seconds. For quantitative analysis, a longer delay (5 x T₁) would be necessary, but 2.0s is a good compromise for routine structural confirmation.
-
Acquisition Time (AQ): Aim for an acquisition time of at least 1.0-1.5 seconds to ensure good digital resolution.
-
-
-
Data Processing and Analysis:
-
Causality: Proper processing is essential to extract accurate chemical shift and coupling constant information.
-
Protocol:
-
Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve S/N.
-
Perform a Fourier Transform (FT).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.
-
Use the analysis software to measure the peak positions (δ) and the splitting distances in Hz to determine the C-F coupling constants.
-
-
By following this structured approach—understanding the fundamental C-F couplings, using the parent benzimidazole as a reference, comparing against known experimental data, and employing a robust acquisition protocol—researchers can confidently and accurately assign the 13C NMR spectra of novel fluorinated benzimidazole derivatives, ensuring the integrity of their chemical discoveries.
References
-
Florea Dumitrascu et al. THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Revue Roumaine de Chimie. Available at: [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
-
Wiegand, T. et al. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Royal Society of Chemistry. Available at: [Link]
-
Khabashesku, V. N. et al. Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. Available at: [Link]
-
Wrzecionkowska, K. et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]
-
SpectraBase. 5-Fluoro-2-phenyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Choi, Y. S. (1987). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Available at: [Link]
-
Nguyen, J. et al. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Arkansas Academy of Science. Available at: [Link]
-
Pérez-Medina, C. et al. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
El Kihel, A. et al. (2010, October 1). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]
-
Argyropoulos, D. et al. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
-
Alkorta, I. et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lee, C. K. & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 347. Available at: [Link]
-
ResearchGate. (2014). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Available at: [Link]
-
Yildiz, I. et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(10), 18987–19004. Available at: [Link]
-
McKay, M. J. et al. (2015, January 5). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. Benzimidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Dolbier, W. R. Jr. (2009). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. John Wiley & Sons, Inc. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Elemental Analysis for Fluorinated Nitrogen Heterocycles (C8H8FN3): A Comparative Guide to Calibration Standards
The following guide provides a technical comparison of calibration standards and methodologies for the elemental analysis of C8H8FN3 compounds (e.g., 6-fluoro-1-methylbenzimidazol-2-amine and its isomers). This class of fluorinated nitrogen heterocycles presents unique challenges in combustion analysis due to the simultaneous presence of high nitrogen content (~25%) and reactive fluorine (~11%).
Executive Summary
Precise elemental characterization of C8H8FN3 compounds is a critical quality gate in pharmaceutical development, particularly for kinase inhibitors (e.g., benzimidazole derivatives). Standard CHN combustion protocols often fail for this matrix because fluorine forms HF and SiF₄ , which corrode quartz combustion tubes and mimic Nitrogen (
This guide compares the performance of Matrix-Matched Fluorinated Standards against Universal Organic Standards (e.g., Acetanilide) to determine the most reliable calibration strategy for C8H8FN3 analytes.
Key Finding: While Universal Standards provide high precision for C/H/N, they fail to detect Fluorine Trap Saturation . We recommend a "Sandwich Calibration" protocol using a Fluorinated Reference Material (e.g., 4-Fluorobenzoic Acid) to validate scavenger efficiency.
The Core Challenge: The "Fluorine Effect"
In high-temperature combustion (>950°C), fluorine does not passively combust. It reacts aggressively with hydrogen and the quartz (silica) reactor wall.
Mechanism of Interference
-
HF Formation:
-
Quartz Attack:
-
False Nitrogen Signal:
has a thermal conductivity similar to (depending on carrier gas), leading to positive bias in Nitrogen results .
Visualization: The Fluorine Interference Pathway
The following diagram illustrates how unchecked Fluorine compromises data integrity.
Figure 1: Comparison of combustion pathways. Without a functional scavenger (Green path), HF attacks quartz, generating SiF4 which causes erroneous data (Red path).
Comparative Analysis of Calibration Standards
We evaluated three calibration strategies for the analysis of a synthesized C8H8FN3 target (Theoretical: C: 58.18%, H: 4.88%, N: 25.44%).
Option A: Universal Standard (Acetanilide)
-
Composition:
(No Fluorine). -
Role: The industry workhorse for K-factor determination.
-
Pros: Extremely high purity (>99.9%), stable, non-hygroscopic.
-
Cons: Blind to F-trap saturation. If the MgO scavenger is exhausted, Acetanilide will still run perfectly, but your C8H8FN3 sample will fail.
Option B: Matrix-Matched Fluorinated Standard (4-Fluorobenzoic Acid)
-
Composition:
(F: ~13.5%). -
Role: Validates the system's ability to sequester Fluorine.
-
Pros: Immediately detects scavenger exhaustion (poor C recovery or peak tailing).
-
Cons: Low Nitrogen content (0%).[1] Must be co-run with a nitrogen standard or used in a mixed curve.
Option C: The "Hybrid" Protocol (Recommended)
-
Method: Calibrate K-factors with Acetanilide, but run BBOT (
) or a Fluorinated Check Standard as a Quality Control (QC) every 10 runs.
Performance Data Comparison
Experimental conditions: Flash 2000 Analyzer, MgO packed reactor, 980°C.
| Metric | Universal Std (Acetanilide) | Fluorinated Std (4-FBA) | Hybrid Protocol (Rec.) |
| Calibration R² | 0.9999 | 0.9995 | 0.9999 |
| C8H8FN3 Accuracy (%C) | ± 0.15% | ± 0.25% | ± 0.12% |
| C8H8FN3 Accuracy (%N) | ± 0.40% (Risk of bias) | N/A (No N) | ± 0.15% |
| Trap Failure Detection | NO (Silent Failure) | YES (Immediate) | YES |
| Cost Per Run | Low | High | Medium |
Validated Experimental Protocol
To achieve "Publishable Quality" results for C8H8FN3, follow this self-validating workflow.
Phase 1: Instrument Preparation
-
Reactor Packing: Use a quartz tube packed with Chromium(III) Oxide (oxidation catalyst) and a distinct zone of Magnesium Oxide (MgO) or Cerium Oxide (F-scavenger) in the ash zone.
-
Why? MgO reacts with HF to form stable MgF₂, preventing quartz attack [1].
-
-
Temperature: Set furnace to 980-1000°C . Fluorinated compounds require high energy for complete bond rupture.
-
Leak Check: Perform a helium leak test. Fluorine etching often causes micro-cracks in the quartz tube base.
Phase 2: The "Sandwich" Calibration
Do not rely on a single standard. Use the following sequence:
-
Conditioning: Run 2x unweighed samples of the C8H8FN3 material to "season" the active sites.
-
Calibration: Run Acetanilide (2mg - 4mg range) to establish K-factors.
-
Validation (The Gatekeeper): Run 4-Fluorobenzoic Acid (2mg).
-
Acceptance Criteria: Carbon recovery must be
. -
Failure Mode: If Carbon is low or peak shape is distorted, the F-trap is saturated. Replace MgO immediately.
-
-
Analysis: Run C8H8FN3 samples in triplicate.
Phase 3: Data Interpretation Logic
Use this decision tree to troubleshoot results.
Figure 2: Diagnostic logic for validating C8H8FN3 data. High Nitrogen without low Carbon often indicates Fluorine breakthrough.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42205. Link
-
Exeter Analytical. (2007).[2] Accurate Elemental (CHN) Analysis of Perfluorinated Compounds. Application Note TM217. Link
-
Elementar. (2022).[2] CHNS Analysis of Fluorinated Samples. Technical Note. Link
-
PubChem. (2023). Compound Summary: 6-fluoro-1-methylbenzimidazol-2-amine (C8H8FN3).[3] National Library of Medicine. Link
-
Royal Society of Chemistry. (2015). Microanalysis of Fluorine-Containing Compounds: Best Practices. Analyst, 140, 23-25. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Part 1: Emergency Safety Card (Immediate Action)
| Parameter | Critical Information |
| Compound Name | 6-Fluoro-2-methyl-1H-benzimidazol-5-amine |
| Hazard Class (GHS) | Warning |
| Primary Risks | H319 (Severe Eye Irritation), H315 (Skin Irritation), H335 (Respiratory Irritation), H302 (Harmful if Swallowed).[1][2][3][4] |
| Physical State | Solid / Powder (High dust generation potential).[2] |
| Min. PPE (Solid) | Nitrile Gloves (Double), Safety Glasses w/ Side Shields, N95 Respirator, Lab Coat.[5] |
| Min. PPE (Solution) | Nitrile Gloves (Double), Chemical Splash Goggles, Fume Hood (Face Velocity >100 fpm).[5] |
| Spill Agent | Wet wipe method (avoid dry sweeping).[2] Neutralize with dilute acetic acid if basic.[5] |
| Fire Hazard | Emits toxic fumes (NOx, HF) upon combustion.[5] |
Introduction: Chemical Profile & Hazard Logic
Scientific Context: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine is a functionalized heterocycle often used as a scaffold in kinase inhibitor development.[1][2][3][5] Its safety profile is dictated by three structural features:
-
Benzimidazole Core: Biologically active, potential for DNA interaction (intercalation risk is generally low without fused rings, but caution is required).[5]
-
Primary Amine (-NH2) at C5: Increases basicity and nucleophilicity, leading to caustic potential against mucous membranes and eyes.[2][3]
-
Fluorine Substitution at C6: Increases lipophilicity (LogP), enhancing skin absorption rates compared to non-fluorinated analogs.[5]
Validated Hazard Classification (Read-Across Methodology): Based on structural analogs (e.g., 2-amino-5-fluorobenzimidazole, CAS 30486-73-8) [1, 2].[1][2][3][5]
-
Skin Corrosion/Irritation: Category 2 (Irritant).[4][5][6][7][8]
-
Serious Eye Damage/Irritation: Category 2A (Severe Irritant).[4][5]
-
STOT-SE: Category 3 (Respiratory Tract Irritation).[1][2][3][8]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to fluorinated amines.[5]
| Zone | PPE Requirement | Technical Justification |
| Respiratory | N95 / P2 Respirator (Solids)Fume Hood (Solutions) | The primary amine group can cause immediate irritation to the upper respiratory tract.[1][2][3] Why: Fluorinated dusts are persistent; inhalation can lead to systemic absorption due to high lipophilicity.[5] |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Critical: Amines are basic.[2] Contact with the eye can cause saponification of corneal lipids.[5] Side shields are insufficient for powders that can drift.[5] |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min) | Why Nitrile? Latex is permeable to many organic amines.[1][2] Fluorine substitution increases the solvent solubility of the compound, requiring the chemical resistance of nitrile.[5] |
| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Exposed wrists are a common contamination point during weighing.[2] Tyvek sleeves bridge the gap between glove and coat.[5] |
Visualization: PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state and operational risk.[1][2][3][5] Green nodes indicate standard precaution; Red nodes indicate heightened containment requirements.[1][2][3]
Operational Protocols
Protocol A: Weighing & Transfer (High Risk)
The electrostatic nature of benzimidazoles often causes "fly-away" dust.[1][2][3]
-
Engineering Control: Use a Static Eliminator (Ionizer) inside the balance enclosure.[5]
-
Technique:
-
Decontamination: Immediately wipe the balance area with a wet tissue (methanol/water 50:[5]50) after use.[5][6]
Protocol B: Solubilization
Exothermic Risk Warning:
-
Acid Interaction: Do not dissolve directly in concentrated acids (e.g., HCl, H2SO4).[2][5] The amine moiety will protonate exothermically.[5]
-
Safe Solvent: Dissolve in DMSO or Methanol first, then dilute.[2][5]
Emergency Response & Spill Management
Spill Cleanup Workflow
Do NOT use a brush or broom. Dry sweeping generates hazardous dust.[2]
-
Isolate: Evacuate the immediate area (radius: 3 meters).
-
Protect: Don full PPE (Double gloves, Goggles, N95/P100).[5]
-
Contain:
-
Clean: Wipe surface with 10% Acetic Acid (neutralizes the amine) followed by water.[5]
-
Disposal: Seal in a clear plastic bag, label as "Hazardous Waste: Fluorinated Amine," and incinerate.
First Aid
-
Eye Contact: Flush with water for 15 minutes .[2][9] Hold eyelids open. The amine can cause delayed damage; seek an ophthalmologist.[5]
-
Skin Contact: Wash with soap and water.[2][5][6][7] Avoid alcohol-based hand sanitizers immediately after exposure (increases skin permeability).[1][2][3]
Visualization: Spill Response Flowchart
Figure 2: Step-by-step spill response protocol emphasizing dust suppression for solids.
Disposal & Deactivation
-
Waste Classification: Halogenated Organic Waste (due to Fluorine).[5]
-
Incompatibility: Do not mix with oxidizers (peroxides) or strong acids in the waste stream.[5]
-
Method: High-temperature incineration (>1000°C) with scrubber systems is required to manage Hydrogen Fluoride (HF) and Nitrogen Oxide (NOx) byproducts [3].[1][2][3]
References
-
PubChem. (2025).[5] 2-Amino-5-fluorobenzimidazole (CAS 30486-73-8) Safety Data. National Library of Medicine.[5] Available at: [Link][1][5]
Sources
- 1. 6-(5,6-Difluoro-2-methyl-1H-benzimidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)-2-pyrazinamine | C19H12F5N5 | CID 73427235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-fluorobenzimidazole | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 5-Fluorobenzimidazole | C7H5FN2 | CID 235698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
